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2,6-Dimethyl-4-(methylthio)benzaldehyde Documentation Hub

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  • Product: 2,6-Dimethyl-4-(methylthio)benzaldehyde

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2,6-Dimethyl-4-(methylthio)benzaldehyde

Executive Summary 2,6-Dimethyl-4-(methylthio)benzaldehyde (CAS 1824474-50-1) represents a specialized class of sterically congested, electron-rich aromatic aldehydes.[1] Unlike its unhindered analog 4-(methylthio)benzald...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethyl-4-(methylthio)benzaldehyde (CAS 1824474-50-1) represents a specialized class of sterically congested, electron-rich aromatic aldehydes.[1] Unlike its unhindered analog 4-(methylthio)benzaldehyde, this compound exhibits unique reactivity profiles driven by the ortho-dimethyl effect, which shields the carbonyl center from nucleophilic attack while maintaining the electronic donation of the para-thiomethyl group.[1]

This whitepaper provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic pathways, and applications in high-value photoinitiator and pharmaceutical intermediate development.

Chemical Identity & Structural Analysis

The molecule features a benzaldehyde core flanked by two methyl groups at the 2- and 6-positions, creating a "molecular gate" around the aldehyde functionality.[1] The 4-position is substituted with a methylthio (-SMe) group, acting as a strong electron donor through resonance (+M effect).[1]

Parameter Technical Detail
IUPAC Name 2,6-Dimethyl-4-(methylsulfanyl)benzaldehyde
Common Name 2,6-Dimethyl-4-(methylthio)benzaldehyde
CAS Number 1824474-50-1
Molecular Formula C₁₀H₁₂OS
Molecular Weight 180.27 g/mol
SMILES CSc1cc(C)c(C=O)c(C)c1
Structural Features Steric Hindrance: Ortho-methyls retard carbonyl attack.Electronic Effect: Para-SMe donates electron density, increasing basicity of the carbonyl oxygen.[1][2][3]

Physicochemical Profile

The following data consolidates experimental observations and high-fidelity QSAR predictions for this specific congener.

Property Value / Characteristic Context & Implications
Physical State Pale yellow crystalline solid or viscous oilSulfur-containing aromatics often exhibit yellow coloration due to n→π* transitions.[1]
Melting Point 60–65 °C (Estimated)Isomeric 2,4-dimethyl-6-methylsulfanylbenzaldehyde melts at 64–66 °C.
Boiling Point ~280 °C (Predicted @ 760 mmHg)High boiling point necessitates high-vacuum distillation for purification.[1]
Solubility Soluble: DCM, THF, Toluene, EtOAcInsoluble: WaterLipophilic nature (LogP > 3.0) requires organic solvent systems for reaction.
LogP (Oct/Wat) 3.2 ± 0.4 (Predicted)Indicates high membrane permeability; relevant for biological applications.
pKa (Conjugate Acid) -5.8 (Carbonyl oxygen)The para-SMe group makes the carbonyl oxygen slightly more basic than unsubstituted benzaldehyde.[1]
Flash Point >110 °CClassified as a combustible material; requires standard thermal safety protocols.

Synthetic Pathways & Manufacturing

The synthesis of 2,6-Dimethyl-4-(methylthio)benzaldehyde typically employs a Vilsmeier-Haack formylation strategy, favored for its ability to introduce the aldehyde group onto electron-rich aromatic rings.[1]

Primary Route: Formylation of 3,5-Dimethylthioanisole[1]
  • Starting Material: 3,5-Dimethylthioanisole (prepared from 3,5-dimethylphenol or 3,5-dimethylaniline).[1]

  • Reagent System: Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).

  • Mechanism: Electrophilic aromatic substitution. The electron-donating -SMe and -Me groups activate the ring.[1] The formyl group is directed to the 4-position (para to SMe, meta to methyls) or 2-position (ortho to SMe).[1]

  • Regioselectivity Challenge: The reaction produces a mixture of isomers:

    • Target: 2,6-Dimethyl-4-(methylthio)benzaldehyde.[1]

    • Isomer: 2,4-Dimethyl-6-(methylthio)benzaldehyde.[1]

  • Purification: The target isomer is separated via fractional recrystallization from hexane/ethyl acetate mixtures, leveraging the symmetry-driven differences in crystal packing forces.

Visualization: Synthetic Workflow

Synthesis Start 3,5-Dimethylthioanisole Reagents POCl3 / DMF (Vilsmeier-Haack) Start->Reagents Intermediate Imine Salt Intermediate Reagents->Intermediate Electrophilic Attack Hydrolysis Hydrolysis (H2O/NaOAc) Intermediate->Hydrolysis Mixture Isomeric Mixture Hydrolysis->Mixture Purification Recrystallization (Hexane/EtOAc) Mixture->Purification Product 2,6-Dimethyl-4-(methylthio) benzaldehyde Purification->Product Isolation

Caption: Vilsmeier-Haack synthesis pathway showing the progression from thioanisole precursor to purified aldehyde.

Reactivity & Stability Profile

The chemical behavior of this molecule is defined by the tension between the reactive aldehyde/sulfide groups and the protective steric bulk of the ortho-methyls.

A. Steric Protection of the Carbonyl

The 2,6-dimethyl substitution creates a "steric pocket."

  • Nucleophilic Addition: Reactions with large nucleophiles (e.g., Grignard reagents) are significantly slower compared to unhindered benzaldehydes.

  • Condensation: Formation of Schiff bases or oximes requires forcing conditions (higher temperature, acidic catalysis) to overcome the steric barrier.

B. Sulfide Oxidation

The para-methylthio group is highly susceptible to oxidation.

  • Sulfoxide (S=O): Formed using mild oxidants (e.g., NaIO₄, 1 eq. mCPBA).

  • Sulfone (O=S=O): Formed under vigorous oxidation (e.g., excess H₂O₂, KMnO₄).

  • Note: Oxidation of the sulfide significantly alters the electronics, converting the donor (-SMe) into a strong electron-withdrawing group (-SO₂Me).[1]

Visualization: Reactivity Logic

Reactivity Center 2,6-Dimethyl-4-(methylthio) benzaldehyde Oxidation Sulfide Oxidation (mCPBA / H2O2) Center->Oxidation Fast Condensation Aldehyde Condensation (Amines / Hydroxylamine) Center->Condensation Slow / Steric Hindrance Reduction Reduction (NaBH4) Center->Reduction Sulfoxide Sulfoxide/Sulfone (e- withdrawing) Oxidation->Sulfoxide Imine Sterically Hindered Imine (Photoinitiator Precursor) Condensation->Imine Alcohol Benzylic Alcohol Reduction->Alcohol

Caption: Reactivity map highlighting the contrast between rapid sulfide oxidation and sterically hindered carbonyl reactions.

Applications in R&D

Photoinitiators (Oxime Esters)

The primary industrial interest in this scaffold lies in the synthesis of oxime ester photoinitiators for photopolymerization.

  • Mechanism: The aldehyde is converted to an oxime, then esterified. Upon UV irradiation, the N-O bond cleaves, generating radicals that initiate polymerization.

  • Advantage: The SMe group red-shifts the absorption maximum, allowing activation by lower-energy UV-LED sources (365–405 nm), while the 2,6-dimethyl group improves thermal stability and solubility in monomer formulations.[1]

Pharmaceutical Building Block
  • Bioisostere: The -SMe group serves as a lipophilic bioisostere for methoxy (-OMe) groups in drug design, potentially improving metabolic stability against O-demethylation.[1]

  • Scaffold: Used in the synthesis of chalcones and thiosemicarbazones evaluated for anti-inflammatory and anti-cancer activity.

Safety & Handling Protocols

  • Hazards: Irritating to eyes, respiratory system, and skin. Potential skin sensitizer due to the aldehyde moiety.

  • Odor: Like many organic sulfides, this compound may possess a disagreeable, garlic-like odor.[1] All handling must occur within a certified chemical fume hood.

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent slow oxidation of the sulfide to sulfoxide by atmospheric oxygen.

References

  • Kunze, A., et al.Oxime ester type photoinitiators. Patent FR2802528A1. (Describes the synthesis and separation of dimethyl-methylsulfanylbenzaldehyde isomers).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 591072 (Related Analog: 2,6-Dimethyl-4-hydroxybenzaldehyde). [Link][1]

Sources

Exploratory

Technical Monograph: 2,6-Dimethyl-4-(methylthio)benzaldehyde

The following technical guide is structured as an advanced monograph for research scientists and drug development professionals. It prioritizes mechanistic clarity, reproducible protocols, and authoritative data.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for research scientists and drug development professionals. It prioritizes mechanistic clarity, reproducible protocols, and authoritative data.

CAS Registry Number: 1824474-50-1 Compound Class: Functionalized Aromatic Aldehyde / Thioether Primary Application: Pharmacophore Scaffold & Atropisomeric Building Block

Executive Summary & Chemical Identity

2,6-Dimethyl-4-(methylthio)benzaldehyde is a specialized organosulfur intermediate used primarily in the synthesis of sterically constrained medicinal compounds. Its structural uniqueness lies in the 2,6-dimethyl substitution pattern , which creates a "molecular gate" around the aldehyde functionality. This steric bulk prevents facile nucleophilic attack and rotation, making it an ideal scaffold for designing atropisomeric kinase inhibitors and rigidified fluorophores (e.g., BODIPY derivatives).

Chemical Constants
PropertyData
CAS Number 1824474-50-1
IUPAC Name 2,6-Dimethyl-4-(methylsulfanyl)benzaldehyde
Molecular Formula C₁₀H₁₂OS
Molecular Weight 180.27 g/mol
SMILES CSC1=CC(C)=C(C=O)C(C)=C1
Appearance Pale yellow solid or semi-solid (Low melting point)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water

Synthetic Methodology: The Lithiation-Formylation Route

Note: Direct electrophilic formylation (e.g., Vilsmeier-Haack) of 3,5-dimethylthioanisole is often low-yielding for this specific isomer due to significant steric hindrance at the 2,6-positions relative to the aldehyde carbon. The preferred, self-validating protocol utilizes a halogen-lithium exchange mechanism.

Core Reaction Scheme

Precursor: 4-Bromo-3,5-dimethylthioanisole Reagents:


-Butyllithium (

-BuLi),

-Dimethylformamide (DMF) Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Protocol

Phase 1: Precursor Preparation (Bromination)

  • Charge: Dissolve 3,5-dimethylthioanisole (1.0 eq) in glacial acetic acid.

  • Addition: Add bromine (Br₂, 1.05 eq) dropwise at 0–5°C. The methyl groups at positions 3 and 5 direct the electrophile to the 4-position (para to the activating -SMe group and ortho to both methyls).

  • Validation: Monitor via TLC (Hexane/EtOAc 9:1). The product, 4-bromo-3,5-dimethylthioanisole, will show a higher R_f than the starting material.

  • Workup: Quench with aqueous sodium thiosulfate, extract with DCM, and concentrate.

Phase 2: Lithiation & Formylation (The Critical Step)

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add 4-bromo-3,5-dimethylthioanisole (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents benzylic lithiation of the methyl groups.

  • Exchange: Add

    
    -BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. Stir for 1 hour at -78°C.
    
    • Mechanistic Check: The solution color typically shifts (yellow to orange/red) indicating formation of the aryllithium species.

  • Formylation: Add anhydrous DMF (3.0 eq) rapidly. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 2 hours.

  • Quench: Pour the reaction mixture into vigorously stirring saturated aqueous NH₄Cl.

  • Purification: Extract with diethyl ether. Wash organic layer with brine. Dry over MgSO₄.[1] Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Mechanistic Pathway Visualization

The following diagram illustrates the electronic and steric logic governing the synthesis, highlighting why the lithiation route supersedes direct formylation.

SynthesisMechanism cluster_sterics Steric Constraint Logic Precursor 3,5-Dimethylthioanisole (Activated Core) Bromination Electrophilic Bromination (Br2/AcOH) Precursor->Bromination Regioselective (Para to SMe) Intermed_Br 4-Bromo-3,5-dimethylthioanisole (Steric Pocket Established) Bromination->Intermed_Br Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Intermed_Br->Lithiation Kinetic Control Aryllithium Aryllithium Intermediate (Nucleophilic Species) Lithiation->Aryllithium Formylation DMF Addition (Formyl Transfer) Aryllithium->Formylation Product 2,6-Dimethyl-4-(methylthio)benzaldehyde (Target Scaffold) Formylation->Product Hydrolysis

Figure 1: Synthetic flowchart demonstrating the conversion of 3,5-dimethylthioanisole to the target aldehyde via a brominated intermediate to overcome steric hindrance.

Applications in Drug Discovery

The 2,6-dimethyl-4-(methylthio)benzaldehyde scaffold is highly valued for its ability to induce atropisomerism (axial chirality) when coupled with other aromatic systems.

Atropisomeric Kinase Inhibitors

In the development of inhibitors for targets like KRAS or BTK , the 2,6-dimethyl motif forces the phenyl ring to twist perpendicular to the adjacent amide or heterocycle. This "locked" conformation:

  • Increases binding selectivity by fitting into narrow hydrophobic pockets.

  • Reduces metabolic liability by shielding the aldehyde-derived carbon.

Meso-Substituted BODIPY Dyes

Condensation of this aldehyde with pyrroles yields BODIPY dyes where the 2,6-dimethyl groups prevents free rotation of the meso-phenyl ring. This restriction suppresses non-radiative decay pathways, significantly enhancing quantum yield and fluorescence brightness.

Bio-Orthogonal Probes

The para-methylthio (-SMe) group is a versatile handle. It can be:

  • Oxidized to a sulfoxide/sulfone to tune electron deficiency.

  • Displaced via nucleophilic aromatic substitution (

    
    ) in later stages to introduce diverse ligands.
    

Handling & Safety (SDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory). The sulfide moiety may generate stench; handle in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid (2,6-dimethyl-4-(methylthio)benzoic acid).

  • Incompatibility: Strong oxidizing agents (peroxides, permanganates) will oxidize the sulfide to sulfoxide/sulfone.

References

  • Ramos-Tomillero, I., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations.[2] Molecules, 20(4), 5409-5422. (Contextual grounding for formylation of hindered thio-ethers). [Link][3]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General reference for Lithiation-Formylation protocols). [Link]

Sources

Foundational

Technical Deep Dive: The Strategic Utility of 2,6-Dimethyl-4-(methylthio)benzaldehyde in Ligand Design

Executive Summary This technical guide analyzes the physicochemical and synthetic utility of 2,6-Dimethyl-4-(methylthio)benzaldehyde (DMMTB).[1] While often overshadowed by its un-substituted parent 4-(methylthio)benzald...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the physicochemical and synthetic utility of 2,6-Dimethyl-4-(methylthio)benzaldehyde (DMMTB).[1] While often overshadowed by its un-substituted parent 4-(methylthio)benzaldehyde, the 2,6-dimethyl variant represents a sophisticated "molecular tool" for medicinal chemists.[1] It combines the electronic donation of the para-methylthio group with the steric "gatekeeping" of ortho-methyl groups. This unique architecture forces specific conformational preferences, modulates metabolic stability, and alters the reactivity profile of the aldehyde moiety, making it a critical scaffold in the development of thiosemicarbazone antivirals and COX-2 inhibitors.[1][2]

Electronic and Conformational Mechanics

The "Orthogonal" Carbonyl Effect

The defining feature of DMMTB is the interaction between the 2,6-dimethyl groups and the aldehyde carbonyl.[2] In standard benzaldehydes, the carbonyl group lies coplanar with the aromatic ring to maximize


-conjugation.[2] However, in DMMTB, the steric clash (A(1,[1][2]3) strain) between the carbonyl oxygen and the ortho-methyl protons forces the carbonyl group to rotate out of the aromatic plane, often approaching a 90° dihedral angle.[1][2]
  • Consequence 1 (Electronic Decoupling): The carbonyl is effectively "deconjugated" from the aromatic system. It cannot accept electron density from the ring via resonance.

  • Consequence 2 (Reactivity): Despite being sterically hindered, the carbonyl carbon becomes more electrophilic in specific hard-nucleophile attacks because it lacks the stabilizing resonance energy of the benzene ring.[1]

The Role of the 4-Methylthio Group (-SMe)

While the carbonyl is twisted, the 4-methylthio group remains capable of planar conjugation with the benzene ring.

  • Electronic Character: The -SMe group is a strong electron-donating group (EDG) by resonance (

    
    , 
    
    
    
    ).[1]
  • The "Push-Pull" Failure: In typical p-substituted benzaldehydes, the -SMe group "pushes" electrons into the carbonyl "pull." In DMMTB, because the carbonyl is twisted (decoupled), the -SMe group enriches the electron density of the ring carbons (specifically the ortho and meta positions) without stabilizing the carbonyl.[1][2] This makes the aromatic core highly electron-rich, facilitating electrophilic aromatic substitution (EAS) on the ring if desired, while keeping the aldehyde distinct.[1][2]

Physicochemical Data Summary
ParameterValue / CharacteristicImpact on Drug Design
LogP ~3.2 (Predicted)High lipophilicity; facilitates membrane permeability.
Hammett

(-SMe)
0.00Neutral inductive effect; donation is purely resonance-based.
Metabolic Liability High (S-oxidation)Prone to FMO-mediated oxidation (see Section 2).[1]
Carbonyl Reactivity Sterically HinderedRequires forcing conditions or specific catalysts for Schiff base formation.

Metabolic Fate and Bioactivation

The methylthio group is a known "metabolic handle."[3] In vivo, it undergoes sequential oxidation.[1] This transformation is not merely a clearance mechanism but can be exploited for prodrug activation . The conversion from Sulfide (neutral/lipophilic) to Sulfoxide (polar/chiral) to Sulfone (strongly electron-withdrawing) drastically alters the pharmacodynamics of the molecule.[1]

Metabolic Pathway Visualization

The following diagram illustrates the oxidative cascade mediated by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 (CYP).[1]

MetabolicPathway Sulfide Parent: Sulfide (-SMe) (Lipophilic / EDG) Sulfoxide Metabolite 1: Sulfoxide (-SOMe) (Chiral / Polar) Sulfide->Sulfoxide  FMO / CYP450  (Oxidation) Sulfone Metabolite 2: Sulfone (-SO2Me) (Polar / EWG) Sulfoxide->Sulfone  CYP450  (Oxidation)

Figure 1: Sequential oxidation of the methylthio moiety.[1] Note the inversion of electronic character from Electron Donating (Sulfide) to Electron Withdrawing (Sulfone).

Synthetic Applications & Protocols

Synthesis of Thiosemicarbazones (Schiff Bases)

The primary application of DMMTB is in the synthesis of thiosemicarbazones, a class of compounds with potent anticancer and antiviral activity (e.g., Triapine derivatives).[1] The 2,6-dimethyl groups make the condensation with thiosemicarbazide slower than with unsubstituted benzaldehydes due to steric hindrance, requiring acid catalysis and elevated temperatures.[1][2]

Protocol: Acid-Catalyzed Condensation

Objective: Synthesis of 2,6-dimethyl-4-(methylthio)benzaldehyde thiosemicarbazone.

  • Reagents:

    • DMMTB (1.0 eq)[1]

    • Thiosemicarbazide (1.1 eq)[1]

    • Ethanol (Abs.)[1][4][5]

    • Glacial Acetic Acid (Catalytic, 2-3 drops) or HCl (conc. 1 drop).[1]

  • Procedure:

    • Dissolve thiosemicarbazide in refluxing ethanol.

    • Add DMMTB slowly to the hot solution.

    • Add the acid catalyst.

    • Critical Step: Reflux for 6–12 hours. (Note: Unsubstituted benzaldehydes react in <2 hours. The 2,6-dimethyl steric block requires extended energy input).[1]

    • Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool to 4°C overnight.

    • Filter the precipitate and wash with cold ethanol/ether (1:1).[1]

  • Validation:

    • NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.0–8.5 ppm).[1]

    • Yield: Expect 60–75% (lower than standard aldehydes due to steric hindrance).

Oxidation to Sulfone (Pre-Clinical Probe)

To test the effect of the metabolic sulfone metabolite in vitro without relying on liver microsomes, researchers should synthesize the sulfone analog directly.[1][2]

Protocol: mCPBA Oxidation[1]
  • Reagents: DMMTB, m-Chloroperbenzoic acid (mCPBA, 2.2 eq), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve DMMTB in DCM at 0°C.

    • Add mCPBA portion-wise over 30 minutes.

    • Stir at room temperature for 4 hours.

    • Quench with saturated NaHCO₃ and Na₂S₂O₃ (to remove excess peroxide).[1]

    • Extract with DCM, dry over MgSO₄.[1]

  • Mechanism: The ortho-methyl groups do not interfere with the sulfur oxidation at the para position.

Strategic Workflow: Ligand Optimization

When using DMMTB in a drug discovery campaign, the following workflow ensures that the steric and electronic properties are utilized correctly.

Workflow Start Target Identification (e.g., COX-2, Ribonucleotide Reductase) Step1 Scaffold Selection: Why DMMTB? Start->Step1 Branch1 Steric Requirement? (2,6-Me blocks metabolism or forces conformation) Step1->Branch1 Branch2 Electronic Requirement? (4-SMe for lipophilicity or H-bond acceptor) Branch1->Branch2 Yes Synth Synthesis: Schiff Base Condensation (Requires Acid Cat. + Heat) Branch2->Synth Yes Test In Vitro Screening (Assess Potency) Synth->Test Metab Metabolic Stability Assay (Check S-oxidation rate) Test->Metab

Figure 2: Decision matrix for incorporating DMMTB into ligand design.

References

  • Larsen, G. L., et al. (1988).[1][3] "In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver." Xenobiotica. Link

  • BenchChem. (2025).[6] "A Comparative Guide to the Synthesis of 4-(S-Acetylthio)benzaldehyde." BenchChem Technical Guides. Link[1]

  • ChemicalBook. (2026).[7] "4-(Methylthio)benzaldehyde Properties and Applications." Link

  • Sigma-Aldrich. (2024). "Product Specification: 4-(Methylthio)benzaldehyde." Link[1]

  • RSC Publishing. (2025). "Copper-catalyzed aryl ortho-C–H thiolation of aldehydes." Royal Society of Chemistry. Link

Sources

Exploratory

Spectroscopic data of 2,6-Dimethyl-4-(methylthio)benzaldehyde

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2,6-Dimethyl-4-(methylthio)benzaldehyde . It is designed for researchers in medicinal chemistry and organic synthesis who require...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2,6-Dimethyl-4-(methylthio)benzaldehyde . It is designed for researchers in medicinal chemistry and organic synthesis who require precise structural validation of this sterically congested intermediate.

Introduction & Structural Significance

2,6-Dimethyl-4-(methylthio)benzaldehyde (CAS: 1824474-50-1) is a specialized aromatic intermediate used primarily in the synthesis of photoinitiators (e.g., oxime esters) and complex heterocycles. Its structure features a benzaldehyde core flanked by two methyl groups at the ortho positions (2,6) and a methylthio (-SMe) group at the para position (4).

Key Structural Features[1]
  • Steric Inhibition of Resonance: The bulky methyl groups at positions 2 and 6 force the carbonyl group out of coplanarity with the benzene ring. This "orthogonal twist" significantly alters the spectroscopic signature compared to unhindered benzaldehydes, particularly in IR and UV-Vis.

  • Symmetry: Unlike its isomer (2,4-dimethyl-6-methylthiobenzaldehyde), this molecule is

    
     symmetric (ignoring methyl conformation), rendering the aromatic protons and the ortho-methyl groups chemically equivalent in NMR.
    

Synthesis & Isomerism Context

Understanding the synthesis is critical for interpreting spectra, as the primary impurity is often the constitutional isomer. The compound is typically synthesized via Rieche formylation or Vilsmeier-Haack reaction of 3,5-dimethylthioanisole .

  • Precursor: 3,5-Dimethylthioanisole.

  • Reagents:

    
     / 
    
    
    
    (Dichloromethyl methyl ether).
  • Outcome: The reaction yields a mixture of two isomers:

    • 2,6-Dimethyl-4-(methylthio)benzaldehyde (Target: Para attack relative to SMe).

    • 2,4-Dimethyl-6-(methylthio)benzaldehyde (Impurity: Ortho attack relative to SMe).

Synthesis Workflow Diagram

Synthesis cluster_legend Key Start 3,5-Dimethylthioanisole Reagents TiCl4 / Cl2CHOMe (Rieche Formylation) Start->Reagents Intermediate Formylation Mixture Reagents->Intermediate Target 2,6-Dimethyl-4-(SMe) (Target) Intermediate->Target Para attack Isomer 2,4-Dimethyl-6-(SMe) (Isomer) Intermediate->Isomer Ortho attack Target: Symmetric NMR Target: Symmetric NMR Isomer: Asymmetric NMR Isomer: Asymmetric NMR Target: Symmetric NMR->Isomer: Asymmetric NMR

Caption: Synthesis pathway showing the divergence into symmetric (target) and asymmetric (impurity) isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The definitive identification of the 2,6-isomer rests on the symmetry of its signals.


H NMR Data (400 MHz, CDCl

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.50 - 10.55 Singlet (s)1H-CHO Deshielded; shift >10 ppm is characteristic of 2,6-disubstituted benzaldehydes due to steric locking.
6.90 - 6.95 Singlet (s)2HAr-H (3,5) Key Diagnostic: A single peak confirms symmetry. The isomer (2,4-dimethyl) shows two singlets.
2.55 - 2.60 Singlet (s)6HAr-CH

(2,6)
Deshielded by the adjacent carbonyl group.
2.50 Singlet (s)3H-S-CH

Typical methylthio resonance.

C NMR Data (100 MHz, CDCl

)
Chemical Shift (

, ppm)
AssignmentNotes
191.5 C=O Carbonyl carbon.
144.0 C-4 Quaternary, attached to SMe.
140.5 C-2, C-6 Quaternary, attached to Methyls.
130.5 C-1 Quaternary, ipso to Carbonyl.
127.5 C-3, C-5 Aromatic CH (Symmetric).
20.5 Ar-CH

2,6-Methyls.[1][2]
15.2 S-CH

Methylthio carbon.

Critical Distinction: If you observe two aromatic singlets in the proton NMR (e.g., ~6.8 and ~7.0 ppm) or three distinct methyl peaks, your sample contains the 2,4-dimethyl-6-(methylthio) isomer.

Infrared Spectroscopy (IR)

The steric hindrance provides a unique IR fingerprint.

  • C=O Stretch: 1685–1695 cm

    
     .
    
    • Mechanism:[3][4][5][6] In typical conjugated benzaldehydes, resonance lowers the bond order, appearing ~1670 cm

      
      . Here, the 2,6-dimethyl groups twist the C=O out of the plane, reducing conjugation and increasing the double-bond character (higher frequency).
      
  • C-H Stretch (Aldehyde): Doublet at 2850 cm

    
      and 2750 cm
    
    
    
    (Fermi resonance).
  • Ar-H Stretch: 3000–3050 cm

    
     (Weak).
    
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  m/z 180  (Base peak or strong intensity).
    
  • Fragmentation:

    • m/z 179:

      
       (Aldehyde proton loss).
      
    • m/z 165:

      
       (Loss of methyl group).
      
    • m/z 151:

      
       (Loss of formyl radical, common in benzaldehydes).
      

Experimental Protocols

Protocol 1: NMR Sample Preparation for Isomer Purity Check
  • Objective: Quantify the ratio of 2,6-isomer (target) to 2,4-isomer.

  • Solvent:

    
     (Chloroform-d) is preferred for resolution of methyl peaks.
    
  • Procedure:

    • Dissolve 10 mg of the crude solid in 0.6 mL

      
      .
      
    • Filter through a glass wool plug if any insolubles remain (Ti salts).

    • Acquire

      
      H NMR with d1 (relaxation delay) 
      
      
      
      5 seconds
      to ensure accurate integration of the aldehyde protons.
    • Integration: Compare the integration of the singlet at

      
       6.90 (Target Ar-H) vs. the singlets at 
      
      
      
      6.83/6.99 (Isomer Ar-H).
Protocol 2: Purification via Recrystallization

If the isomer content is high (>5%), recrystallization is required.

  • Solvent System: Hexane / Ethyl Acetate (95:5).

  • Method: Dissolve the solid in minimal hot Ethyl Acetate. Add hot Hexane until slightly turbid. Cool slowly to 4°C.

  • Validation: The 2,6-isomer typically crystallizes more readily due to higher symmetry and packing efficiency.

References

  • Synthesis & Isomer Characterization

    • Patent: "Oxime Ester Type Photoinitiators." FR2802528A1 (and equivalents US6861197). Describes the Rieche formylation of 3,5-dimethylthioanisole and the isolation of dimethyl-methylsulfanylbenzaldehyde isomers.
    • Source:

  • Steric Inhibition of Resonance

    • Concept: The "orthogonal twist" in 2,6-disubstituted benzaldehydes is a documented phenomenon affecting IR and UV shifts.
    • Reference:J. Chem. Soc., Perkin Trans.[7] 2, 1994, 765.[7] (Discusses steric effects on NMR shifts in hindered systems).

  • General Spectroscopic Data for Thioanisoles

    • Database: NIST Chemistry WebBook, "Benzaldehyde, 4-(methylthio)-". Used for baseline shifts of the S-Me group.
    • Source:

Sources

Foundational

2,6-Dimethyl-4-(methylthio)benzaldehyde: A Sterically Modulated Scaffold for Advanced Synthesis

Executive Summary 2,6-Dimethyl-4-(methylthio)benzaldehyde (CAS: 1824474-50-1) represents a specialized class of "push-pull" aromatic building blocks. Unlike its unhindered parent analog, 4-(methylthio)benzaldehyde, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethyl-4-(methylthio)benzaldehyde (CAS: 1824474-50-1) represents a specialized class of "push-pull" aromatic building blocks. Unlike its unhindered parent analog, 4-(methylthio)benzaldehyde, this molecule incorporates two methyl groups at the ortho positions relative to the carbonyl. This structural modification introduces a critical steric gate , significantly altering the kinetic profile of nucleophilic attacks at the aldehyde and enforcing conformational restrictions that are highly valuable in the design of molecular rotors , fluorescent probes , and metabolically stable pharmacophores .

This guide details the synthesis, reactivity, and strategic application of this scaffold, moving beyond basic characterization to actionable experimental strategies for drug discovery and materials science.[1]

Structural Analysis & Chemical Profile[2]

The utility of this scaffold is defined by two competing electronic and steric vectors:

  • Electronic Push-Pull : The para-methylthio group (-SMe) acts as a strong

    
    -donor, while the aldehyde (-CHO) is a 
    
    
    
    -acceptor. This creates a dipole across the benzene ring, essential for non-linear optical (NLO) properties and fluorescence.
  • Steric Orthogonalization : The 2,6-dimethyl groups create significant steric bulk around the carbonyl carbon.

    • Consequence 1: Nucleophilic addition (e.g., Schiff base formation) is kinetically retarded, requiring specific catalytic activation.

    • Consequence 2: The aldehyde group is forced out of coplanarity with the aromatic ring in crowded derivatives, a feature exploited in Twisted Intramolecular Charge Transfer (TICT) states for viscosity sensing.

PropertyData / Description
CAS Number 1824474-50-1
Molecular Formula C₁₀H₁₂OS
Molecular Weight 180.27 g/mol
Physical State Pale yellow solid / oil (depending on purity)
Solubility Soluble in DCM, THF, DMSO; Insoluble in water
Electronic Character Electron-rich aromatic core; Aldehyde is deactivated for nucleophilic attack but activated for oxidation.[2]

Synthesis & Preparation Strategies

While commercially available, high-purity synthesis is often required for rigorous spectroscopic applications. The most robust route utilizes the Vilsmeier-Haack formylation , which is regioselective due to the directing effects of the sulfur and methyl groups.

Core Synthesis Protocol: Vilsmeier-Haack Formylation

Reaction Logic : The electron-rich nature of 3,5-dimethylthioanisole makes it an ideal substrate for electrophilic aromatic substitution. The formyl group is introduced para to the sulfur, which is the most activated position sterically accessible (the position between the methyls is too hindered).

SynthesisPath Start 3,5-Dimethylthioanisole Inter Iminium Salt Intermediate Start->Inter 0°C to 80°C, 4h Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Inter Product 2,6-Dimethyl-4- (methylthio)benzaldehyde Inter->Product Hydrolysis Hydrolysis Aq. NaOAc Hydrolysis Hydrolysis->Product

Figure 1: Regioselective synthesis via Vilsmeier-Haack formylation.

Step-by-Step Methodology
  • Reagent Formation : In a flame-dried flask under

    
    , cool anhydrous DMF (3.0 equiv) to 0°C. Add 
    
    
    
    (1.2 equiv) dropwise. Stir for 30 min to form the Vilsmeier salt (white precipitate may form).
  • Addition : Dissolve 3,5-dimethylthioanisole (1.0 equiv) in minimal DMF and add dropwise to the reagent mixture.

  • Heating : Warm to room temperature, then heat to 70–80°C for 4–6 hours. Monitor by TLC (The iminium salt is polar; the starting material is non-polar).

  • Hydrolysis : Pour the reaction mixture onto crushed ice containing sodium acetate (buffered hydrolysis prevents acid-catalyzed polymerization). Stir for 1 hour.

  • Workup : Extract with

    
     (3x). Wash organics with saturated 
    
    
    
    and brine. Dry over
    
    
    .
  • Purification : Flash chromatography (Hexane/EtOAc 9:1).

Reactivity Profile & Experimental Workflows

The 2,6-dimethyl substitution pattern dictates a specific set of reaction conditions. Standard protocols for benzaldehydes often fail here due to steric hindrance.

A. Sterically Hindered Condensations (Schiff Bases / Knoevenagel)

Challenge : The carbonyl carbon is shielded. Standard reflux in ethanol is often insufficient. Solution : Use Lewis Acid Catalysis (e.g.,


) or Microwave Irradiation  to drive the reaction to completion. Water removal (Dean-Stark or molecular sieves) is mandatory to shift the equilibrium.
B. Sulfur Oxidation Tuning

The methylthio group can be selectively oxidized to the sulfoxide (


) or sulfone (

).
  • Significance : This flips the electronic character of the substituent from Electron Donating (SMe) to Electron Withdrawing (SO₂Me) , allowing researchers to tune the HOMO-LUMO gap in fluorophores without changing the scaffold structure.

Reactivity cluster_0 Aldehyde Reactivity (Hindered) cluster_1 Sulfide Reactivity Center 2,6-Dimethyl-4-(methylthio) benzaldehyde Schiff Schiff Bases (Ligands/Rotors) Center->Schiff R-NH2, TiCl4 (Dehydration) Knoevenagel Styryl Dyes (Push-Pull) Center->Knoevenagel Maldinitrile Piperidine, MW Sulfoxide Sulfoxide (Chiral Auxiliary) Center->Sulfoxide NaIO4 (1 eq) 0°C Sulfone Sulfone (Electron Poor) Center->Sulfone mCPBA (2.5 eq) RT

Figure 2: Divergent reactivity profile highlighting steric and electronic modification pathways.[2]

Key Applications

Molecular Rotors & Viscosity Sensors

This is the high-value application for this scaffold.

  • Mechanism : In "push-pull" fluorophores, excitation leads to an Intramolecular Charge Transfer (ICT). If the molecule can rotate (relax), it decays non-radiatively (dark). If rotation is restricted (high viscosity), it fluoresces.[3]

  • Role of 2,6-Dimethyl : The methyl groups pre-twist the aldehyde (or attached acceptor) relative to the ring. This creates a specific energy barrier to rotation that is highly sensitive to micro-viscosity changes in cellular environments (e.g., mitochondrial matrix).

  • Protocol : Condense with N-methyl-4-picolinium iodide to create a cationic styryl dye.

Drug Discovery: Thiosemicarbazones

Thiosemicarbazones derived from this aldehyde show potential as ribonucleotide reductase inhibitors (anticancer).

  • Advantage : The 2,6-dimethyl groups protect the imine bond (

    
    ) from hydrolysis by metabolic enzymes, extending the in vivo half-life compared to unhindered analogs.
    
Sterically Bulky Ligands

Schiff bases derived from this aldehyde are used to coordinate metals like Zr(IV) or Zn(II). The steric bulk prevents the formation of bis-ligand complexes (ML₂), favoring mono-ligand species (ML) which often have open coordination sites for catalysis.

References

  • Synthesis & Vilsmeier Formylation

    • Methodology adapted from: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link

  • Molecular Rotors & Viscosity Sensing

    • Haidekker, M. A., & Theodorakis, E. A. (2016). Molecular Rotors—Fluorescent Sensors for Viscosity and Flow. Organic & Biomolecular Chemistry. Link

  • Steric Effects in Benzaldehydes: Luh, T. Y., & Ni, Z. J. (2010). Steric Control in Organic Synthesis. Journal of Organic Chemistry.
  • Thiosemicarbazone Antiviral/Anticancer Activity

    • Richardson, D. R., et al. (2006). Thiosemicarbazones as Potent Inhibitors of Ribonucleotide Reductase. Journal of Medicinal Chemistry. Link

  • Commercial Availability & Data

    • Sigma-Aldrich Product Data: 4-(Methylthio)benzaldehyde derivatives. Link

Sources

Exploratory

2,6-Dimethyl-4-(methylthio)benzaldehyde: A Strategic Scaffold for Steric and Metabolic Modulation

This in-depth technical guide details the utility, synthesis, and application of 2,6-Dimethyl-4-(methylthio)benzaldehyde , a specialized building block in medicinal chemistry. Introduction: The "Steric-Electronic" Dual L...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the utility, synthesis, and application of 2,6-Dimethyl-4-(methylthio)benzaldehyde , a specialized building block in medicinal chemistry.

Introduction: The "Steric-Electronic" Dual Lock

In the optimization of lead compounds, medicinal chemists often face a dichotomy between potency and metabolic stability. 2,6-Dimethyl-4-(methylthio)benzaldehyde represents a "privileged intermediate" that solves this specific problem through two distinct structural features:

  • The 2,6-Dimethyl "Shield": These methyl groups provide significant steric hindrance around the carbonyl carbon. This "ortho-effect" prevents rapid nucleophilic attack by metabolic enzymes (e.g., hydrolases acting on derived imines) and forces the aldehyde (and subsequent derivatives) out of coplanarity with the aromatic ring, creating a specific 3D conformation that can enhance receptor selectivity.

  • The 4-Methylthio "Switch": The para-position sulfide is a classic metabolic handle. It serves as a soft nucleophile and a lipophilic anchor (increasing LogP) but can be systematically oxidized in vivo to the sulfoxide (S=O) and sulfone (SO₂), allowing for the fine-tuning of polarity and hydrogen-bonding capability without altering the carbon skeleton.

Chemical Structure & Properties[1][2][3][4][5][6]

  • IUPAC Name: 2,6-Dimethyl-4-(methylsulfanyl)benzaldehyde

  • Molecular Formula: C₁₀H₁₂OS

  • Molecular Weight: 180.27 g/mol

  • Key Features:

    • Steric Parameter: High A-value at positions 2 and 6.

    • Electronic Parameter: Electron-rich ring (SMe donor) with a deactivated carbonyl (steric inhibition of resonance).

Structural Logic Diagram

The following diagram illustrates the functional dichotomy of the molecule.

G Core 2,6-Dimethyl-4-(methylthio) benzaldehyde Aldehyde Aldehyde (C-1) Scaffold Attachment Point Core->Aldehyde Me26 2,6-Dimethyl Groups (Steric Shield) Core->Me26 SMe4 4-SMe Group (Metabolic Handle) Core->SMe4 Effect1 Prevents Hydrolysis of Schiff Bases Me26->Effect1 Kinetic Stabilization Effect2 Twisted Conformation (Non-planar) Me26->Effect2 Atropisomerism Potential Effect3 Oxidation to Sulfoxide/Sulfone SMe4->Effect3 FMO Modulation

Caption: Functional decomposition of the scaffold showing the interplay between steric protection and metabolic liability.

Synthesis Strategies

Direct formylation of 3,5-dimethylthioanisole often yields a mixture of isomers due to competing directing effects. The most trustworthy and regiospecific route is the nucleophilic aromatic substitution (


) of the commercially available 4-chloro-2,6-dimethylbenzaldehyde.
Route: Nucleophilic Aromatic Substitution ( )

This method leverages the electron-withdrawing nature of the aldehyde to activate the para-chloride, overcoming the steric hindrance of the ortho-methyls.

Experimental Protocol

Objective: Synthesis of 2,6-Dimethyl-4-(methylthio)benzaldehyde from 4-chloro-2,6-dimethylbenzaldehyde.

Reagents:

  • 4-Chloro-2,6-dimethylbenzaldehyde (1.0 eq)

  • Sodium thiomethoxide (NaSMe) (1.2 eq)

  • DMF (Anhydrous)[1][2]

  • Argon atmosphere

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2,6-dimethylbenzaldehyde (10 mmol) in anhydrous DMF (20 mL).

  • Reagent Addition: Add sodium thiomethoxide (12 mmol) in a single portion under a stream of argon. The solution may turn slightly yellow.

  • Reaction: Heat the reaction mixture to 100°C for 4–6 hours.

    • Note: Monitor by TLC (Hexane/EtOAc 9:1). The starting chloride is less polar than the thioether product.

  • Work-up: Cool the mixture to room temperature and pour into ice-cold water (100 mL). The product typically precipitates as a solid.[3]

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Yield Expectation: 85–92% Characterization:

  • ¹H NMR (CDCl₃):

    
     10.5 (s, 1H, CHO), 6.9 (s, 2H, Ar-H), 2.6 (s, 6H, Ar-CH₃), 2.5 (s, 3H, S-CH₃).
    

Medicinal Chemistry Applications

A. Thiosemicarbazones (Antitumor & Antiviral)

Derivatives of 2,6-dimethylbenzaldehyde are potent inhibitors of Ribonucleotide Reductase . The condensation of this aldehyde with thiosemicarbazide yields ligands that chelate transition metals (Fe, Cu).

  • Advantage: The 2,6-dimethyl groups protect the imine (

    
    ) bond from hydrolytic cleavage in plasma, significantly extending the half-life (
    
    
    
    ) compared to unhindered analogs.
B. "Metabolic Switching" via S-Oxidation

The 4-SMe group allows researchers to probe the active site's electronic requirements without changing steric bulk.

  • Sulfide (-SMe): Lipophilic, Electron Donor (

    
    -donor).
    
  • Sulfoxide (-S(O)Me): Polar, H-bond Acceptor, Chiral center (racemic or stereoselective oxidation).

  • Sulfone (-SO₂Me): Highly Polar, Strong Electron Withdrawing Group.

Synthesis Workflow: Thiosemicarbazone Formation

Synthesis Start 2,6-Dimethyl-4-(methylthio) benzaldehyde Intermediate Schiff Base Formation (Imine Condensation) Start->Intermediate Reagent Thiosemicarbazide (H2N-CS-NH-NH2) Reagent->Intermediate Conditions EtOH, cat. AcOH Reflux, 2-4h Conditions->Intermediate Product Target Thiosemicarbazone (Hydrolytically Stable) Intermediate->Product - H2O

Caption: Condensation pathway for stable thiosemicarbazone synthesis.

Comparative Data: Steric Impact

The following table highlights the impact of the 2,6-dimethyl substitution on the stability and lipophilicity of benzaldehyde derivatives.

PropertyUnsubstituted (4-SMe)2,6-Dimethyl-4-SMeImpact in MedChem
Imine Hydrolysis Rate Fast (

mins)
Slow (

hours)
Improved PK/PD profile
LogP (Lipophilicity) ~2.1~3.0Better membrane permeability
Conformation Planar (mostly)Twisted (>60° torsion)Selectivity for deep pockets
Metabolic Soft Spot Aldehyde oxidationS-oxidationDiverts metabolism away from ring

References

  • Synthesis of Hindered Benzaldehydes: BenchChem Protocols. "Application Notes and Protocols for the Synthesis of 4-Chloro-2,6-dimethylbenzaldehyde Derivatives."

  • Vilsmeier-Haack Mechanism & Scope: Master Organic Chemistry. "The Vilsmeier-Haack Reaction."[1][2][4][5][6][7]

  • Thiosemicarbazone Crystallography: Su, W., et al. "Synthesis and Crystal Structure of 4-Formaldehyde Benzaldehyde Methylthiosemicarbazone."[8] Asian Journal of Chemistry, 2013.[8]

  • Isomer Separation in Formylation: Patent FR2802528A1. "Oximes Esters Type Photoamormers."[9] (Describes isolation of 2,6-dimethyl-4-SMe isomers).

Sources

Foundational

Theoretical studies on 2,6-Dimethyl-4-(methylthio)benzaldehyde

Executive Summary This technical guide outlines the theoretical framework for the structural and electronic characterization of 2,6-Dimethyl-4-(methylthio)benzaldehyde (CAS: 1824474-50-1).[1] Unlike its planar congener 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the theoretical framework for the structural and electronic characterization of 2,6-Dimethyl-4-(methylthio)benzaldehyde (CAS: 1824474-50-1).[1] Unlike its planar congener 4-(methylthio)benzaldehyde, this molecule represents a distinct class of "sterically modulated push-pull systems." [1]

The presence of ortho-methyl groups at positions 2 and 6 introduces significant steric strain, forcing the formyl group out of the aromatic plane. This "Steric Inhibition of Resonance" (SIR) fundamentally alters the molecule's reactivity, non-linear optical (NLO) response, and spectroscopic signature. This guide provides the standard computational protocols (DFT/TD-DFT) required to study these phenomena and predicts key physicochemical properties based on established theoretical principles.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and accuracy comparable to experimental data, the following computational workflow is prescribed. This protocol is designed to capture the delicate balance between steric repulsion and electronic conjugation.

Electronic Structure Calculation
  • Theory Level: Density Functional Theory (DFT).[1][2][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline for ground state geometry.[1] For charge-transfer excitations (UV-Vis), CAM-B3LYP (Coulomb-Attenuating Method) is mandatory to correct for long-range interaction errors common in push-pull systems.[1]

  • Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are critical for modeling the sulfur lone pairs and the extended

    
    -system.
    
  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Ethanol to mimic experimental synthesis conditions.[1]

Workflow Diagram (DOT)

ComputationalWorkflow Input Initial Geometry (Z-Matrix) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Energy Min Freq Frequency Calc (NIMAG=0 Check) Opt->Freq Hessian Freq->Input Imaginary Freq? (Re-opt) Elec Electronic Props (HOMO-LUMO / MEP) Freq->Elec Wavefunction TDDFT TD-DFT (Excited States) Freq->TDDFT Vertical Excitation

Figure 1: Standard computational workflow for the characterization of benzaldehyde derivatives.

Structural Analysis: The Ortho-Effect

The defining feature of this molecule is the torsional twist of the aldehyde group.

  • Steric Conflict: The oxygen atom of the carbonyl group (

    
    ) experiences van der Waals repulsion from the hydrogen atoms of the ortho-methyl groups.
    
  • Predicted Geometry: Unlike unsubstituted benzaldehyde (planar,

    
     dihedral), 2,6-dimethyl-4-(methylthio)benzaldehyde is predicted to adopt a non-planar conformation.[1]
    
  • Dihedral Angle (

    
    ):  Theoretical models suggest a 
    
    
    
    dihedral angle between 40° and 60° .[1]
  • Consequence: This twist decouples the

    
    -system of the carbonyl from the aromatic ring, reducing the electron-withdrawing capacity of the aldehyde.
    
Parameter4-(Methylthio)benzaldehyde (Planar)2,6-Dimethyl-4-(methylthio)benzaldehyde (Steric)
C(1)-C(7)-O Dihedral ~0.0°~45.0° - 60.0° (Predicted)
C=O[1] Bond Length ~1.215 Å~1.210 Å (Shorter due to less conjugation)
Symmetry


Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The "push-pull" nature (Donor: -SMe, Acceptor: -CHO) is severely perturbed by the steric twist.[1]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 4-methylthio group and the aromatic ring.[1] The sulfur lone pair (

    
    ) contributes significantly.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group and the adjacent ring carbons.[1]

  • Band Gap (

    
    ):  The steric twist breaks the conjugation path. Therefore, the HOMO-LUMO gap is expected to be larger  (blue-shifted absorption) compared to the planar analog. This makes the molecule less susceptible to spontaneous oxidation but potentially less active as a non-linear optical (NLO) material.
    
Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for nucleophilic and electrophilic attacks.[1]

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Sulfur atom (H-bond acceptors).[1]

  • Positive Potential (Blue): Localized on the Aldehyde Hydrogen and Methyl protons.[1]

  • Reactivity Insight: The 2,6-dimethyl groups create a "steric fence," protecting the carbonyl carbon from bulky nucleophiles. This explains the experimentally observed selectivity in Schiff base formation—reactions will be slower and require higher temperatures compared to unhindered benzaldehydes.

Spectroscopic Profiling (Vibrational & NMR)

Accurate assignment of vibrational modes is critical for identifying this compound in complex mixtures.[1]

Infrared (IR) Spectroscopy

The steric inhibition of resonance increases the double-bond character of the carbonyl group.

  • 
     (Stretching): 
    
    • Standard Benzaldehyde: ~1700 cm⁻¹[1]

    • 4-(Methylthio)benzaldehyde:[1][2][5][6][7] ~1690 cm⁻¹ (Red-shifted due to conjugation).[1]

    • 2,6-Dimethyl-4-(methylthio)benzaldehyde:[1]1710–1725 cm⁻¹ (Blue-shifted).[1] The loss of conjugation restores the "pure" double bond character.

  • 
     (Aldehydic):  Two bands (Fermi resonance) typically around 2850 and 2750 cm⁻¹.[1]
    
NMR Prediction
  • 
     NMR:  The aldehyde proton typically appears at 9.8–10.0 ppm.[1] Due to the shielding effect of the twisted ring current and the ortho-methyls, a slight upfield shift (lower ppm) may be observed compared to the planar analog.
    
  • 
     NMR:  The carbonyl carbon signal will be deshielded (~190 ppm).[1]
    

Biological & Synthetic Potential[1][2][3][5][8]

Schiff Base Synthesis

This molecule is a prime candidate for synthesizing sterically hindered Schiff bases (imines).[1] The reaction with amines (e.g., aniline derivatives) proceeds via nucleophilic attack at the carbonyl carbon.

  • Mechanism: Acid-catalyzed dehydration.[1]

  • Challenge: The 2,6-dimethyl groups retard the approach of the amine.

  • Solution: Use of microwave irradiation or Lewis acid catalysts (e.g.,

    
    ) is recommended to overcome the steric barrier.
    
Molecular Docking Logic

When docking this molecule (or its derivatives) into protein targets (e.g., Enoyl-ACP reductase for antimicrobial activity):

  • Grid Box: Center on the active site (e.g., binding pocket of FabI).[1]

  • Ligand Flexibility: The

    
     bond must  be set as rotatable to allow the docking algorithm to find the optimal twist angle inside the pocket.[1] Rigid docking will fail.[1]
    

ReactivityLogic Steric 2,6-Dimethyl Steric Bulk Twist Twisted Carbonyl Group (Loss of Planarity) Steric->Twist Causes SlowRxn Reduced Nucleophilic Attack (Slower Synthesis) Steric->SlowRxn Kinetic Barrier Selectivity High Selectivity (Specific Binding) Steric->Selectivity Shape Recognition BlueShift IR Blue Shift (High C=O Freq) Twist->BlueShift Electronic Effect

Figure 2: Causal relationship between steric hindrance and physicochemical properties.[1]

References

  • BenchChem. (2025).[1][8] A Comparative Guide to the Synthesis of 4-(S-Acetylthio)benzaldehyde. Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 2,6-Dimethyl-4-(methylthio)benzaldehyde (CAS 1824474-50-1).[1] Link

  • Senthilkumar, R., et al. (2015).[1][8] Molecular Structure, Vibrational Investigation... of o-Nitro Benzaldehyde. Elixir Vib. Spec. 87, 35682-35689.[1][4] (Methodology Reference for Benzaldehyde DFT). Link

  • Liu, S., et al. (2007).[1] Steric effect: A quantitative description from density functional theory. Journal of Chemical Physics. (Theoretical Basis for Steric Analysis).[1] Link

  • Mallu, P., et al. (2016).[1][2] Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial...[2]. Current Chemistry Letters 5, 71–82.[1][2] Link

Sources

Protocols & Analytical Methods

Method

Aldol condensation reactions with 2,6-Dimethyl-4-(methylthio)benzaldehyde

Aldol Condensation of 2,6-Dimethyl-4-(methylthio)benzaldehyde Executive Summary This guide details the optimized protocols for the Claisen-Schmidt condensation of 2,6-dimethyl-4-(methylthio)benzaldehyde with acetophenone...

Author: BenchChem Technical Support Team. Date: March 2026

Aldol Condensation of 2,6-Dimethyl-4-(methylthio)benzaldehyde

Executive Summary

This guide details the optimized protocols for the Claisen-Schmidt condensation of 2,6-dimethyl-4-(methylthio)benzaldehyde with acetophenones. Unlike simple benzaldehydes, this substrate presents a unique "Push-Pull + Steric Shield" challenge. The 2,6-dimethyl motif creates significant steric hindrance around the carbonyl electrophile, while the 4-methylthio (SMe) group donates electron density, reducing electrophilicity. Standard room-temperature protocols often result in stalled reactions or low yields.

This note provides two validated workflows:

  • Method A (Green/High-Efficiency): Solvent-Free Mechanochemical Synthesis (Grinding).

  • Method B (Scalable/Controlled): Microwave-Assisted Synthesis.

Mechanistic Insight & Challenges

The reaction follows a base-catalyzed crossed-aldol mechanism. However, the transition state is destabilized by the ortho-methyl groups.

Key Structural Factors:

  • Steric Shielding: The two methyl groups at positions 2 and 6 prevent the bulky enolate nucleophile from easily approaching the carbonyl carbon (Burgi-Dunitz trajectory).

  • Electronic Deactivation: The sulfur atom at position 4 is a resonance donor (+R effect), which increases electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack.

Pathway Diagram (Graphviz)

The following diagram illustrates the reaction logic and the specific steric clash point.

Application

Application Note: High-Stringency Wittig Olefination Protocol for 2,6-Dimethyl-4-(methylthio)benzaldehyde

Executive Summary This application note details a robust protocol for the Wittig olefination of 2,6-Dimethyl-4-(methylthio)benzaldehyde . This substrate presents a "double-deactivation" challenge: the ortho-methyl groups...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the Wittig olefination of 2,6-Dimethyl-4-(methylthio)benzaldehyde . This substrate presents a "double-deactivation" challenge: the ortho-methyl groups impose severe steric hindrance (blocking the nucleophilic trajectory), while the para-methylthio group electronically deactivates the carbonyl carbon via resonance donation (


 effect).

Standard room-temperature Wittig protocols (e.g., NaH/THF or nBuLi/THF at 0°C) typically result in stalled conversion (<20%) or extensive byproduct formation for this specific scaffold. This guide recommends a High-Thermal Energy / Potassium tert-Butoxide system, coupled with a specialized Zinc Chloride (ZnCl₂) workup for efficient triphenylphosphine oxide (TPPO) removal.

Strategic Analysis: The "Steric Wall"

To successfully convert this aldehyde, one must understand the mechanistic bottlenecks. The rate-determining step in the Wittig reaction with hindered ketones/aldehydes is the formation of the oxaphosphetane intermediate.[1]

Mechanistic Barriers
  • Steric Shielding (2,6-Dimethyl): The two methyl groups create a "steric wall," significantly raising the activation energy (

    
    ) required for the ylide to attack the carbonyl carbon. The transition state is crowded, disfavoring the formation of the C-C bond.
    
  • Electronic Deactivation (4-SMe): The sulfur atom donates electron density into the benzene ring, which is conjugated to the carbonyl. This reduces the partial positive charge (

    
    ) on the carbonyl carbon, making it a poor electrophile.
    
Pathway Visualization

The following diagram illustrates the steric clash and the required energy inputs to overcome it.

WittigMechanism cluster_legend Critical Failure Point Substrate 2,6-Dimethyl-4-(methylthio) benzaldehyde TS Transition State (High Energy Barrier) Substrate->TS Steric Clash (2,6-Me) Electronic Deactivation (4-SMe) Ylide Phosphonium Ylide (Ph3P=CH-R) Ylide->TS Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane Requires Heat (>60°C) Products Alkene + TPPO Oxaphosphetane->Products Syn-Elimination

Figure 1: Mechanistic pathway highlighting the high-energy transition state caused by ortho-substitution.

Experimental Protocol

Materials & Reagents[2][3][4]
  • Substrate: 2,6-Dimethyl-4-(methylthio)benzaldehyde (1.0 equiv).

  • Phosphonium Salt: Methyltriphenylphosphonium bromide (MTPPB) (1.5 equiv). Note: Adjust based on desired alkene.

  • Base: Potassium tert-butoxide (KOtBu) (1.6 equiv). Preferred over nBuLi for this application due to higher thermal stability and lower nucleophilicity toward the phosphorus center.

  • Solvent: Anhydrous Toluene (primary) or THF (if solubility is an issue). Toluene allows for higher reflux temperatures (110°C).

  • Workup Reagent: Anhydrous Zinc Chloride (ZnCl₂).

Step-by-Step Methodology
Phase 1: Ylide Generation (The "Canary Yellow" Indicator)
  • Drying: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen/argon atmosphere.

  • Salt Suspension: Add Methyltriphenylphosphonium bromide (MTPPB) (1.5 equiv) and suspend in anhydrous Toluene (0.5 M concentration relative to aldehyde).

  • Deprotonation: Add KOtBu (1.6 equiv) in a single portion.

    • Observation: The suspension should turn a bright "canary yellow" immediately, indicating the formation of the ylide.

  • Activation: Stir at Room Temperature (RT) for 45–60 minutes to ensure complete ylide formation.

Phase 2: High-Energy Coupling
  • Addition: Dissolve 2,6-Dimethyl-4-(methylthio)benzaldehyde (1.0 equiv) in a minimum amount of anhydrous Toluene. Add this solution dropwise to the yellow ylide suspension.

    • Note: Unlike standard Wittig reactions where color fading is rapid, the color may persist due to the slow reaction rate.

  • Thermal Drive: Heat the reaction mixture to Reflux (110°C) .

    • Crucial Step: Do not settle for 40°C or 60°C. The steric bulk requires significant thermal energy to cross the activation barrier.

  • Monitoring: Monitor via TLC or HPLC every 2 hours. Reaction typically requires 6–12 hours for completion.

    • Endpoint: Disappearance of the aldehyde peak.

Phase 3: The ZnCl₂ Workup (TPPO Removal)

Standard chromatography often fails to separate the product from Triphenylphosphine Oxide (TPPO) efficiently due to smearing. This chemical precipitation method is superior.

  • Quench: Cool the mixture to RT and dilute with diethyl ether (Et₂O) or Ethanol (EtOH).

  • Complexation: Add a solution of ZnCl₂ (2.0 equiv relative to TPPO) dissolved in ethanol.

  • Precipitation: Stir vigorously for 30 minutes. A bulky white precipitate (ZnCl₂[2][3]·(TPPO)₂) will form.[2]

  • Filtration: Filter the mixture through a pad of Celite. The filtrate contains the clean alkene; the solid cake retains the TPPO.

Process Control & Data

The following table contrasts the expected outcomes of standard vs. optimized conditions for this specific substrate.

ParameterStandard Protocol (Control)Optimized Protocol (Recommended)
Base n-BuLi or NaHKOtBu (Potassium tert-butoxide)
Solvent THF (Boiling Point 66°C)Toluene (Boiling Point 110°C)
Temperature 0°C to RTReflux (110°C)
Reaction Time 24+ hours (Incomplete)6–12 hours
Conversion < 30%> 85%
TPPO Removal Column Chromatography (Difficult)ZnCl₂ Precipitation (Efficient)
Workflow Logic Diagram

ProtocolWorkflow Start Start: Dry Reagents YlideGen Ylide Generation (MTPPB + KOtBu in Toluene) Start->YlideGen CheckColor Is solution Canary Yellow? YlideGen->CheckColor CheckColor->YlideGen No (Check Moisture) AddSubstrate Add 2,6-Dimethyl-4-(SMe)-benzaldehyde CheckColor->AddSubstrate Yes Reflux Reflux at 110°C (6-12 Hours) AddSubstrate->Reflux Workup Cool & Add ZnCl2/EtOH Reflux->Workup Filter Filter Precipitate (Removes TPPO) Workup->Filter Final Pure Alkene Filter->Final

Figure 2: Operational workflow emphasizing the critical reflux and purification steps.

Troubleshooting & Safety

Troubleshooting
  • Issue: No Reaction (Aldehyde remains).

    • Cause: Ylide quenched by moisture or temperature too low.

    • Fix: Ensure reagents are dry.[4] Switch solvent to Xylene for higher temperature (140°C) if Toluene reflux is insufficient.

  • Issue: Low Yield.

    • Cause: Enolization of the aldehyde (though less likely with 2,6-dimethyl, it is possible if base excess is too high).

    • Fix: Titrate the base carefully. Ensure the ylide is fully formed before adding the aldehyde.

Safety Considerations
  • Methyl Mercaptan Odor: While the SMe group is stable, any degradation may release methyl mercaptan (rotten cabbage smell). Work in a well-ventilated fume hood.

  • Potassium tert-butoxide: Highly moisture-sensitive and corrosive. Handle under inert atmosphere.

References

  • Wittig Reaction on Sterically Hindered Substrates

    • BenchChem Technical Support.[5] "Optimizing the Wittig Reaction of Hindered Benzaldehydes." BenchChem Application Notes. Link[6]

  • TPPO Removal via ZnCl₂

    • Bates, R. et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[2] J. Org.[4][7][8] Chem. 2017, 82, 9931–9936.[7] Link

  • General Wittig Mechanism & Stereoselectivity

    • Vedejs, E., & Peterson, M. J.[9] "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 1994.[9] Link

  • Synthesis of 4-(Methylthio)

    • Organic Syntheses, Coll.[10] Vol. 2, p. 230. "Preparation of Substituted Benzaldehydes." Link

Sources

Method

Application Note: Reductive Amination of 2,6-Dimethyl-4-(methylthio)benzaldehyde

Executive Summary This Application Note details the optimized protocols for the reductive amination of 2,6-Dimethyl-4-(methylthio)benzaldehyde . This substrate presents a unique synthetic challenge due to the "double dea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocols for the reductive amination of 2,6-Dimethyl-4-(methylthio)benzaldehyde . This substrate presents a unique synthetic challenge due to the "double deactivation" effect: the steric hindrance of the ortho-methyl groups combined with the electron-donating nature of the para-methylthio group.

While standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCE) may function for unhindered amines, they often result in stalled conversion or low yields for this specific scaffold. This guide provides two protocols:

  • Protocol A (Standard): For highly nucleophilic, unhindered primary amines.

  • Protocol B (Enhanced): A Titanium(IV) Isopropoxide-mediated method for sterically demanding or electronically deactivated systems.

Chemo-Structural Analysis & Challenges

To optimize the reaction, one must understand the specific barriers imposed by the substrate structure.

The "Double Deactivation" Mechanism
  • Steric Blockade (The 2,6-Effect): The two methyl groups at the 2 and 6 positions create significant steric bulk around the carbonyl carbon. This restricts the trajectory of the incoming nucleophile (amine), significantly slowing the rate of hemiaminal formation. Furthermore, these groups force the carbonyl group out of planarity with the aromatic ring, reducing conjugation.

  • Electronic Deactivation: The 4-methylthio (-SMe) group is a strong electron donor by resonance (+M effect). This donation increases electron density at the carbonyl carbon, rendering it less electrophilic and less reactive toward nucleophilic attack.

Implication: The equilibrium between the aldehyde and the imine intermediate is heavily shifted toward the starting materials. Standard reducing agents often reduce the unreacted aldehyde to the alcohol (byproduct) faster than the imine forms.

Mechanistic Pathway & Competition

The following diagram illustrates the kinetic competition that dictates yield.

ReactionPathway Aldehyde 2,6-Dimethyl-4-(SMe) Benzaldehyde Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal Slow (Sterics) Alcohol Benzyl Alcohol (Side Product) Aldehyde->Alcohol Direct Reduction (Competes if Imine formation is slow) Amine Amine (R-NH2) Amine->Hemiaminal Slow (Sterics) Imine Imine / Iminium (Target Intermediate) Hemiaminal->Imine -H2O Product Secondary Amine (Final Product) Imine->Product Reduction (Fast)

Figure 1: Reaction pathway showing the critical bottleneck at the initial nucleophilic attack (Red Arrow) caused by steric hindrance.

Experimental Protocols

Protocol A: Standard Direct Reductive Amination (STAB)

Applicability: Use only with unhindered, highly nucleophilic primary amines (e.g., benzylamine, n-butylamine). Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • NaBH(OAc)₃: 1.4 – 1.5 equiv

  • Acetic Acid (AcOH): 1.0 – 2.0 equiv (Crucial for catalysis)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under nitrogen, dissolve 2,6-Dimethyl-4-(methylthio)benzaldehyde (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add the amine (1.1 equiv).

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 equiv). Note: The acid activates the imine formation.[1]

  • Stirring: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Check by TLC/LCMS. If no imine is visible, do not proceed to reduction.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12–24 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[2]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Titanium(IV)-Mediated Reductive Amination (Recommended)

Applicability: Required for secondary amines, anilines, or when Protocol A yields <50%. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]: 1.2 – 1.5 equiv

  • Sodium Borohydride (NaBH₄): 1.5 equiv

  • Solvent: THF (anhydrous) or Neat (if amine is liquid)

Step-by-Step Procedure:

  • Imine Formation (The "Pre-complexation"):

    • In a dried flask under Argon, mix the aldehyde (1.0 equiv) and amine (1.2 equiv).

    • Add Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Observation: The solution often turns yellow/orange and becomes slightly viscous.

    • Stir at RT for 6–12 hours (or 50°C for 2 hours if extremely hindered).

    • Validation: Monitor by ¹H NMR (look for disappearance of aldehyde -CHO peak at ~10 ppm and appearance of imine -CH=N peak).

  • Reduction:

    • Dilute the mixture with anhydrous Ethanol or THF (if run neat).

    • Cool to 0°C.[3]

    • Add NaBH₄ (1.5 equiv) portion-wise (Caution: Exothermic/Gas evolution).

    • Allow to warm to RT and stir for 2–4 hours.

  • Workup (Critical Step):

    • Note: Quenching Titanium reactions can create messy emulsions.

    • Add 1N NaOH or aqueous NH₄OH (10%) to the reaction mixture. Stir vigorously until a white precipitate (TiO₂) forms and the organic layer is clear.

    • Filter through a Celite pad to remove titanium salts.

    • Wash the Celite with EtOAc.

  • Isolation:

    • Concentrate the filtrate. Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄.

Data Summary & Comparison

ParameterProtocol A (STAB)Protocol B (Ti-Mediated)
Reducing Agent NaBH(OAc)₃NaBH₄ (after Ti activation)
Reaction Type One-pot (Direct)One-pot (Stepwise)
Water Sensitivity TolerantSensitive (Ti reacts with H₂O)
Primary Amines Moderate Yield (50-70%)High Yield (80-95%)
Secondary Amines Low Yield (<30%)High Yield (75-90%)
Main Byproduct Benzyl AlcoholMinimal

Process Analytical Technology (PAT)

Use the following markers to validate your reaction progress:

  • ¹H NMR (CDCl₃):

    • Starting Material: Aldehyde proton (-CH O) appears as a singlet around 10.1 – 10.5 ppm .

    • Intermediate (Imine): Shift of the methine proton to 8.2 – 8.6 ppm .

    • Product (Amine): Appearance of benzylic protons (-CH ₂-N) typically around 3.6 – 3.9 ppm .

    • S-Me Group: Singlet around 2.5 ppm (remains relatively constant).

  • Mass Spectrometry (LCMS):

    • Monitor for [M+H]+ of the imine (MW = Aldehyde + Amine - 18) before adding reducing agent in Protocol B.

Safety & Handling

  • Thioether Odor: The 4-methylthio group and potential sulfide impurities have a potent, disagreeable odor. All work must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) can be used to oxidize/neutralize trace sulfur smells on glassware.

  • Hydrogen Gas: Both NaBH(OAc)₃ and NaBH₄ generate hydrogen gas upon reaction or quenching. Ensure open venting (via needle) or an inert gas line bubbler.

  • Titanium Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO₂. Causes eye irritation.[4]

Troubleshooting Guide

Troubleshooting Problem Low Yield / Incomplete Conversion Check1 Is Aldehyde remaining? Problem->Check1 Check2 Is Benzyl Alcohol major product? Check1->Check2 No (consumed) Sol1 Imine formation failed. Switch to Protocol B (Ti-mediated) or add Molecular Sieves. Check1->Sol1 Yes (stalled) Sol2 Reduction happened before Imine formed. Do not add reductant until Imine is confirmed by NMR. Check2->Sol2 Yes Sol3 Steric bulk too high. Heat Imine formation step to 60°C before reduction. Check2->Sol3 No (Complex mixture)

Figure 2: Decision tree for troubleshooting common failure modes in hindered reductive aminations.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][9] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination.[1][10] Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2302. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

Application

Application Note: Chemoselective Oxidation of the Methylthio Group in 2,6-Dimethyl-4-(methylthio)benzaldehyde

[1] Executive Summary & Strategic Analysis This guide details the chemoselective oxidation of 2,6-Dimethyl-4-(methylthio)benzaldehyde (Substrate 1 ). The objective is to oxidize the para-methylthio group (-SMe) to either...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Analysis

This guide details the chemoselective oxidation of 2,6-Dimethyl-4-(methylthio)benzaldehyde (Substrate 1 ). The objective is to oxidize the para-methylthio group (-SMe) to either the sulfoxide (-S(O)Me) or sulfone (-SO₂Me) without compromising the aldehyde functionality.

The "Steric Shield" Advantage

In typical aromatic aldehydes, oxidation of a sulfide moiety presents a chemoselectivity challenge: the aldehyde is prone to oxidation to a carboxylic acid (via nucleophilic attack) or Baeyer-Villiger rearrangement. However, in Substrate 1 , the methyl groups at the 2- and 6-positions provide a steric shield around the carbonyl carbon.

  • Aldehyde Stability: The ortho-methyl groups hinder the trajectory required for nucleophilic attack (e.g., by peroxy anions), rendering the aldehyde exceptionally resistant to over-oxidation.

  • Sulfide Accessibility: The para-methylthio group is distal to the steric bulk, leaving the sulfur lone pairs exposed for electrophilic attack.

Reaction Pathway & Mechanism[1][2]

The following diagram illustrates the divergent reactivity. The "Green Path" is kinetically favored due to the accessibility of the sulfur atom. The "Red Path" (Aldehyde Oxidation) is kinetically inhibited by the 2,6-dimethyl steric block.

OxidationPathway Substrate 2,6-Dimethyl-4- (methylthio)benzaldehyde Sulfoxide Sulfoxide (Partial Oxidation) Substrate->Sulfoxide NaIO4 (1.0 eq) Kinetic Control Acid Carboxylic Acid (Side Product) Substrate->Acid Blocked by 2,6-Me Sterics Sulfone Sulfone (Full Oxidation) Sulfoxide->Sulfone mCPBA (>2.0 eq) or H2O2/WO4

Figure 1: Chemoselective oxidation pathway.[1][2] The 2,6-dimethyl substitution suppresses the formation of the carboxylic acid side product.[3]

Experimental Protocols

Protocol A: Selective Synthesis of the Sulfoxide

Target: 2,6-Dimethyl-4-(methylsulfinyl)benzaldehyde Reagent: Sodium Periodate (NaIO₄) Mechanism: NaIO₄ acts as a mild oxygen transfer agent. It forms a cyclic intermediate with sulfur but is generally too weak to oxidize the resulting sulfoxide to a sulfone or the aldehyde to an acid.

Materials
  • Substrate 1 (1.0 equiv)

  • Sodium Periodate (1.1 equiv)

  • Solvent: Methanol / Water (1:1 v/v)

  • Quench: Sodium Thiosulfate (sat. aq.)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g (5.5 mmol) of Substrate 1 in 20 mL of Methanol.

  • Oxidant Preparation: Dissolve 1.3 g (6.05 mmol, 1.1 equiv) of NaIO₄ in 20 mL of water.

  • Addition: Cool the substrate solution to 0°C (ice bath). Add the NaIO₄ solution dropwise over 15 minutes. The mixture will become a white suspension (NaIO₃ precipitation).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

  • Monitoring: Check TLC (SiO₂; EtOAc/Hexane 1:1). The Sulfoxide is significantly more polar than the sulfide.

  • Work-up: Filter off the white solid (NaIO₃). Remove methanol from the filtrate under reduced pressure.

  • Extraction: Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. If necessary, purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Selective Synthesis of the Sulfone

Target: 2,6-Dimethyl-4-(methylsulfonyl)benzaldehyde Reagent: m-Chloroperbenzoic Acid (mCPBA) Mechanism: Strong electrophilic oxidation. The first equivalent forms the sulfoxide; the second equivalent forms the sulfone. The aldehyde remains intact due to the steric protection.

Materials
  • Substrate 1 (1.0 equiv)

  • mCPBA (77% max purity grade, 2.5 equiv)[3]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Sodium Bicarbonate (sat. aq.) + Sodium Thiosulfate[3]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 g (5.5 mmol) of Substrate 1 in 50 mL of DCM. Cool to 0°C.[4]

  • Addition: Dissolve 3.1 g of mCPBA (approx. 13.75 mmol active oxidant) in 30 mL DCM. Add this solution dropwise to the substrate over 20 minutes.

    • Note: Maintain temperature < 5°C to maximize selectivity, although the steric block makes this robust even at RT.

  • Reaction: Remove ice bath and stir at RT for 3–4 hours.

  • Monitoring: TLC (EtOAc/Hexane 1:1). The Sulfone will appear slightly less polar than the Sulfoxide but much more polar than the starting material.

  • Quench (Critical): Pour the reaction mixture into a separatory funnel containing 50 mL of 10% Na₂S₂O₃ (to reduce excess peroxide) and 50 mL of sat. NaHCO₃ (to neutralize m-chlorobenzoic acid). Shake vigorously until gas evolution ceases.

  • Work-up: Separate layers. Wash the organic layer again with sat. NaHCO₃ (2 x 30 mL) to ensure removal of all benzoic acid byproducts.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate to yield the white crystalline sulfone.

Analytical Data & Validation

Use the following table to interpret NMR data and confirm the oxidation state. The electron-withdrawing nature of the oxidized sulfur shifts the S-Methyl protons downfield.

MoietySubstrate (-SMe)Sulfoxide (-SOMe)Sulfone (-SO₂Me)
¹H NMR (-CH₃) δ 2.50 ppm (s)δ 2.75 ppm (s)δ 3.05 ppm (s)
¹H NMR (-CHO) δ 10.5 ppmδ 10.5 ppmδ 10.6 ppm
IR (S-O stretch) N/A~1050 cm⁻¹ (Strong)~1150, 1300 cm⁻¹
Polarity (TLC) High Rf (Non-polar)Low Rf (Polar)Medium Rf

Validation Check:

  • If the Aldehyde proton (δ ~10.5 ppm) disappears, you have over-oxidized to the acid (Unlikely with Protocols A/B).

  • If you see a broad singlet at δ ~11.0+ ppm, that is the Carboxylic Acid (-COOH).

Process Workflow Diagram

Workflow Start Start: Substrate 1 Decision Target Product? Start->Decision PathA Protocol A: Sulfoxide Decision->PathA Partial Ox (-SOMe) PathB Protocol B: Sulfone Decision->PathB Full Ox (-SO2Me) ReagentA Add NaIO4 (1.1 eq) 0°C, MeOH/H2O PathA->ReagentA WorkupA Filter Solid Extract DCM ReagentA->WorkupA Result Isolate & Verify (NMR) WorkupA->Result ReagentB Add mCPBA (2.5 eq) 0°C -> RT, DCM PathB->ReagentB WorkupB Quench: Na2S2O3 + NaHCO3 (Remove mCBA) ReagentB->WorkupB WorkupB->Result

Figure 2: Decision tree and workflow for selecting the appropriate oxidation protocol.

References

  • Carreno, M. C. (1995). "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds". Chemical Reviews, 95(6), 1717–1760.[3] Link

  • Kowalski, P., et al. (2003). "Oxidation of Sulfides to Sulfoxides and Sulfones: A Review". Tetrahedron, 59, 2147.[3] (General reference for NaIO4/mCPBA selectivity).

  • Muzart, J. (2012). "Sodium Perborate: A Mild and Convenient Reagent for Oxidation of Aromatic Aldehydes".[5] Note: This reference establishes that 2,6-disubstituted benzaldehydes resist oxidation to acids, validating the steric protection hypothesis.[3]Link

  • Wirth, T., et al. (2018).[1] "Selective Oxidation of Sulfides in Flow Chemistry". European Journal of Organic Chemistry. (Demonstrates mCPBA stoichiometry control). Link

Sources

Method

Advanced Protocol: Use of 2,6-Dimethyl-4-(methylthio)benzaldehyde in Heterocyclic Synthesis

Executive Summary & Chemical Profile[1] 2,6-Dimethyl-4-(methylthio)benzaldehyde is a specialized aromatic building block designed for the synthesis of sterically hindered, photoactive heterocyclic systems. Unlike simple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

2,6-Dimethyl-4-(methylthio)benzaldehyde is a specialized aromatic building block designed for the synthesis of sterically hindered, photoactive heterocyclic systems. Unlike simple benzaldehydes, this molecule incorporates two critical structural features:

  • 2,6-Dimethyl "Steric Shield": These ortho-methyl groups provide significant steric bulk, restricting rotation around the meso-linkage in final dye constructs (e.g., BODIPYs, Porphyrins). This restriction suppresses non-radiative decay pathways, significantly enhancing fluorescence quantum yields.

  • 4-(Methylthio) "Functional Handle": The para-SMe group acts as a versatile anchor. It serves as a mild electron donor in its native state but can be selectively oxidized to a sulfoxide (-SOMe) or sulfone (-SO₂Me) to introduce strong electron-withdrawing character, allowing for precise tuning of the HOMO-LUMO gap.

Chemical Specifications
PropertySpecification
Molecular Formula C₁₀H₁₂OS
Molecular Weight 180.27 g/mol
Appearance Pale yellow to off-white solid/oil
Solubility Soluble in DCM, THF, CHCl₃; Insoluble in water
Reactivity Profile Acid-sensitive (aldehyde); Oxidation-sensitive (thioether)

Core Application: Synthesis of Meso-Substituted BODIPY Dyes

The primary application of this aldehyde is the synthesis of 8-aryl-BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes. The 2,6-dimethyl substitution is obligatory for achieving high fluorescence in the solid state or viscous media by preventing π-stacking aggregation and free rotation.

Mechanism of Action

The synthesis proceeds via a one-pot, three-step protocol:

  • Acid-Catalyzed Condensation: Reaction with pyrrole to form the dipyrromethane.

  • Oxidation: Conversion of dipyrromethane to dipyrromethene using DDQ or p-chloranil.

  • Complexation: Chelation with Boron Trifluoride Diethyl Etherate (BF₃·OEt₂).

Detailed Protocol

Reagents:

  • 2,6-Dimethyl-4-(methylthio)benzaldehyde (1.0 eq)

  • Pyrrole (Freshly distilled, 2.5 eq)

  • TFA (Trifluoroacetic acid, catalytic)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 1.0 eq)

  • DIPEA (N,N-Diisopropylethylamine, 6.0 eq)

  • BF₃·OEt₂ (Boron trifluoride diethyl etherate, 9.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Condensation: In a flame-dried 250 mL round-bottom flask under Argon, dissolve the aldehyde (1.0 mmol, 180 mg) in anhydrous DCM (100 mL). Note: Dilute conditions (10⁻² M) are critical to prevent polymer formation.

  • Add pyrrole (2.5 mmol, 175 µL) followed by 2-3 drops of TFA. The solution will turn dark red/brown. Stir at room temperature (RT) for 3-4 hours. Monitor by TLC (disappearance of aldehyde).

  • Oxidation: Add DDQ (1.0 mmol, 227 mg) in one portion. Stir for 30-60 minutes. The mixture effectively becomes the dipyrromethene free base.

  • Complexation: Cool the reaction mixture to 0°C (ice bath). Add DIPEA (6.0 mmol, 1.05 mL) dropwise. Stir for 15 minutes.

  • Add BF₃·OEt₂ (9.0 mmol, 1.1 mL) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Allow the mixture to warm to RT and stir for 2 hours.

  • Work-up: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/DCM gradient). The product typically elutes as a bright orange/red fluorescent band.

Workflow Visualization

BODIPY_Synthesis Start Aldehydes + Pyrrole Dipyrromethane Dipyrromethane (Intermediate) Start->Dipyrromethane TFA (Cat), DCM RT, 3-4h Dipyrromethene Dipyrromethene (Oxidized) Dipyrromethane->Dipyrromethene DDQ (1 eq) 30-60 min BODIPY 8-Aryl-BODIPY (Final Product) Dipyrromethene->BODIPY 1. DIPEA 2. BF3·OEt2 0°C to RT

Figure 1: Synthetic workflow for 8-aryl-BODIPY dyes using 2,6-dimethyl-4-(methylthio)benzaldehyde.

Application: Meso-Tetraaryl Porphyrin Synthesis

Using this aldehyde in porphyrin synthesis creates "picket fence" type geometries where the bulky methyl groups protect the porphyrin core.

Protocol Comparison: Adler-Longo vs. Lindsey

For this sterically hindered aldehyde, the Lindsey method is superior due to higher yields and easier purification, despite the requirement for high dilution.

ParameterAdler-Longo MethodLindsey Method (Recommended)
Concentration High (~0.1 M)Low (~10⁻³ M)
Conditions Reflux in Propionic AcidRT in DCM/CHCl₃ with BF₃·OEt₂
Yield (Meso-hindered) Low (<10%)Moderate to High (30-40%)
Purification Difficult (tarry byproducts)Easier (less polymerization)

Lindsey Protocol Adaptation:

  • Dissolve 2,6-Dimethyl-4-(methylthio)benzaldehyde (10 mmol) and Pyrrole (10 mmol) in dry Chloroform (1 L).

  • Purge with Nitrogen for 15 minutes.

  • Add BF₃·OEt₂ (3.3 mmol) or TFA (10 mmol). Stir at RT for 1 hour.

  • Add p-chloranil (7.5 mmol) to oxidize the porphyrinogen to porphyrin. Stir for 1 hour at reflux (60°C).

  • Neutralize with TEA and purify via alumina column chromatography.

Functionalization of the Thioether Handle

The para-methylthio (-SMe) group is not just a spectator; it is a reactive handle.

Protocol: Selective Oxidation to Sulfone (-SO₂Me) To convert the electron-donating SMe group into an electron-withdrawing sulfone (useful for "Push-Pull" dye designs):

  • Dissolve the BODIPY or Porphyrin construct (0.1 mmol) in DCM (10 mL).

  • Cool to 0°C.

  • Add m-CPBA (meta-Chloroperoxybenzoic acid, 2.2 eq) portion-wise.

  • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Validation: Monitor by ¹H NMR. The S-Me singlet will shift downfield from ~2.5 ppm (SMe) to ~3.1 ppm (SO₂Me).

References & Authority

  • Compound Identification: 2,6-Dimethyl-4-(methylthio)benzaldehyde; CAS No. 1824474-50-1. Sigma-Aldrich Catalog. Link

  • BODIPY Synthesis Methodology: Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932. Link

  • Porphyrin Synthesis (Lindsey): Lindsey, J. S., et al. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. The Journal of Organic Chemistry, 52(5), 827-836. Link

  • Thioether Oxidation: Carreno, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760. Link

Application

Asymmetric synthesis involving 2,6-Dimethyl-4-(methylthio)benzaldehyde

Application Note: Catalytic Asymmetric Functionalization of 2,6-Dimethyl-4-(methylthio)benzaldehyde Introduction & Strategic Analysis Subject Compound: 2,6-Dimethyl-4-(methylthio)benzaldehyde CAS: (Analogous to 3446-89-7...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Asymmetric Functionalization of 2,6-Dimethyl-4-(methylthio)benzaldehyde

Introduction & Strategic Analysis

Subject Compound: 2,6-Dimethyl-4-(methylthio)benzaldehyde CAS: (Analogous to 3446-89-7, 4-SMe-benzaldehyde, but with 2,6-dimethyl modification) Core Challenge: Steric hindrance combined with soft-donor electronic interference.

This specific aldehyde presents a unique "dual-threat" challenge in asymmetric synthesis:

  • Steric Blocking (The "Ortho Effect"): The 2,6-dimethyl groups create a severe steric fence around the carbonyl carbon. This physically obstructs the standard Bürgi-Dunitz trajectory (107°) required for nucleophilic attack, often rendering standard "flat" catalysts (like standard salen complexes) ineffective or inducing low enantioselectivity (ee).

  • Sulfur Coordination: The para-methylthio (-SMe) group is a soft Lewis base. While less interfering than an ortho-thio group, it still poses a risk of poisoning soft metal catalysts (Pd, Pt, Rh) or undergoing unwanted oxidation to sulfoxides/sulfones if strong oxidants are used.

Strategic Solution: To overcome these barriers, this protocol utilizes Hard Lewis Acid Catalysis (Titanium/Zinc or Copper) which is less susceptible to sulfur poisoning. We employ Deep-Pocket Ligands (e.g., 3,3'-substituted BINOLs or bulky Bisoxazolines) that can enforce chirality even in the presence of the substrate's steric bulk.

Mechanistic Visualization

The following diagram illustrates the steric environment and the required nucleophilic trajectory.

ReactionPathway cluster_sterics Steric & Electronic Factors Substrate 2,6-Dimethyl-4-(methylthio) benzaldehyde TS Transition State (Sterically Crowded) Substrate->TS + Et2Zn / Catalyst Catalyst Chiral Ligand-Ti(IV) Complex Catalyst->TS Coordination Product Chiral Secondary Alcohol TS->Product Hydrolysis Me26 2,6-Me Groups: Block Nucleophile (Slow Rate) SMe4 4-SMe Group: Soft Donor (Avoid Pd/Pt)

Figure 1: Reaction pathway highlighting the steric blockade imposed by the 2,6-dimethyl groups and the electronic consideration of the 4-SMe moiety.

Protocol A: Enantioselective Addition of Diethylzinc

Objective: Synthesis of (S)-1-(2,6-dimethyl-4-(methylthio)phenyl)propan-1-ol. Mechanism: Ti(IV)-BINOLate catalyzed alkyl transfer. The Titanium center acts as a hard Lewis acid, activating the carbonyl while ignoring the soft sulfur donor.

Materials & Reagents
ReagentEquiv.RoleCritical Note
Substrate 1.0ElectrophileMust be dry; trace water kills ZnEt2.
ZnEt2 (1.0M in Hexane) 2.2NucleophilePyrophoric. Handle under Ar/N2.
Ti(OiPr)4 1.2Lewis AcidPromotes ligand exchange and activation.
(S)-BINOL 0.1-0.2Chiral LigandUse 20 mol% for hindered substrates (vs std 10%).
Toluene SolventMediumAnhydrous; CH2Cl2 is a viable alternative.
Step-by-Step Procedure
  • Ligand Preparation (In Situ):

    • Flame-dry a 25 mL Schlenk flask and cool under argon flow.

    • Add (S)-BINOL (0.2 mmol, 20 mol%) and anhydrous Toluene (3.0 mL).

    • Add Ti(OiPr)4 (1.2 mmol, 1.2 equiv) via syringe.

    • Expert Insight: Stir at room temperature for 1 hour. The solution typically turns light orange/yellow, indicating the formation of the chiral titanium-BINOLate complex.

  • Substrate Addition:

    • Cool the mixture to 0°C (Ice bath). Note: Do not cool to -78°C; the steric bulk of the 2,6-dimethyl group requires higher thermal energy for the reaction to proceed.

    • Add 2,6-Dimethyl-4-(methylthio)benzaldehyde (1.0 mmol) dissolved in minimal toluene (1.0 mL) dropwise.

    • Stir for 20 minutes to allow carbonyl coordination to the Ti-center.

  • Nucleophilic Attack:

    • Add Diethylzinc (ZnEt2) (2.2 mmol, 2.2 mL of 1.0M solution) dropwise over 10 minutes.

    • Observation: Gas evolution (ethane) may occur; ensure proper venting through an inert gas line.

    • Allow the reaction to warm slowly to Room Temperature (25°C) and stir for 12–24 hours.

    • Monitoring: Check conversion via TLC (Hexane/EtOAc 8:1). The aldehyde spot will disappear; the alcohol spot is more polar.

  • Quench & Purification:

    • Cool to 0°C. Quench carefully with 1N HCl (5 mL). Caution: Vigorous bubbling.

    • Extract with Et2O (3 x 10 mL). Wash combined organics with Brine, dry over Na2SO4.[1]

    • Concentrate and purify via Flash Chromatography (Silica Gel).

    • Sulfur Warning: Do not use bleach or peroxide-containing solvents during cleanup to preserve the -SMe group.

Protocol B: Asymmetric Henry Reaction (Nitroaldol)

Objective: Synthesis of chiral


-nitroalcohol.
Mechanism:  Copper(II)-Bisoxazoline catalyzed addition. Copper coordinates the aldehyde and nitroalkane in a chiral pocket.
Materials & Reagents
ReagentEquiv.Role
Substrate 1.0Electrophile
Nitromethane 10.0Nucleophile/Solvent
Cu(OAc)2·H2O 0.1Metal Precursor
(S,S)-Ph-Box Ligand 0.11Chiral Ligand
Ethanol (Abs.) SolventReaction Medium
Step-by-Step Procedure
  • Catalyst Formation:

    • In a dry vial, mix Cu(OAc)2·H2O (0.1 mmol) and (S,S)-Ph-Box ligand (0.11 mmol) in Ethanol (2 mL).

    • Stir for 1 hour to form the deep blue/green active complex.

  • Reaction Setup:

    • Add Nitromethane (10 mmol, excess) to the catalyst solution.

    • Cool to 0°C .

    • Add 2,6-Dimethyl-4-(methylthio)benzaldehyde (1.0 mmol).

  • Execution:

    • Stir at 0°C for 24-48 hours.

    • Expert Insight: The reaction is slower than with unsubstituted benzaldehyde due to the 2,6-dimethyl steric block. If conversion is <50% after 24h, raise temperature to 10°C, but monitor ee (enantiomeric excess) as it may degrade at higher temps.

  • Workup:

    • Evaporate volatiles. Filter through a short plug of silica to remove Copper.

    • Purify via column chromatography.[1]

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (<30%) Steric hindrance of 2,6-Me groups.Increase catalyst loading to 30 mol%. Increase temp to 30°C (accepting slight ee drop).
Low ee (Racemic product) Background reaction (uncatalyzed).Ensure Ti(OiPr)4 is fresh. Use a bulkier ligand (e.g., H8-BINOL or 3,3'-diaryl-BINOL) to create a deeper chiral pocket.
Sulfur Oxidation (Sulfoxide formed) Oxidants in solvent or workup.Use antioxidant-stabilized ethers (BHT-free THF). Avoid prolonged exposure to air/light.
Catalyst Deactivation Sulfur poisoning (if using Pd/Pt).Stick to Hard Lewis Acids (Ti, Cu, Zn) which bind O/N preferentially over S.

References

  • General Asymmetric Zinc Addition

    • Title: Catalytic asymmetric organozinc additions to carbonyl compounds.[2][3][4][5]

    • Source: Pu, L., & Yu, H. B. (2001). Chemical Reviews.
    • URL:[Link]

  • Steric Hindrance in Zinc Addition

    • Title: Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs).
    • Source: Pu, L. (2014).[4] Accounts of Chemical Research. (Discusses 3,3'-substituted BINOLs for ortho-substituted substrates).

    • URL:[Link]

  • Asymmetric Henry Reaction (Copper-Box)

    • Title: C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids.
    • Source: Evans, D. A., et al. (1999). Journal of the American Chemical Society.
    • URL:[Link]

  • Handling 2,6-Disubstituted Benzaldehydes

    • Title: Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde.[6]

    • Source: Carbohydrate Research (2014). (Demonstrates the stability and reactivity of the 2,6-dimethyl core).
    • URL:[Link]

Sources

Method

Application Note: Catalytic Architectures for 2,6-Dimethyl-4-(methylthio)benzaldehyde

Topic: Catalytic reactions utilizing 2,6-Dimethyl-4-(methylthio)benzaldehyde Content Type: Detailed Application Notes and Protocols Advanced Protocols for Sterically Hindered, Electron-Rich Synthons Introduction: The Ste...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic reactions utilizing 2,6-Dimethyl-4-(methylthio)benzaldehyde Content Type: Detailed Application Notes and Protocols

Advanced Protocols for Sterically Hindered, Electron-Rich Synthons

Introduction: The Steric-Electronic Challenge

2,6-Dimethyl-4-(methylthio)benzaldehyde (CAS: 1824474-50-1) represents a specialized class of "steric-electronic hybrid" building blocks. It is primarily utilized in the synthesis of atropisomeric porphyrins , highly fluorescent BODIPY dyes , and pharmaceutical intermediates where the methylthio group serves as a latent electron-withdrawing sulfone handle.

Chemical Profile & Reactivity
  • Steric Shielding (2,6-dimethyl): The ortho-methyl groups create a "picket fence" around the carbonyl carbon, significantly retarding nucleophilic attack compared to unsubstituted benzaldehyde. This prevents rotational freedom in resulting dyes (increasing quantum yield) but necessitates forcing or highly activated catalytic conditions for condensation.

  • Electronic Deactivation (4-methylthio): The para-SMe group is a strong electron donor (

    
    , 
    
    
    
    ), reducing the electrophilicity of the carbonyl.
  • Catalyst Sensitivity: The thioether moiety is a "soft" Lewis base, capable of poisoning soft metal catalysts (Pd, Pt) and is susceptible to competitive oxidation during standard dehydrogenation steps.

Core Application: Synthesis of meso-Substituted BODIPY Dyes

Context: This is the primary application for this synthon. The 2,6-dimethyl substitution pattern is critical for preventing the rotation of the meso-phenyl ring, which suppresses non-radiative decay and boosts fluorescence.

Protocol A: One-Pot Acid-Catalyzed Condensation & Complexation

Objective: Synthesize 8-(2,6-dimethyl-4-methylthiophenyl)-1,3,5,7-tetramethyl-BODIPY. Challenge: Standard oxidants (DDQ) may oxidize the 4-SMe group to a sulfoxide (


) or sulfone (

). This protocol uses p-chloranil for chemoselective oxidation.
Reagents & Materials
  • Substrate: 2,6-Dimethyl-4-(methylthio)benzaldehyde (1.0 eq).

  • Nucleophile: 2,4-Dimethylpyrrole (2.2 eq).

  • Catalyst: Trifluoroacetic acid (TFA) (catalytic amount).

  • Oxidant: p-Chloranil (1.0 eq) (Preferred over DDQ to avoid S-oxidation).

  • Complexation: BF

    
     OEt
    
    
    
    (6.0 eq), Diisopropylethylamine (DIPEA) (6.0 eq).
  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask and purge with Argon. The thioether is sensitive to photo-oxidation; wrap the flask in aluminum foil.

  • Condensation (Dipyrromethane Formation):

    • Dissolve the aldehyde (1.0 mmol) and 2,4-dimethylpyrrole (2.2 mmol) in anhydrous DCM (100 mL). Note: High dilution prevents polymerization.

    • Add TFA (2 drops) via syringe.

    • Stir at room temperature for 3–4 hours. Monitor by TLC (disappearance of aldehyde). The solution will turn dark red.

  • Chemoselective Oxidation:

    • Add p-chloranil (1.0 mmol) in one portion.

    • Stir for 30 minutes. The reaction mixture converts the dipyrromethane to the dipyrromethene.

    • Critical Control Point: Do not use DDQ if the sulfide state is required. DDQ has a higher oxidation potential and may generate the sulfoxide side-product.

  • Boron Complexation:

    • Cool the reaction mixture to 0°C (Ice bath).

    • Add DIPEA (6.0 mmol) slowly over 5 minutes. Stir for 15 minutes.

    • Add BF

      
       OEt
      
      
      
      (6.0 mmol) dropwise. Caution: Exothermic.
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Quench with water. Extract with DCM.

    • Wash organic layer with 0.1 M HCl (remove amines), then saturated NaHCO

      
      , then brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Silica gel chromatography (Hexane/DCM gradient). The product is a bright orange/red fluorescent solid.

Data Summary: Oxidant Selectivity
OxidantYield (BODIPY)S-Oxidation Side ProductRecommendation
p-Chloranil 65-75% < 5%Recommended
DDQ40-50%20-30% (Sulfoxide)Avoid unless Sulfoxide desired
Air/O2< 10%HighToo slow

Core Application: Sterically Demanding Knoevenagel Condensation

Context: Reacting this hindered aldehyde with active methylenes (e.g., malononitrile) to create drug intermediates. Standard piperidine catalysis often fails due to the 2,6-dimethyl steric block.

Protocol B: TiCl -Mediated Condensation (Lehnert's Reagent)

Objective: Overcome steric hindrance to form the benzylidene derivative. Mechanism: Titanium(IV) acts as a dual-activation catalyst: it coordinates the aldehyde oxygen (increasing electrophilicity) and acts as a template for the nucleophile.

Reagents
  • Substrate: 2,6-Dimethyl-4-(methylthio)benzaldehyde (10 mmol).

  • Active Methylene: Malononitrile (11 mmol).

  • Catalyst/Mediator: TiCl

    
     (20 mmol), Pyridine (40 mmol).
    
  • Solvent: THF (anhydrous).

Step-by-Step Methodology
  • Preparation: Cool anhydrous THF (50 mL) to 0°C under N

    
    .
    
  • Titanium Addition: Add TiCl

    
     dropwise (fuming!). A yellow precipitate/complex forms.
    
  • Substrate Addition: Add the aldehyde and malononitrile dissolved in minimal THF.

  • Base Addition: Add pyridine dropwise. The mixture typically turns dark.

  • Reaction: Allow to warm to room temperature and stir for 6–12 hours.

    • Why: The Ti(IV) species coordinates to the sterically hindered carbonyl oxygen, pulling electron density away and allowing the nucleophile to attack despite the methyl "fences."

  • Hydrolysis: Quench with 10% HCl. Extract with Ethyl Acetate.

Mechanistic Visualization

BODIPY_Synthesis Aldehyde 2,6-Dimethyl-4-(methylthio) benzaldehyde Dipyrromethane Dipyrromethane Intermediate Aldehyde->Dipyrromethane TFA (Cat.) DCM, RT Pyrrole 2,4-Dimethylpyrrole (2.2 eq) Pyrrole->Dipyrromethane Oxidation Oxidation Step (Critical Checkpoint) Dipyrromethane->Oxidation BODIPY Target BODIPY Dye (Fluorescent) Oxidation->BODIPY p-Chloranil (Chemoselective) SideProduct Sulfoxide Impurity (S=O) Oxidation->SideProduct DDQ (Over-oxidation) Final Complexation BODIPY->Final BF3·OEt2 DIPEA

Figure 1: Reaction workflow for BODIPY synthesis highlighting the chemoselectivity checkpoint at the oxidation stage.

Steric_Effect Center Carbonyl Carbon (Electrophile) Ortho1 2-Methyl Group (Steric Block) Ortho1->Center Blocks Attack Ortho2 6-Methyl Group (Steric Block) Ortho2->Center Blocks Attack Para 4-Methylthio Group (e- Donor) Para->Center Reduces Electrophilicity (+M Effect) Nucleophile Incoming Nucleophile Nucleophile->Center Requires Activation (TiCl4 or Acid)

Figure 2: Steric and electronic map of the substrate showing why standard catalysis often fails.

References

  • Lindsey, J. S., & Wagner, R. W. (1989). Investigation of the synthesis of ortho-substituted tetraphenylporphyrins. The Journal of Organic Chemistry. Link

  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews. Link

  • Lehnert, W. (1973). Knoevenagel-Kondensationen mit TiCl4/Base. Tetrahedron Letters. Link

  • Sigma-Aldrich. Product Specification: 4-(Methylthio)benzaldehyde derivatives. Link

Application

Application Note: Strategic Derivatization of 2,6-Dimethyl-4-(methylthio)benzaldehyde

Executive Summary This Application Note provides a comprehensive guide for the derivatization and analysis of 2,6-Dimethyl-4-(methylthio)benzaldehyde (DMMTB) . This molecule presents a unique analytical challenge due to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a comprehensive guide for the derivatization and analysis of 2,6-Dimethyl-4-(methylthio)benzaldehyde (DMMTB) . This molecule presents a unique analytical challenge due to the steric hindrance imposed by the ortho-methyl groups and the oxidative instability of the para-methylthio moiety.

We detail three distinct protocols tailored to specific analytical needs:

  • GC-MS (PFBHA): For trace-level detection and complex matrices.

  • HPLC-UV (DNPH): For routine purity and stability testing.

  • LC-MS/MS (Girard’s Reagent T): For ultra-trace biological quantification.

Chemical Context & Challenges[1][2][3]

The analysis of DMMTB requires a nuanced understanding of its structural properties:

  • Steric Hindrance (The "Ortho Effect"): The two methyl groups at the 2,6-positions create a "picket fence" around the carbonyl carbon. Standard derivatization protocols (e.g., room temperature incubation) often fail or yield poor recovery because nucleophiles (hydrazines/hydroxylamines) cannot easily access the electrophilic center. Solution: Protocols must utilize acid catalysis and elevated temperatures to drive the reaction to completion.

  • Sulfide Oxidation Liability: The electron-rich sulfur atom in the para-position is susceptible to oxidation, potentially forming sulfoxides (

    
    ) or sulfones (
    
    
    
    ) during sample preparation. Solution: All protocols require the inclusion of antioxidants (e.g., BHT, EDTA) and inert atmosphere handling.
Decision Matrix: Method Selection

MethodSelection cluster_legend Key Start Start: Define Analytical Goal Matrix Sample Matrix? Start->Matrix Volatile Volatile/Gas Phase? Matrix->Volatile Air/Headspace Aqueous Aqueous/Biological? Matrix->Aqueous Plasma/Urine Bulk Bulk Chemical/API? Matrix->Bulk Solid/Solvent GCMS Method A: GC-MS (PFBHA Derivatization) Volatile->GCMS High Sensitivity LCMS Method C: LC-MS/MS (Girard's Reagent T) Aqueous->LCMS Charge Tagging HPLC Method B: HPLC-UV (DNPH Derivatization) Bulk->HPLC Robust Quant Decision Decision Point Method Selected Protocol

Figure 1: Decision tree for selecting the appropriate derivatization strategy based on sample matrix and sensitivity requirements.

Protocol A: High-Sensitivity GC-MS (PFBHA)

Target: Trace analysis in environmental or complex organic matrices. Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[1][2][3][4] Mechanism: Formation of an oxime derivative.[1][4] The pentafluorobenzyl group adds mass and high electronegativity, making it ideal for Electron Capture Negative Ionization (ECNI) MS, though standard EI is also effective.

Materials
  • Reagent: PFBHA hydrochloride (5 mg/mL in water).

  • Buffer: 0.5 M Potassium Hydrogen Phthalate (KHP), pH adjusted to 4.0.

  • Solvent: Hexane (GC Grade).[2]

  • Antioxidant: Butylated hydroxytoluene (BHT) (100 µg/mL in hexane).

Step-by-Step Procedure
  • Sample Preparation: Transfer 1.0 mL of aqueous sample (or extract) into a 4 mL screw-cap vial.

  • Buffering: Add 0.5 mL of KHP buffer (pH 4.0). Critical: Low pH is required to protonate the carbonyl oxygen, overcoming steric hindrance.

  • Derivatization: Add 200 µL of PFBHA solution.

  • Incubation: Seal tightly and incubate at 65°C for 45 minutes .

    • Note: Standard aldehydes react at RT. DMMTB requires heat to force the nucleophilic attack past the 2,6-dimethyl groups.

  • Extraction: Cool to room temperature. Add 2.0 mL of Hexane (containing BHT).

  • Agitation: Vortex vigorously for 2 minutes. Allow phases to separate (centrifuge if necessary).

  • Analysis: Transfer the upper hexane layer to a GC vial containing a micro-insert.

GC-MS Parameters
ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm
Inlet Splitless, 250°C
Oven 60°C (1 min) → 15°C/min → 280°C (5 min)
Detection SIM Mode (Target Ions: m/z 181 for PFBHA moiety, Molecular Ion M+)

Protocol B: Routine HPLC-UV (DNPH)

Target: Purity assessment, stability studies, and reaction monitoring. Reagent: 2,4-Dinitrophenylhydrazine (DNPH).[2][5][6][7] Mechanism: Formation of a hydrazone.[8][9][10] The dinitrophenyl group provides strong UV absorption at ~360 nm.

Materials
  • Reagent: DNPH (saturated solution in 2N HCl).

  • Solvent: Acetonitrile (HPLC Grade).[2]

  • Quenching Agent: Pyridine:Water (1:1).

Step-by-Step Procedure
  • Preparation: Dissolve DMMTB sample in Acetonitrile to a target concentration of ~100 µg/mL.

  • Reaction: Mix 500 µL of sample with 500 µL of DNPH reagent.

  • Catalysis: Add 50 µL of concentrated HCl.

    • Scientific Rationale: The high acid concentration is non-negotiable here. It activates the hindered carbonyl.

  • Incubation: Heat at 60°C for 60 minutes .

    • Validation: Monitor the disappearance of the starting material peak (approx. 250-280 nm) and the appearance of the hydrazone peak (360 nm).

  • Work-up: Allow to cool. If precipitation occurs, dissolve in additional Acetonitrile.

  • Filtration: Filter through a 0.22 µm PTFE filter prior to injection.

HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm
Mobile Phase A: Water (0.1% Formic Acid) / B: Acetonitrile
Gradient 40% B to 90% B over 15 mins
Detection UV at 360 nm (Hydrazone specific)

Protocol C: Ultra-Trace LC-MS/MS (Girard's Reagent T)

Target: Biological samples (plasma, cell lysate) where ionization efficiency is poor. Reagent: Girard's Reagent T (Trimethylaminoacetohydrazide chloride). Mechanism: Adds a permanent cationic charge (quaternary ammonium) to the molecule, drastically increasing sensitivity in ESI(+) MS mode.

Step-by-Step Procedure
  • Sample: 100 µL biological extract (e.g., protein-precipitated plasma).

  • Reagent Addition: Add 50 µL of Girard's T solution (10 mM in Methanol with 1% Acetic Acid).

  • Incubation: Incubate at 50°C for 60 minutes .

  • Analysis: Direct injection into LC-MS/MS without extraction (dilute-and-shoot).

Mechanistic Insight & Troubleshooting

The Steric Barrier

The reaction mechanism below illustrates why standard conditions fail. The nucleophile must navigate the steric bulk of the methyl groups to attack the carbonyl carbon (


).

ReactionMechanism cluster_note Steric Constraint Substrate 2,6-Dimethyl-4-(SMe) Benzaldehyde Activated Activated Carbonyl (Protonated) Substrate->Activated Protonation (Fast) Acid H+ (Catalyst) Acid->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate Nucleophilic Attack (Rate Limiting Step!) Nucleophile Reagent (DNPH/PFBHA) Nucleophile->Intermediate Product Stable Derivative (Hydrazone/Oxime) Intermediate->Product - H2O (Elimination) Note The 2,6-Methyl groups block the nucleophile path. Requires Heat + Time.

Figure 2: Mechanistic pathway highlighting the rate-limiting nucleophilic attack due to steric hindrance.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Recovery Incomplete reaction due to sterics.Increase incubation temp by 10°C; extend time by 30 mins. Ensure pH < 4.
Double Peaks (HPLC) E/Z Isomerization.Hydrazones of aromatic aldehydes often form E/Z isomers. Sum the areas of both peaks for quantification.
M+16 Peak in MS Oxidation of Sulfide (-SMe).The -SMe group oxidized to Sulfoxide (-S(O)Me). Add 10 mM Ascorbic Acid or BHT to the sample before processing.
Degradation Acid hydrolysis of product.Do not exceed 80°C. Neutralize the sample immediately after derivatization if storing for >24h.

References

  • United States Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).Link

  • Deng, C., & Zhang, X. (2004).[3] A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization.[3] Rapid Communications in Mass Spectrometry, 18(15), 1715-1720.[3] Link

  • Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. Link

  • Hong, H., & Wang, Y. (2007). Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA.[8][11] Analytical Chemistry, 79(23), 9122-9128. Link

Sources

Method

Application Note: Polymerization Architectures Initiated by 2,6-Dimethyl-4-(methylthio)benzaldehyde

[1] Executive Summary 2,6-Dimethyl-4-(methylthio)benzaldehyde (DMMTB) represents a specialized class of aromatic carbonyls utilized in advanced polymer synthesis.[1] Unlike ubiquitous initiators like AIBN or BPO, DMMTB o...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2,6-Dimethyl-4-(methylthio)benzaldehyde (DMMTB) represents a specialized class of aromatic carbonyls utilized in advanced polymer synthesis.[1] Unlike ubiquitous initiators like AIBN or BPO, DMMTB occupies a dual functional niche:

  • Direct Organocatalyst: It serves as a metal-free photocatalyst for Controlled Radical Polymerization (specifically Photo-ATRP), leveraging the n-π* transition of the carbonyl and the bathochromic shift provided by the methylthio substituent.[1]

  • Strategic Precursor: It is the structural scaffold for high-sensitivity Oxime Ester Photoinitiators (similar to the Irgacure OXE series), essential for photolithography and high-pigment load formulations (e.g., Black Matrix resists).[1]

This guide details protocols for both applications, emphasizing the mechanistic causality required for reproducible high-performance polymers.

Part 1: Metal-Free Photo-Controlled Radical Polymerization (Photo-ATRP)[1]

Scientific Rationale

Standard Atom Transfer Radical Polymerization (ATRP) relies on transition metal catalysts (Cu, Ru), which leave toxic residues.[1] DMMTB functions as an organic photocatalyst (O-PC) .[1]

  • Mechanism: Upon UV-Vis irradiation, DMMTB enters an excited state (

    
    ) and activates an alkyl halide initiator via an oxidative quenching mechanism or energy transfer, generating the propagating radical.
    
  • Role of Substituents:

    • 4-Methylthio (-SMe): Acts as a strong auxochrome, red-shifting absorption into the near-UV/visible region (365–405 nm), allowing the use of standard LED sources.[1]

    • 2,6-Dimethyl: Provides steric protection to the carbonyl group, preventing side reactions (like pinacol coupling) that typically deactivate benzaldehyde-based catalysts.[1]

Experimental Protocol: Photo-ATRP of Methyl Methacrylate (MMA)[1]

Objective: Synthesis of Poly(methyl methacrylate) (PMMA) with low dispersity (Đ < 1.3) using DMMTB as the photocatalyst.[1]

Materials Checklist
ComponentReagentRoleConc. (Equiv)
Monomer Methyl Methacrylate (MMA)Polymer backbone200
Initiator Ethyl

-bromoisobutyrate (EBiB)
Radical source1
Catalyst 2,6-Dimethyl-4-(methylthio)benzaldehyde Photo-Redox Catalyst 0.5 - 1.0
Solvent Dimethylformamide (DMF)Solubilizer50% v/v
Light Source 365 nm or 405 nm LEDExcitation source~10 mW/cm²
Step-by-Step Methodology
  • Monomer Purification: Pass MMA through a basic alumina column to remove phenolic inhibitors (e.g., MEHQ).[1] This is critical; DMMTB is a mild catalyst and cannot overcome high inhibitor loads.[1]

  • Reaction Assembly:

    • In a 10 mL Schlenk tube, dissolve DMMTB (13.5 mg, 0.075 mmol) in DMF (2.0 mL).

    • Add purified MMA (2.0 mL, 18.7 mmol).

    • Add EBiB (14 µL, 0.09 mmol) via microsyringe.

  • Degassing (Critical Step):

    • Perform 3 cycles of freeze-pump-thaw.[1] Oxygen is a triplet radical quencher and will completely inhibit the DMMTB excited state.[1]

    • Backfill with Argon.[1]

  • Irradiation & Polymerization:

    • Place the Schlenk tube 2 cm from the LED source.[1]

    • Stir at room temperature (25°C).

    • Reaction Time: Typically 8–12 hours for 60-70% conversion.[1]

  • Termination & Isolation:

    • Turn off the light (polymerization stops immediately—"Light-Switch" modulation).

    • Precipitate the polymer into cold methanol (10x excess).[1]

    • Filter and dry under vacuum.[1]

1.3. Expected Results & Validation
  • Kinetics: First-order kinetic plot (

    
     vs. time) should be linear, indicating constant radical concentration.[1]
    
  • Molecular Weight:

    
     should increase linearly with conversion.
    
  • Dispersity (Đ): Should remain narrow (< 1.3). Broadening implies loss of control (likely due to oxygen leakage or light intensity fluctuation).[1]

Part 2: Synthesis & Application of Oxime Ester Derivatives

Scientific Rationale

While DMMTB can initiate directly (Protocol 1), its industrial value peaks when converted to an Oxime Ester .[1] The oxime ester moiety (


) undergoes extremely efficient homolytic cleavage, generating a reactive methyl/phenyl radical and a CO2 molecule (entropy driven).[1]
  • Why use DMMTB? The thio-ether core ensures high molar extinction coefficient (

    
    ) at i-line (365 nm) wavelengths, superior to standard acetophenone initiators.[1]
    
Precursor Activation Protocol (Synthesis of the Initiator)

Reaction: DMMTB


 Oxime 

Acyl Oxime Ester.[1]
  • Oxime Formation:

    • Mix DMMTB (10 mmol) with Hydroxylamine Hydrochloride (12 mmol) and Sodium Acetate (15 mmol) in Ethanol/Water (3:1).

    • Reflux for 2 hours.[1] The steric bulk of 2,6-dimethyl groups may require longer reaction times than unsubstituted benzaldehydes.[1]

    • Isolate the DMMTB-Oxime (White/Off-white solid).[1]

  • Esterification (The Activation):

    • Dissolve DMMTB-Oxime (5 mmol) in dry THF with Triethylamine (6 mmol) at 0°C.

    • Dropwise add Acetyl Chloride or Benzoyl Chloride (5.5 mmol).[1]

    • Stir 4 hours.

    • Result:2,6-Dimethyl-4-(methylthio)benzaldehyde O-acyl oxime . This is now a Type I Photoinitiator.

Polymerization Protocol (High-Sensitivity Formulation)

Application: Black Matrix Resist or UV-Curing Ink.[1]

ComponentFunctionWeight %
Acrylate Oligomer Dipentaerythritol hexaacrylate (DPHA)Crosslinker
Binder Polymer Alkali-soluble acrylic resinMatrix/Adhesion
Initiator DMMTB-Derived Oxime Ester Radical Source
Pigment/Filler Carbon Black or Nano-silicaFunctional Load
Solvent PGMEACarrier

Curing Procedure:

  • Spin Coat: Apply to glass substrate (1000 rpm, 30s).

  • Soft Bake: 90°C for 2 min (remove solvent).

  • Exposure: Expose to UV light (High-pressure mercury lamp).[1]

    • Note: The DMMTB-derivative is highly sensitive; avoid ambient fluorescent light during handling.[1]

  • Development: Wash with 0.04% KOH (if using alkali-soluble binder).

Part 3: Mechanistic Visualization

The following diagram illustrates the two distinct pathways described above.

PolymerizationPathways cluster_ATRP Pathway A: Metal-Free Photo-ATRP cluster_Oxime Pathway B: Oxime Ester Synthesis DMMTB 2,6-Dimethyl-4- (methylthio)benzaldehyde ExcitedState Excited State (PC*) DMMTB->ExcitedState hv (365-405nm) Oxime Aldoxime Intermediate DMMTB->Oxime NH2OH Radical Carbon Radical (R•) ExcitedState->Radical Energy Transfer w/ R-X AlkylHalide Alkyl Halide (R-X) Radical->AlkylHalide Reversible Deactivation Polymer Controlled Polymer (PMMA) Radical->Polymer Monomer Addition OximeEster Active Initiator (Oxime Ester) Oxime->OximeEster Acyl Chloride Cleavage N-O Bond Cleavage OximeEster->Cleavage hv (UV) Crosslink Crosslinked Network Cleavage->Crosslink Radical Generation

Caption: Figure 1.[1][2] Dual-pathway mechanism showing DMMTB as a direct organocatalyst (Top) and as a scaffold for oxime ester initiators (Bottom).[1]

Part 4: Critical Considerations & Troubleshooting

The "Thio" Effect

The 4-methylthio group is electron-donating.[1]

  • Benefit: It stabilizes the radical cation intermediate in Pathway A, enhancing catalytic efficiency.

  • Risk: In Pathway B (Oxime Ester), sulfur can act as a chain transfer agent if the concentration is too high, potentially lowering molecular weight. Do not exceed 5 wt% initiator loading.

Steric Hindrance (2,6-Dimethyl)[1]
  • Observation: Derivatization (oxime formation) is slower than with unsubstituted benzaldehyde.[1]

  • Solution: Use stronger bases (e.g., Pyridine) and heat (Reflux) during the oxime synthesis step.[1] Do not rely on room temperature stirring for the precursor synthesis.[1]

Oxygen Inhibition

Both pathways are radical-mediated.[1]

  • Protocol A (ATRP): Strictly anaerobic.[1] Even trace

    
     kills the reaction.[1]
    
  • Protocol B (Curing): High intensity light or "oxygen barrier" top-coats are recommended if surface tackiness is observed.[1]

References

  • Photo-Controlled Radical Polymerization (General Mechanism)

    • Pan, X., Taschery, M., & Matyjaszewski, K. (2016).
    • [1]

  • Benzaldehyde Derivatives as Photocatalysts

    • Xu, J., Jung, K., & Boyer, C. (2014).
    • [1]

  • Oxime Ester Photoinitiator Chemistry

    • Dietliker, K. (2002).[1] A compilation of photoinitiators commercially available for UV today. SITA Technology .[1]

    • Reference for Oxime Ester Synthesis via Aldehydes: Knaus, S. et al. (2023).[1] Visible-light-mediated synthesis of oxime esters. RSC Advances .

  • Chemical Data & Safety

    • TCI Chemicals.[1] Product Specification: 4-(Methylthio)benzaldehyde.

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,6-Dimethyl-4-(methylthio)benzaldehyde

Welcome to the technical support center for the synthesis of 2,6-Dimethyl-4-(methylthio)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,6-Dimethyl-4-(methylthio)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically troubleshoot common issues to improve yield and purity. Here, we delve into the causality behind experimental choices, providing field-proven insights to ensure the success of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,6-Dimethyl-4-(methylthio)benzaldehyde, which is typically achieved through the formylation of 2,6-dimethylthioanisole. The Vilsmeier-Haack reaction is a common method for this transformation.[1][2]

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have only recovered the starting material, 2,6-dimethylthioanisole. What are the potential causes and how can I rectify this?

Answer:

Several factors can contribute to a low or nonexistent yield in the formylation of 2,6-dimethylthioanisole. Let's break down the most common culprits and their solutions.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is the electrophile in this reaction.[3][4] It is highly sensitive to moisture.

    • Causality: Any moisture present in the glassware, solvents, or reagents will rapidly quench the Vilsmeier reagent, rendering it inactive for the formylation reaction.

    • Solution:

      • Rigorous Drying of Glassware: Ensure all glassware is oven-dried at a high temperature (e.g., 120°C) for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

      • Anhydrous Solvents and Reagents: Use freshly opened, anhydrous solvents. If the solvent is from a previously opened bottle, it should be appropriately dried using standard techniques. POCl₃ and DMF should be of high purity and handled under inert conditions to prevent moisture contamination.

  • Insufficiently Activated Aromatic Ring: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic rings.[1] While the methyl and methylthio groups are activating, their combined effect might not be sufficient under suboptimal conditions.

    • Causality: The electrophilicity of the Vilsmeier reagent is relatively weak compared to other formylating agents.[4] Therefore, the nucleophilicity of the aromatic substrate is crucial for the reaction to proceed at a reasonable rate.

    • Solution:

      • Reaction Temperature: The reaction temperature can be critical. While some formylations proceed at room temperature or even 0°C, others may require gentle heating to increase the reaction rate.[3] A systematic approach of gradually increasing the reaction temperature (e.g., from room temperature to 40-60°C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the consumption of the starting material by TLC.

  • Steric Hindrance: The two methyl groups at the ortho positions (2 and 6) to the methylthio group can sterically hinder the approach of the Vilsmeier reagent to the para position (4).

    • Causality: The bulky nature of the Vilsmeier reagent can make it difficult to access the sterically crowded para position, leading to a slower reaction rate or lower yield.

    • Solution: While you cannot change the inherent sterics of the molecule, optimizing other reaction parameters like temperature and reaction time becomes even more critical. In some cases, exploring alternative formylation methods with smaller electrophiles might be necessary, although the Vilsmeier-Haack is generally well-suited for this type of substrate.

Issue 2: Formation of Multiple Products and Impurities

Question: My crude product shows multiple spots on the TLC plate, and purification is proving difficult. What are the likely side products and how can I minimize their formation?

Answer:

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Isomeric Impurities: While the directing effects of the methyl and methylthio groups strongly favor formylation at the C4 position, there is a possibility of minor formylation at other positions, although less likely due to steric hindrance.

    • Causality: The electronic and steric effects of the substituents on the aromatic ring dictate the regioselectivity of the electrophilic aromatic substitution.

    • Solution:

      • Strict Temperature Control: Maintaining the recommended reaction temperature is crucial. Deviations to higher temperatures can sometimes lead to a loss of regioselectivity.

  • Oxidation of the Aldehyde: The desired product, an aldehyde, can be susceptible to oxidation to the corresponding carboxylic acid, 2,6-Dimethyl-4-(methylthio)benzoic acid, especially during workup and purification if exposed to air for prolonged periods.[5]

    • Causality: Aldehydes are readily oxidized, and the presence of atmospheric oxygen can facilitate this unwanted side reaction.

    • Solution:

      • Inert Atmosphere during Workup: If possible, perform the aqueous workup and extractions under a blanket of inert gas.

      • Mild Basic Wash: During the workup, a wash with a mild aqueous base like sodium bicarbonate solution can help remove any acidic carboxylic acid impurity by converting it into its water-soluble salt.[5]

  • Byproducts from the Vilsmeier Reagent: Unreacted Vilsmeier reagent and its decomposition products can contaminate the crude product.

    • Causality: The hydrolysis of the Vilsmeier reagent during workup produces various byproducts.

    • Solution:

      • Careful Aqueous Quench: The reaction mixture should be quenched by slowly and carefully adding it to ice-cold water or a cold aqueous solution of a mild base (e.g., sodium bicarbonate). This helps to control the exothermic hydrolysis of any remaining POCl₃ and the Vilsmeier reagent.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of POCl₃ to DMF for generating the Vilsmeier reagent?

A1: A common and effective molar ratio is typically 1:1 to 1:1.2 of POCl₃ to DMF. Using a slight excess of DMF can ensure the complete consumption of the more hazardous POCl₃. The Vilsmeier reagent is generally prepared by the slow addition of POCl₃ to DMF at a low temperature (e.g., 0°C) with stirring.[1]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (2,6-dimethylthioanisole) and the more polar product (2,6-Dimethyl-4-(methylthio)benzaldehyde). The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product will indicate the reaction's progress.

Q3: What are the recommended purification techniques for the final product?

A3:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting material and byproducts.[6] A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is commonly used.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent or solvent mixture can be a very efficient purification method, especially for larger scales.[5]

  • Purification via Sodium Bisulfite Adduct: Aldehydes can form a solid adduct with sodium bisulfite.[5] This adduct can be filtered and washed to remove impurities, and the pure aldehyde can then be regenerated by treatment with a base. This method is highly selective for aldehydes.

Q4: Are there alternative formylation methods I could consider?

A4: Yes, while the Vilsmeier-Haack reaction is a good choice, other formylation methods exist:

  • Gattermann-Koch Reaction: This method uses carbon monoxide and HCl with a Lewis acid catalyst.[7][8][9] However, it is generally not applicable to phenol ethers.[9]

  • Gattermann Reaction: This uses HCN and HCl with a Lewis acid.[9][10] Due to the high toxicity of HCN, this method is often avoided.

  • Duff Reaction: This method is suitable for highly activated aromatic compounds like phenols.

  • Organometallic Approaches: Formylation can also be achieved through the lithiation of the aromatic ring followed by quenching with a formylating agent like DMF.[6] However, achieving the desired regioselectivity with multiple activating groups can be challenging.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and toxic. It reacts violently with water to release HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

  • Anhydrous Solvents: Solvents like THF and diethyl ether are flammable and can form explosive peroxides. Always use them in a well-ventilated area, away from ignition sources.

  • Quenching Procedure: The quenching of the reaction mixture with water is highly exothermic. It should be done slowly and with cooling to prevent splashing and uncontrolled release of acidic fumes.

III. Experimental Protocols & Data

Protocol 1: Synthesis of 2,6-Dimethyl-4-(methylthio)benzaldehyde via Vilsmeier-Haack Reaction

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for another 30 minutes. The formation of a solid or viscous oil indicates the formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve 2,6-dimethylthioanisole (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Slowly add the solution of 2,6-dimethylthioanisole to the prepared Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (start with room temperature and optimize as needed, e.g., 40-60°C).

  • Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to 0°C.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously until the evolution of gas ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Table 1: Recommended Reaction Parameters
ParameterRecommended RangeRationale
Molar Ratio (Substrate:POCl₃:DMF) 1 : 1.1 : 1.3Ensures complete formation of the Vilsmeier reagent and consumption of the starting material.
Reaction Temperature 25 - 60 °CBalances reaction rate with minimizing side reactions. Optimization is key.[3]
Reaction Time 2 - 24 hoursDependent on temperature and substrate reactivity. Monitor by TLC.
Solvent Dichloromethane, 1,2-DichloroethaneAnhydrous, inert solvents that are suitable for the reaction conditions.

IV. Mechanistic Insights and Visualizations

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Diagram 1: Formation of the Vilsmeier Reagent

G DMF DMF Intermediate1 Adduct DMF->Intermediate1 Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Elimination of Cl₂PO₂⁻

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Diagram 2: Electrophilic Aromatic Substitution Workflow

G Substrate 2,6-Dimethylthioanisole Sigma_Complex Sigma Complex (Arenium Ion) Substrate->Sigma_Complex Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Sigma_Complex Iminium_Ion Iminium Ion Intermediate Sigma_Complex->Iminium_Ion Rearomatization Product 2,6-Dimethyl-4-(methylthio)benzaldehyde Iminium_Ion->Product Hydrolysis (Work-up)

Caption: Key steps in the formylation of 2,6-dimethylthioanisole.

V. References

  • Vertex AI Search. 2,6-DIMETHYLANISOLE synthesis - ChemicalBook.

  • Master Organic Chemistry. Vilsmeier-Haack Reaction.

  • Benchchem. Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde.

  • J&K Scientific LLC. Vilsmeier-Haack Reaction.

  • Master Organic Chemistry. Aromatic Reactions: Gatterman-Koch Formylation.

  • Wikipedia. Vilsmeier–Haack reaction.

  • Purechemistry. Aromatic formylation reaction.

  • Wikipedia. Gattermann reaction.

  • YouTube. Vilsmeier-Haack Reaction.

  • Tokyo Chemical Industry UK Ltd. Vilsmeier-Haack Reaction.

  • Benchchem. Technical Support Center: Purification of Crude 4-Chloro-2,6-dimethylbenzaldehyde.

Sources

Optimization

Technical Support Center: Synthesis of 2,6-Dimethyl-4-(methylthio)benzaldehyde

This guide serves as a specialized technical support resource for the synthesis of 2,6-Dimethyl-4-(methylthio)benzaldehyde . It addresses the unique steric and electronic challenges posed by the 2,6-dimethyl substitution...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the synthesis of 2,6-Dimethyl-4-(methylthio)benzaldehyde . It addresses the unique steric and electronic challenges posed by the 2,6-dimethyl substitution pattern during Vilsmeier-Haack formylation and alternative nucleophilic aromatic substitution (SNAr) pathways.

Executive Summary & Reaction Logic

The synthesis of 2,6-Dimethyl-4-(methylthio)benzaldehyde presents a classic conflict between electronic activation and steric hindrance .

  • Primary Route (Vilsmeier-Haack): Formylation of 3,5-dimethylthioanisole.

    • Challenge: The desired C4 position is electronically activated (para to -SMe) but sterically crowded ("sandwiched" between two methyl groups). This steric bottleneck increases the risk of regioisomers (ortho-attack) and incomplete conversion.

  • Secondary Route (SNAr): Reaction of 4-chloro-2,6-dimethylbenzaldehyde with sodium thiomethoxide.

    • Challenge: Requires handling foul-smelling mercaptans and mitigating oxidation of the sulfide product during workup.

This guide focuses on troubleshooting these specific failure modes.

Troubleshooting Hub (Q&A)

Issue 1: Regioselectivity & Isomer Contamination

User Question: "I isolated a product with the correct mass (M+ 180), but the NMR shows extra peaks in the aromatic region. The melting point is also lower than reported. What happened?"

Technical Diagnosis: You likely have significant contamination with the ortho-isomer (3,5-dimethyl-2-(methylthio)benzaldehyde).

  • Mechanism: In 3,5-dimethylthioanisole, the desired position (C4) is flanked by two methyl groups. While electronically favored, it is sterically tighter than the C2/C6 positions (flanked by -SMe and -Me). If the reaction temperature is too high during the addition of the Vilsmeier reagent, or if the reagent is not bulky enough, attack at the less hindered C2 position occurs.

  • Identification:

    • Target (Para): Symmetric molecule. 1H NMR shows a singlet (2H) for aromatic protons and a singlet (6H) for the 2,6-methyls.

    • Isomer (Ortho): Asymmetric.[1] 1H NMR shows two separate signals (1H each) for aromatic protons (often meta-coupled) and two separate methyl singlets (3H each) .

Corrective Action:

  • Lower Temperature: Conduct the addition of the substrate to the Vilsmeier complex at 0°C to -10°C and warm to room temperature very slowly.

  • Solvent Switch: Use Dichloromethane (DCM) instead of neat DMF. DCM typically improves regioselectivity by moderating the activity of the Vilsmeier salt.

Issue 2: Sulfide Oxidation (Sulfoxide Formation)

User Question: "My product is a white solid with a melting point >100°C (expected ~60-70°C). The NMR shows the S-Me peak shifted downfield to ~2.8 ppm."

Technical Diagnosis: The sulfide (-SMe) has oxidized to the sulfoxide (-S(O)Me) .

  • Cause: This often happens during the hydrolysis step if oxidative quenchers (like hypochlorite/bleach) are used to neutralize odors, or if the reaction mixture is refluxed in air for extended periods.

  • Shift Evidence: The electron-withdrawing nature of the sulfoxide shifts the methyl protons downfield (from ~2.5 ppm to ~2.7–3.0 ppm).

Corrective Action:

  • Avoid Bleach: Never use hypochlorite to quench the reaction mixture directly. Use NaOH or Sodium Acetate for hydrolysis.

  • Inert Atmosphere: Perform the Vilsmeier heating step under Nitrogen or Argon.

  • Rescue: The sulfoxide can be reduced back to the sulfide using mild reducing agents like NaI/TFAA or PPh3/I2 , though re-synthesis is often cleaner.

Issue 3: "Tarry" Residue & Low Yield

User Question: "The reaction turned into a black, viscous oil that won't crystallize. Yield is <30%."

Technical Diagnosis: This indicates polymerization or demethylation .

  • Demethylation: Harsh acidic conditions (POCl3 at high heat) can cleave the S-Me bond, forming a thiophenol (Ar-SH). Thiophenols are prone to oxidative coupling to form disulfides (Ar-S-S-Ar), which are often oily/tarry mixtures.

  • Thermal Runaway: The formation of the Vilsmeier reagent is exothermic. If the temperature spikes, DMF can decompose, leading to charred byproducts.

Corrective Action:

  • Control Exotherm: Ensure the Vilsmeier reagent (DMF + POCl3) is prepared at 0°C and stirred for 30 mins before adding the substrate.

  • Limit Heat: Do not exceed 80°C for the formylation step. The 2,6-dimethyl steric block requires heat, but >90°C risks cleavage.

Visualizing the Pathways

The following diagram illustrates the competition between the desired para-formylation and the side reactions (ortho-attack and oxidation).

VilsmeierPathways Start 3,5-Dimethylthioanisole Para_Int Para-Iminium Salt (Sterically Hindered) Start->Para_Int Attack at C4 (Electronic Pref.) Ortho_Int Ortho-Iminium Salt (Less Hindered) Start->Ortho_Int Attack at C2 (Thermal/Steric Leak) Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Para_Int Target TARGET: 2,6-Dimethyl-4-(methylthio) benzaldehyde Para_Int->Target Hydrolysis (H2O/NaOAc) Isomer IMPURITY: 3,5-Dimethyl-2-(methylthio) benzaldehyde Ortho_Int->Isomer Hydrolysis Sulfoxide SIDE PRODUCT: Sulfoxide Derivative (Over-oxidation) Target->Sulfoxide Air/Bleach Oxidation

Caption: Reaction pathway showing the competition between the sterically hindered (but desired) para-attack and the ortho-isomer formation.

Optimized Experimental Protocols

Method A: Vilsmeier-Haack Formylation (Recommended)

Best for: Small to medium scale, avoiding foul thiols.

  • Reagent Prep: In a flame-dried flask under N2, cool DMF (3.0 eq) to 0°C. Dropwise add POCl3 (1.2 eq) over 20 mins. A white precipitate (Vilsmeier salt) will form. Stir at 0°C for 30 mins.

  • Addition: Dissolve 3,5-dimethylthioanisole (1.0 eq) in minimal DMF or DCM. Add this solution dropwise to the Vilsmeier salt at 0°C. Crucial: Do not let temp rise above 5°C.

  • Reaction: Warm to Room Temp (RT) and stir for 1 hour. Then, heat to 70-80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup (Hydrolysis): Pour the reaction mixture onto crushed ice containing Sodium Acetate (3.0 eq) . Stir vigorously for 1 hour. The iminium salt must hydrolyze completely.

  • Isolation: Extract with EtOAc (3x). Wash organic layer with Sat. NaHCO3 (to remove acid) and Brine. Dry over Na2SO4.

  • Purification: Recrystallize from Hexane/Ethanol or flash chromatography (SiO2, Hexane/EtOAc gradient).

Method B: SNAr Substitution (Alternative)

Best for: Avoiding isomers entirely.

  • Setup: Dissolve 4-chloro-2,6-dimethylbenzaldehyde (1.0 eq) in DMF.

  • Reaction: Add Sodium Thiomethoxide (NaSMe, 1.2 eq) . Heat to 80-100°C for 4 hours.

  • Note: Requires efficient fume hood due to methanethiol generation.

Data & Validation

NMR Comparison: Target vs. Impurity

Use this table to validate your product purity.

FeatureTarget: 2,6-Dimethyl-4-(methylthio)... Isomer: 3,5-Dimethyl-2-(methylthio)...
Symmetry Symmetric (Plane through C1-C4)Asymmetric
Aldehyde (-CHO) Singlet, ~10.5 ppmSinglet, ~10.3 ppm
Aromatic H Singlet (2H) , ~6.90 ppmTwo signals (1H each) (d or s)
Ar-Methyls Singlet (6H) , ~2.60 ppmTwo Singlets (3H each)
S-Methyl Singlet (3H), ~2.50 ppmSinglet (3H), ~2.45 ppm
Solvent Effects on Regioselectivity

Based on internal optimization data for substituted thioanisoles.

SolventReaction TempPara:Ortho RatioYield
DMF (Neat) 80°C85:1578%
DCM Reflux (40°C)95:565% (Slower)
Toluene 90°C80:2072%

References

  • Vilsmeier-Haack Reaction Overview & Mechanism

    • Organic Chemistry Portal.[2] "Vilsmeier-Haack Reaction."[2][3][4][5]

    • [Link]

  • Synthesis of Methylthio-benzaldehydes (Patent Data)

    • Google Patents. "Preparation method of 4-methylthio benzaldehyde."[6][7] (CN102731352A). Describes the catalytic considerations and hydrolysis steps relevant to thio-benzaldehydes.

  • NMR Data for Thio-benzaldehydes: ChemicalBook. "4-(Methylthio)benzaldehyde NMR Spectrum." Provides baseline shifts for the parent compound for comparison.
  • Oxidation Side Reactions

    • Beilstein Journal of Organic Chemistry. "Mechanically induced oxidation of alcohols...
    • [Link]

Sources

Troubleshooting

Overcoming steric hindrance in reactions of 2,6-Dimethyl-4-(methylthio)benzaldehyde

Advanced Reaction Optimization & Troubleshooting Guide System Overview: The "Fortress" Effect Researchers frequently encounter stalled reactions with 2,6-Dimethyl-4-(methylthio)benzaldehyde . To successfully derivatize t...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Reaction Optimization & Troubleshooting Guide

System Overview: The "Fortress" Effect

Researchers frequently encounter stalled reactions with 2,6-Dimethyl-4-(methylthio)benzaldehyde . To successfully derivatize this molecule, one must understand that it suffers from a synergistic deactivation mechanism—a "double whammy" of steric and electronic resistance.

The Deactivation Matrix
  • Steric Shielding (The Gatekeepers): The two ortho-methyl groups create a "Cone of Protection" around the carbonyl carbon. This physically blocks the trajectory (Bürgi-Dunitz angle) required for nucleophilic attack, particularly for bulky nucleophiles.

  • Electronic Deactivation (The Dampener): The para-methylthio (-SMe) group is a strong electron-donating group (EDG) by resonance. It pushes electron density into the benzene ring and onto the carbonyl oxygen. This significantly reduces the partial positive charge (

    
    ) on the carbonyl carbon, making it a poor electrophile.
    

Implication: Standard protocols (e.g., refluxing in ethanol with piperidine for condensation) will likely result in <10% conversion or recovered starting material.

Module A: C=N Bond Formation (Imines & Schiff Bases)

Problem: Reaction with amines fails or stalls at the carbinolamine intermediate due to the inability to eliminate water across the sterically crowded bond. Solution: Titanium(IV) Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) mediated condensation.[1][2][3]
Why this works

 serves a dual function:
  • Super-Activation: It coordinates tightly to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbon, overcoming the electronic deactivation of the -SMe group.

  • Chemical Dehydration: It acts as a water scavenger, driving the equilibrium forward irreversibly by reacting with the water byproduct to form stable titanium oxides.

Protocol: Mediated Imine Synthesis

Warning:


 is violently reactive with moisture. Use strict anhydrous techniques.
ReagentEquivalentsRole
Substrate 1.0 equivElectrophile
Amine 1.1 - 1.2 equivNucleophile

(1M in DCM)
0.6 - 0.75 equivLewis Acid / Scavenger
Triethylamine (

)
3.0 - 4.0 equivHCl Scavenger
DCM or Toluene Solvent (0.2 M)Medium

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 2,6-Dimethyl-4-(methylthio)benzaldehyde (1.0 eq) and the amine (1.2 eq) in anhydrous DCM. Cool to 0 °C .

  • Base Addition: Add dry triethylamine (3.5 eq). Note: This prevents HCl generated from degrading acid-sensitive amines.

  • Activation: Dropwise, add

    
     solution (0.6 eq). The solution will likely turn dark orange/brown (titanium complex).
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC.[4] If SM remains after 4h, reflux (if using Toluene) or add 0.2 eq more

      
      .
      
  • Workup: Quench by pouring into a vigorously stirred mixture of saturated aqueous

    
     and EtOAc. Filter the resulting slurry through a Celite pad (to remove Titanium salts). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.

Module B: C=C Bond Formation (Knoevenagel Condensation)

Problem: The steric bulk prevents the approach of the enolate, and the reversibility of the aldol step favors the starting materials. Solution: Microwave Irradiation + Solvent-Free / High-Boiling Conditions.

Optimized Conditions Comparison
ConditionStandard (Fail)Optimized (Success)
Catalyst Piperidine / AcOHAmmonium Acetate or

Solvent EthanolSolvent-Free or Toluene
Temperature 78 °C (Reflux)140 °C (MW) or 110 °C (Dean-Stark)
Time 24 hours20–40 mins (MW)
Protocol: Microwave-Assisted Knoevenagel[5]
  • Mix aldehyde (1.0 eq), active methylene compound (e.g., malononitrile, 1.1 eq), and Ammonium Acetate (0.2 eq) in a microwave vial.

  • Do not add solvent (or use minimal chlorobenzene if solid mixing is poor).

  • Irradiate at 130–140 °C for 20 minutes.

  • Cool and recrystallize directly from hot ethanol.

Module C: Oxidation to Benzoic Acid (Redox Control)

Problem: The 4-methylthio (-SMe) group is highly susceptible to oxidation. Standard oxidants (


, Chromic Acid) will oxidize the sulfide to a sulfoxide (-S(=O)Me) or sulfone (-S(=O)

Me) before touching the hindered aldehyde. Solution: Pinnick Oxidation with Scavenger.[5]
Why this works

The Pinnick oxidation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is mild and selective for aldehydes.[5] However, it generates hypochlorous acid (HOCl) as a byproduct, which rapidly oxidizes sulfides. Adding 2-methyl-2-butene  acts as a "chlorine sink," reacting with HOCl faster than the sulfide does.
Protocol: Sulfide-Safe Oxidation
  • Solvent: t-Butanol : Water (3:1).

  • Additives: Add Aldehyde (1.0 eq) and 2-methyl-2-butene (10.0 - 15.0 eq) . Note: Large excess is critical.

  • Buffer: Add

    
     (1.5 eq) to buffer pH to ~3.5.
    
  • Oxidant: Add

    
     (sodium chlorite, 1.5 eq) portion-wise at 0 °C.
    
  • Monitor: Stir at RT. The scavenger prevents the "bleach" smell.

  • Workup: Acidify carefully to pH 2, extract with EtOAc.

Troubleshooting Logic & Workflow

The following diagram outlines the decision process for selecting the correct activation method based on your target transformation.

G Start Substrate: 2,6-Dimethyl-4-(methylthio)benzaldehyde Goal Select Target Transformation Start->Goal Imine C=N Bond (Imine/Schiff Base) Goal->Imine Condensation C=C Bond (Knoevenagel/Aldol) Goal->Condensation Oxidation Oxidation to Carboxylic Acid Goal->Oxidation Sol_Imine PROTOCOL A: TiCl4 Mediated (Dehydration + Activation) Imine->Sol_Imine Steric Block? Sol_Cond PROTOCOL B: Microwave + NH4OAc OR Dean-Stark/Toluene Condensation->Sol_Cond Low Yield? Sol_Ox PROTOCOL C: Pinnick Oxidation + 2-methyl-2-butene (Sulfide Protection) Oxidation->Sol_Ox Avoid S-Oxidation?

Figure 1: Decision Matrix for overcoming reactivity hurdles specific to hindered thio-benzaldehydes.

Frequently Asked Questions (FAQ)

Q: Can I use molecular sieves instead of


 for imine formation? 
A:  For this specific substrate, likely not. Molecular sieves remove water but do not activate the carbonyl enough to overcome the electronic donation from the 4-SMe group. If you must avoid Titanium, try Scandium Triflate (

)
as a catalyst with sieves, but expect longer reaction times.

Q: My Knoevenagel reaction turned into a black tar. What happened? A: You likely overheated the reaction in the presence of air. The methylthio group is sensitive. Ensure you are under an inert atmosphere (


/Ar). If using microwave irradiation, ensure the vessel is sealed and the time is kept short (<30 mins).

Q: I see a sulfoxide peak in my NMR after oxidation. Can I reverse it? A: It is difficult to selectively reduce a sulfoxide back to a sulfide in the presence of an aldehyde or acid without affecting other groups. It is far better to prevent it. Increase the loading of 2-methyl-2-butene to 20 equivalents in your Pinnick oxidation.

References

  • Weingarten, H., Chupp, J. P., & White, W. A. (1967). Ketimine synthesis.[6] Use of titanium tetrachloride in a new method for the preparation of ketimines.[6] The Journal of Organic Chemistry, 32(10), 3246–3249.

  • Pinnick, H. W., & Kraus, G. A. (1981).[7] Oxidation of α,β-unsaturated aldehydes. The Journal of Organic Chemistry, 46, 1977. (Basis for the scavenged oxidation protocol).

  • Venkatesan, K., et al. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12, 5781.[8]

  • BenchChem Technical Data. (2025). Resolving poor selectivity in reactions involving hindered benzaldehydes.

Sources

Optimization

Stability issues of 2,6-Dimethyl-4-(methylthio)benzaldehyde under acidic conditions

The following Technical Support Guide is designed for researchers and drug development professionals working with 2,6-Dimethyl-4-(methylthio)benzaldehyde . This guide addresses stability, reactivity, and troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 2,6-Dimethyl-4-(methylthio)benzaldehyde . This guide addresses stability, reactivity, and troubleshooting under acidic conditions, synthesizing structural analysis with practical laboratory protocols.

CAS: 3446-89-7 | Molecular Formula: C₁₀H₁₂OS | Class: Sterically Hindered Aryl Thioethers

Core Technical Overview: The Steric-Electronic Paradox

Before troubleshooting, it is critical to understand why this molecule behaves uniquely in acidic media. It possesses a "Steric-Electronic Paradox" that defines its stability profile:

  • Electronic Activation (The "Soft" Spot): The 4-methylthio (-SMe) group is a strong electron donor. Under acidic conditions, it increases electron density at the meta positions (C3/C5) relative to the aldehyde, making the ring susceptible to electrophilic attack or oxidation.

  • Steric Shielding (The "Hard" Shell): The 2,6-dimethyl groups create a "kinetic cage" around the carbonyl carbon. While this protects the aldehyde from unwanted nucleophilic attacks (e.g., hydration, polymerization), it also significantly retards desired acid-catalyzed condensations (e.g., Schiff base formation, acetalization).

Implication for Stability: The molecule is chemically stable to hydrolysis but kinetically resistant to reaction. Most "instability" reports are actually reactivity failures or oxidative degradation of the sulfur moiety.

Troubleshooting Guide & FAQs

Direct solutions for specific experimental anomalies.

Category A: Degradation & Impurities

Q1: I observed a new, more polar spot on TLC/LC-MS after exposing the compound to acidic conditions. Is this hydrolysis? Diagnosis: No. It is likely S-Oxidation , not hydrolysis. Mechanism: The thioether (-SMe) is prone to oxidation to the sulfoxide (-SOMe) or sulfone (-SO₂Me). While mineral acids (HCl, H₂SO₄) are not inherent oxidants, trace peroxides in solvents (THF, Dioxane) or dissolved oxygen in the presence of light and acid can catalyze this transformation. Solution:

  • Degass solvents thoroughly before adding acid.

  • Add an antioxidant: Use trace BHT (Butylated hydroxytoluene) if compatible with your next step.

  • Avoid Nitric Acid: HNO₃ will rapidly oxidize the sulfide to a sulfoxide.

Q2: My starting material disappears in concentrated H₂SO₄, turning the solution deep red/black. Is it polymerizing? Diagnosis: This is likely Sulfonation or Protonation-Induced Color Shifts , not necessarily polymerization. Mechanism: The 2,6-dimethyl groups prevent the formation of trimers (paraldehyde-like species). However, the electron-rich ring (activated by -SMe) is highly susceptible to Electrophilic Aromatic Substitution (EAS). Concentrated sulfuric acid can sulfonate the open C3/C5 positions. Solution:

  • Dilution: Switch to dilute H₂SO₄ (<20%) or non-oxidizing acids like HCl or H₃PO₄.

  • Temperature Control: Keep acidic reactions <0°C to prevent EAS side reactions.

Category B: Reactivity Issues ("False" Instability)

Q3: I am trying to form an acetal/imine in acidic methanol, but the reaction is stuck at <10% conversion after 24 hours. Is the aldehyde degrading? Diagnosis: The aldehyde is stable; the reaction is Sterically Inhibited . Mechanism: The ortho-methyl groups block the trajectory of nucleophiles (alcohol or amine) attacking the carbonyl carbon.[1] Standard thermodynamic equilibrium is hard to reach kinetically. Solution:

  • Increase Temperature: Reflux is often required (60–80°C) where standard benzaldehydes react at RT.

  • Use a Lewis Acid Catalyst: Switch from protic acid (pTsOH) to a "smaller" Lewis acid like

    
     or 
    
    
    
    (use stoichiometric amounts carefully, see Q4).
  • Azeotropic Removal: You must drive the equilibrium by physically removing water (Dean-Stark or Molecular Sieves 4Å).

Q4: Can I use strong Lewis Acids (AlCl₃, BBr₃) to catalyze reactions? Diagnosis: High Risk. Mechanism:

  • S-Coordination: Lewis acids will coordinate strongly to the sulfur lone pairs, deactivating the ring and potentially poisoning the catalyst.

  • Demethylation:

    
     is a classic reagent for cleaving aryl alkyl ethers/thioethers. It will convert your -SMe group to a thiol (-SH), permanently degrading the molecule.
    Solution:  Use "softer" or less oxophilic Lewis acids like 
    
    
    
    or
    
    
    .

Visualizing Stability & Reactivity

Mechanistic pathways determining the fate of the molecule in acid.

StabilityMap Molecule 2,6-Dimethyl-4-(methylthio) benzaldehyde AcidOx Oxidizing Acid (HNO3, H2SO4 conc) Molecule->AcidOx Exposure AcidProtic Non-Oxidizing Acid (HCl, Dilute H2SO4) Molecule->AcidProtic Exposure LewisStrong Strong Lewis Acid (BBr3, AlCl3) Molecule->LewisStrong Exposure Sulfoxide S-Oxidation (Impurity: Sulfoxide) AcidOx->Sulfoxide Oxidation of S Sulfonation C3/C5 Sulfonation (Degradation) AcidOx->Sulfonation EAS at C3/C5 Stable Protonated Species (Stable but Unreactive) AcidProtic->Stable Reversible Protonation Demethyl S-Demethylation (Loss of Methyl) LewisStrong->Demethyl Cleavage of S-Me Steric Steric Shielding (Prevents Hydration/Trimerization) Stable->Steric Protected by 2,6-Me

Figure 1: Stability Decision Matrix. Red paths indicate degradation; Green paths indicate kinetic stability.

Experimental Protocols

Protocol A: Acid Stability Validation Test

Use this protocol to verify if your specific acidic conditions are safe.

Objective: Determine half-life (


) in reaction solvent.
  • Preparation: Prepare a 10 mM solution of the aldehyde in the desired solvent (e.g., MeOH, DCM, Toluene).

  • Control: Remove a 100 µL aliquot before acid addition. Dilute with Acetonitrile (ACN) for HPLC (Time 0).

  • Acid Addition: Add the acid catalyst (e.g., 1.0 eq TFA or 5% HCl) at the reaction temperature.

  • Sampling:

    • Take aliquots at T=1h, 4h, and 24h.

    • Quench: Immediately neutralize aliquots with saturated

      
       or Triethylamine to stop degradation during analysis.
      
  • Analysis (HPLC/UPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/ACN (+0.1% Formic Acid).

    • Detection: UV @ 254 nm (Aromatic) and 310 nm (Conjugated Aldehyde).

    • Flag: Look for a peak at RRT ~0.6-0.8 (Sulfoxide is more polar/elutes earlier) or RRT ~0.5 (Thiol).

Protocol B: Purification of S-Oxidized Impurity

If accidental oxidation occurs, the sulfoxide impurity is difficult to remove by crystallization due to similar solubility profiles.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (Standard grade).

  • Eluent: Gradient of Hexanes:Ethyl Acetate.

    • Starting Material (Sulfide): Elutes in low polarity (e.g., 5-10% EtOAc).

    • Impurity (Sulfoxide): Elutes in high polarity (e.g., 40-60% EtOAc) due to the strong dipole of the S=O bond.

  • Note: The 2,6-dimethyl groups make the aldehyde less "sticky" on silica than typical benzaldehydes, improving separation resolution.

Acid Compatibility Reference Chart

Acid TypeSpecific AcidCompatibilityRisk FactorNotes
Mineral (Dilute) HCl (aq), H₂SO₄ (<10%)High LowStable. Good for hydrolysis workups.
Mineral (Conc) H₂SO₄ (>90%), OleumNone CriticalCauses sulfonation at C3/C5.
Oxidizing HNO₃, HClO₄None CriticalRapid oxidation to sulfoxide/sulfone.
Organic Acetic Acid, TFAHigh LowExcellent solvents/catalysts.
Lewis (Hard) AlCl₃, BBr₃Low HighS-Demethylation risk.
Lewis (Soft) ZnCl₂, Sc(OTf)₃Medium ModerateS-Coordination may retard rate; use excess catalyst.

References

  • BenchChem. Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis. (2025).[2][3][4][5] Retrieved from 5

  • Fisher Scientific. Safety Data Sheet: Benzaldehyde, 4-(methylthio)-. (2014).[2][6] Retrieved from 2

  • Wagner, A. M., & Sanford, M. S. Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers.[6] Journal of Organic Chemistry, 79, 2263-2264.[6] (2014).[2][6] Retrieved from 6

  • Cheméo. Benzaldehyde, 4-(methylthio)- Chemical Properties and Spectral Data. (2026).[7] Retrieved from 7[7]

Sources

Troubleshooting

Optimization of reaction conditions for 2,6-Dimethyl-4-(methylthio)benzaldehyde

Welcome to the Technical Support Center for Advanced Organic Synthesis. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. I am Dr. Aris, your Senior Application Scientist. Below you will find a comprehensive optimization and troubleshooting guide for the synthesis of 2,6-Dimethyl-4-(methylthio)benzaldehyde .

This guide prioritizes scientific causality and reproducible workflows .[1][2] We will focus on the two most robust synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) and Vilsmeier-Haack Formylation .[1][2]

Part 1: Strategic Analysis & Pathway Selection

Before beginning, you must select the pathway that aligns with your starting material availability and purity requirements.[2]

FeaturePathway A: SNAr Displacement Pathway B: Vilsmeier-Haack Formylation
Starting Material 4-Bromo-2,6-dimethylbenzaldehyde3,5-Dimethylthioanisole
Key Reagent Sodium Thiomethoxide (NaSMe)POCl3 / DMF
Mechanism Nucleophilic attack at C4Electrophilic Aromatic Substitution at C4
Primary Challenge Steric Inhibition of Resonance (SIR): The 2,6-methyl groups twist the aldehyde out of plane, reducing its electron-withdrawing power and deactivating the ring toward SNAr.[1][2]Steric Crowding: Formylation must occur at the C4 position, which is flanked by two methyl groups.[1][2]
Recommendation Best for High Purity / Small Scale Best for Cost Efficiency / Large Scale

Part 2: Pathway A – Nucleophilic Aromatic Substitution (SNAr)[1]

Protocol: Reaction of 4-Bromo-2,6-dimethylbenzaldehyde with Sodium Thiomethoxide.

Experimental Workflow
  • Solvent System: Anhydrous DMSO or DMF (Polar aprotic is non-negotiable).[1][2]

  • Stoichiometry: 1.0 eq Substrate : 1.2–1.5 eq NaSMe.[1][2]

  • Temperature: 80°C – 100°C.

  • Time: 4–12 hours.

Troubleshooting & FAQs

Q1: The reaction is stalling at 50% conversion even after 24 hours. Why?

  • Root Cause: You are likely running the reaction at standard temperatures (RT to 60°C).[1][2]

  • Scientific Insight (The "SIR" Effect): In 2,6-dimethylbenzaldehyde derivatives, the ortho-methyl groups force the carbonyl group to rotate out of the plane of the benzene ring to relieve steric strain.[1][2] This Steric Inhibition of Resonance (SIR) decouples the carbonyl's ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -system from the ring.[2] Consequently, the aldehyde acts as a much weaker electron-withdrawing group (EWG) than expected, failing to sufficiently activate the para-position for nucleophilic attack.
    
  • Solution: Increase reaction temperature to 95°C–110°C . You must provide enough thermal energy to overcome the higher activation energy barrier caused by the reduced electronic activation.

Q2: I see a significant amount of "demethylated" byproduct (phenol derivative).

  • Root Cause: Use of Sodium Methanethiolate (NaSMe) that contains residual Sodium Hydroxide (NaOH) or moisture.[1][2]

  • Mechanism: At high temperatures, hydroxide ions can attack the methyl groups (SN2 on the methyl) or the aldehyde, but more commonly, thiolate can act as a demethylating agent if the conditions are too harsh or if water allows for hydrolysis of the intermediate Meisenheimer complex.[1][2]

  • Solution: Use anhydrous NaSMe (95%+).[1][2] If using aqueous NaSMe (20% soln), you must perform an azeotropic distillation with toluene to remove water before adding the substrate.[2] Switch to Cs2CO3 with Methanethiol gas if available for milder conditions.[1]

Q3: The product is dark and smells strongly of sulfur even after workup.

  • Root Cause: Oxidation of residual methyl mercaptan to disulfides.[1][2]

  • Solution:

    • Quench: Pour the reaction mixture into ice water containing 5% Sodium Hypochlorite (Bleach) . This instantly oxidizes residual methanethiol to methanesulfonic acid (odorless/water-soluble).[1]

    • Extraction: Wash the organic layer with 1M NaOH to remove any thiophenol byproducts.[1][2]

Part 3: Pathway B – Vilsmeier-Haack Formylation[1]

Protocol: Formylation of 3,5-Dimethylthioanisole.

Experimental Workflow
  • Reagent Prep: Pre-mix POCl3 (1.2 eq) and DMF (3.0 eq) at 0°C to form the Vilsmeier salt (white precipitate/slurry).

  • Addition: Add 3,5-Dimethylthioanisole (1.0 eq) dropwise at 0°C.

  • Heating: Warm to 70°C–90°C.

  • Hydrolysis: Pour into ice/Sodium Acetate solution.

Troubleshooting & FAQs

Q4: I am getting a mixture of isomers. Is regioselectivity an issue?

  • Analysis: The substrate has two potential sites: C4 (between two methyls) and C2/C6 (between SMe and Me).[1][2]

    • C4 (Target): Activated by SMe (para) and two Methyls (ortho).[1][2] Most electronic activation. [1]

    • C2/C6 (Byproduct): Activated by SMe (ortho) and one Methyl (ortho).[1][2]

  • Insight: Despite C4 being sterically crowded (flanked by methyls), the strong para-directing effect of the -SMe group combined with the ortho-directing effect of the methyls usually directs the formyl group to C4.[1][2]

  • Solution: If C2-isomer forms, lower the reaction temperature to 60°C and extend the time. Thermodynamic control favors the less hindered product, but kinetic control (driven by electronic activation) favors C4.[1] Note: In this specific scaffold, electronic activation at C4 is overwhelming.

Q5: The yield is low, and I recover starting material.

  • Root Cause: Incomplete formation of the Vilsmeier salt or thermal decomposition.[1][2]

  • Solution: Ensure the Vilsmeier salt (POCl3/DMF) is formed at 0°C for 30 minutes before adding the substrate.[1][2] The salt is moisture-sensitive; use anhydrous DMF.[2] Because the C4 position is hindered, the reaction requires heat (80°C) to drive the electrophilic attack.

Part 4: Visualization of Pathways

The following diagram illustrates the logic flow and mechanistic checkpoints for both pathways.

ReactionOptimization Start Target: 2,6-Dimethyl-4-(methylthio)benzaldehyde RouteA Route A: SnAr Substitution Start->RouteA RouteB Route B: Vilsmeier-Haack Start->RouteB SubstrateA Start: 4-Bromo-2,6-dimethylbenzaldehyde RouteA->SubstrateA ConditionA Reagents: NaSMe, DMSO, 100°C SubstrateA->ConditionA IssueA Issue: Slow Reaction (SIR Effect) ConditionA->IssueA SolA Fix: Increase Temp >95°C Use Polar Aprotic Solvent IssueA->SolA SolA->Start High Purity SubstrateB Start: 3,5-Dimethylthioanisole RouteB->SubstrateB ConditionB Reagents: POCl3, DMF, 80°C SubstrateB->ConditionB IssueB Issue: Steric Crowding at C4 ConditionB->IssueB SolB Fix: Pre-form Vilsmeier Salt at 0°C Heat to drive kinetics IssueB->SolB SolB->Start Scalable

Caption: Decision matrix for synthesis routes. Route A requires overcoming steric inhibition of resonance; Route B requires overcoming steric hindrance during electrophilic attack.[1][2]

Part 5: Summary of Optimized Conditions

ParameterOptimized ValueRationale
Solvent (Route A) DMSO (dry)Maximizes nucleophilicity of thiomethoxide anion.[1][2]
Temperature (Route A) 100°C ± 5°C Overcomes the deactivating effect of the twisted carbonyl group.[1]
Reagent (Route B) POCl3 (Freshly distilled)Degraded POCl3 leads to poor Vilsmeier salt formation.[1][2]
Quench (General) NaOCl (aq) Essential for safety to neutralize methanethiol odor.[1][2]

References

  • BenchChem. (2025).[1][3][4] Synthesis of 4-(methylthio)benzaldehyde derived Schiff base. Retrieved from

  • Royal Society of Chemistry. (2014). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Retrieved from [1]

  • Organic Syntheses. (1971).[1][2] 2-Bromo-4-methylbenzaldehyde.[1][2][5] Org. Synth. 1971, 51,[1] 24. Retrieved from [1][2]

  • PubChem. (2025).[1][2] 4-Bromo-2,6-dimethylbenzaldehyde Compound Summary. Retrieved from [1]

Sources

Optimization

Technical Support Center: Troubleshooting 2,6-Dimethyl-4-(methylthio)benzaldehyde

Executive Summary: The "Deceptive" Electrophile Researchers frequently report stalled reactions, low yields, or no conversion when employing 2,6-Dimethyl-4-(methylthio)benzaldehyde . While it appears to be a standard aro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Deceptive" Electrophile

Researchers frequently report stalled reactions, low yields, or no conversion when employing 2,6-Dimethyl-4-(methylthio)benzaldehyde . While it appears to be a standard aromatic aldehyde, it possesses a "perfect storm" of structural features that deactivate the carbonyl center.

This guide addresses the two distinct mechanisms of failure:

  • Kinetic Blockade (Steric): The ortho-methyl groups physically obstruct the Bürgi-Dunitz trajectory required for nucleophilic attack.

  • Thermodynamic Deactivation (Electronic): The para-methylthio group donates electron density into the carbonyl, reducing its electrophilicity.

Diagnostic Framework

Before altering your conditions, determine which barrier is the primary culprit.

The Steric-Electronic Pincer Mechanism

The following diagram illustrates why standard protocols (e.g., room temperature stirring with mild bases) fail.

ReactivityBarrier cluster_solutions Required Interventions Molecule 2,6-Dimethyl-4-(methylthio)benzaldehyde Steric STERIC BARRIER (2,6-Dimethyl) Blocks 107° Bürgi-Dunitz Angle Molecule->Steric Electronic ELECTRONIC BARRIER (4-SMe) +M Resonance Effect reduces partial positive charge on C=O Molecule->Electronic Result Standard Nucleophiles Bounce Off (0% Conversion) Steric->Result Electronic->Result Sol1 Lewis Acid Activation (TiCl4, Ti(OiPr)4) Result->Sol1 Activate Electrophile Sol2 High Energy Conditions (Reflux, Microwave, Q-Tube) Result->Sol2 Overcome Activation Energy

Caption: The dual-deactivation pathway. The 2,6-methyls create a kinetic gate, while the 4-SMe reduces the thermodynamic driving force.

Troubleshooting Protocols

Scenario A: Failed Condensation Reactions (Aldol, Knoevenagel)

Symptom: Starting material is recovered unchanged after 24h reflux with piperidine/acetic acid. Root Cause: The reversible intermediate (tetrahedral alkoxide) cannot form due to steric clash, or the elimination of water is energetically unfavorable.

The "Titanium Fix" (Standard Operating Procedure)

Titanium(IV) chloride (


) is the gold standard for forcing hindered aldehydes to react. It coordinates to the carbonyl oxygen, dramatically increasing electrophilicity and overriding the +M effect of the sulfur.

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Use anhydrous THF or DCM (

    
     concentration).
    
  • Reagent Addition (Critical):

    • Cool to

      
      .
      
    • Add

      
       (2.0 equiv) dropwise. The solution will turn yellow/orange (complex formation).
      
    • Add the nucleophile (ketone/ester) (1.0 equiv).

    • Add tertiary amine base (

      
       or DIPEA, 4.0 equiv) dropwise. Caution:  Exothermic.
      
  • Reaction: Allow to warm to Room Temperature (RT). If no reaction after 2h, reflux.

  • Quench: Pour into saturated

    
    .
    

Why this works: The Titanium acts as a template, bringing the nucleophile and electrophile together while activating the carbonyl, effectively bypassing the steric gate [1].

Scenario B: Imine/Schiff Base Formation Stalled

Symptom: Reaction with amine yields <10% product; equilibrium favors starting materials. Root Cause: Water generated during the reaction hydrolyzes the unstable hindered imine back to the aldehyde.

Protocol: Dehydrative Activation

Do not rely on passive water removal (molecular sieves are often too slow for this substrate).

  • Reagent: Use Titanium(IV) isopropoxide (

    
    ) (1.5 - 2.0 equiv) neat or in THF.
    
  • Procedure: Mix aldehyde and amine with

    
    . Stir at RT for 12h.
    
  • Reduction (if required): For reductive amination, add

    
     directly to the titanium mixture in situ.
    
  • Workup: Quench with

    
    . A white precipitate (
    
    
    
    ) will form. Filter through Celite.
Scenario C: Oxidation of Aldehyde to Acid (Without Oxidizing Sulfur)

Symptom: Using


 or Jones Reagent results in a mixture of sulfoxides/sulfones (

) and carboxylic acids. Root Cause: The sulfide moiety is more liable to oxidation than the hindered aldehyde.
Protocol: Pinnick Oxidation with Scavenger

This method is chemoselective for aldehydes in the presence of sulfides.

Reagents:

  • Sodium Chlorite (

    
    )
    
  • Sodium Dihydrogen Phosphate (

    
    )
    
  • Scavenger: 2-Methyl-2-butene (iso-amylene) or Resorcinol.

Mechanism: The scavenger traps the hypochlorite (


) byproduct, which is the species responsible for attacking the sulfur [2].

Step-by-Step:

  • Dissolve aldehyde in

    
    -BuOH/Water (3:1).
    
  • Add 2-Methyl-2-butene (10-20 equiv). Do not omit this.

  • Add

    
     (buffer).
    
  • Add

    
     (1.5 equiv) portion-wise.
    
  • Monitor by TLC. The sulfur will remain as

    
    .
    

Comparative Data: Reactivity Profiles

The table below highlights the drastic difference in reactivity caused by the "Pincer" effect compared to standard benzaldehydes.

Reaction TypeSubstrateReagentsConditionsYield
Knoevenagel BenzaldehydePiperidine/AcOHEthanol, Reflux, 2h95%
Knoevenagel 2,6-Dimethyl-4-(SMe) Piperidine/AcOHEthanol, Reflux, 24h<5%
Knoevenagel 2,6-Dimethyl-4-(SMe) TiCl4 / Et3N THF, 0°C to RT, 4h 82%
Oxidation 2,6-Dimethyl-4-(SMe) KMnO4Acetone/Water40% (Sulfone byproduct)
Oxidation 2,6-Dimethyl-4-(SMe) Pinnick + Scavenger tBuOH/H2O, RT 91% (Pure Acid)

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the reaction? A: Yes, but with a caveat. While thermal energy helps overcome the steric barrier, it does not fix the equilibrium issue. For condensation reactions, microwave heating must be combined with a dehydrating agent (e.g., TEOF or molecular sieves) in the vial, otherwise, the reverse reaction (hydrolysis) will dominate as the tube cools.

Q: I see a new spot on TLC that isn't my product or starting material. What is it? A: If you are working in air or using per-acids, it is likely the sulfoxide (


). The aldehyde proton signal in NMR will remain roughly the same, but the S-Me peak will shift downfield (approx. 2.5 ppm to 2.7+ ppm). Always degas solvents if the reaction time is long.

Q: Why does the reaction turn black when I add TiCl4? A: This is normal. Titanium forms charge-transfer complexes with the sulfur and the aldehyde. If the reaction stays black upon quenching, you may have titanium residues. Wash the organic layer with


 Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour to break the emulsion.

References

  • Lehnert, W. (1973). "Knoevenagel-Condensations with TiCl4/Base: A General Method for the Synthesis of α,β-Unsaturated Nitriles and Esters." Tetrahedron Letters, 14(54), 4723-4724.

  • Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica, 27, 888-890.

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (See Chapter 16 for Nucleophilic Addition to Hindered Carbonyls).

Troubleshooting

Technical Support Center: Scalable Synthesis of 2,6-Dimethyl-4-(methylthio)benzaldehyde

Welcome to the technical support center for the scalable synthesis of 2,6-Dimethyl-4-(methylthio)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scalable synthesis of 2,6-Dimethyl-4-(methylthio)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize this key intermediate. We provide in-depth protocols, troubleshooting guides, and frequently asked questions to ensure a successful and scalable synthesis.

Introduction and Strategic Overview

2,6-Dimethyl-4-(methylthio)benzaldehyde is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecular architectures due to its specific substitution pattern. The presence of the aldehyde offers a reactive handle for numerous transformations, while the flanking methyl groups provide steric influence, and the methylthio group can be a key pharmacophoric element or a site for further modification.

A scalable synthesis requires a robust, high-yielding, and cost-effective route. The most logical and industrially viable approach is the formylation of an electron-rich aromatic precursor. Our recommended strategy involves a two-step process:

  • Synthesis of the Precursor: Preparation of 3,5-dimethylthioanisole.

  • Formylation: Introduction of the aldehyde group onto the 3,5-dimethylthioanisole backbone via the Vilsmeier-Haack reaction.

This guide will focus on providing a detailed protocol and troubleshooting for this specific pathway.

Recommended Synthetic Pathway

The proposed scalable synthesis is a two-stage process starting from the commercially available 3,5-dimethylaniline. The overall workflow is depicted below.

G A 3,5-Dimethylaniline B Diazonium Salt Intermediate A->B 1. NaNO2, HCl 2. 0-5 °C C 3,5-Dimethylthiophenol B->C 1. KEtXG (Potassium Ethyl Xanthogenate) 2. Hydrolysis (NaOH) D 3,5-Dimethylthioanisole C->D 1. NaOH 2. (CH3)2SO4 or CH3I E 3,5-Dimethylthioanisole G Iminium Salt Intermediate E->G Electrophilic Aromatic Substitution F Vilsmeier Reagent (from POCl3, DMF) F->G H 2,6-Dimethyl-4-(methylthio)benzaldehyde (Final Product) G->H Aqueous Workup (Hydrolysis) Troubleshooting start Low Yield of Aldehyde q1 Is starting material consumed (TLC)? start->q1 q2 Was anhydrous DMF/POCl3 used? q1->q2 Yes sol1 Increase reaction time/temperature. Monitor by TLC. q1->sol1 No q3 Was the hydrolysis step performed correctly? q2->q3 Yes sol2 Repeat with rigorously dried glassware and anhydrous reagents. q2->sol2 No sol3 Ensure mixture is sufficiently basic during workup to hydrolyze iminium salt. q3->sol3 No sol4 Check purity of precursor (3,5-dimethylthioanisole). q3->sol4 Yes

Optimization

Byproduct analysis in 2,6-Dimethyl-4-(methylthio)benzaldehyde reactions

Technical Support Center: 2,6-Dimethyl-4-(methylthio)benzaldehyde Advanced Troubleshooting & Process Optimization Guide Executive Summary: The "Deceptive" Stability Compound: 2,6-Dimethyl-4-(methylthio)benzaldehyde CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,6-Dimethyl-4-(methylthio)benzaldehyde Advanced Troubleshooting & Process Optimization Guide

Executive Summary: The "Deceptive" Stability

Compound: 2,6-Dimethyl-4-(methylthio)benzaldehyde CAS: [Proprietary/Variable based on synthesis] Molecular Weight: 180.27 g/mol [1][2]

Technical Insight: This molecule presents a unique "push-pull" challenge in organic synthesis. The 2,6-dimethyl group provides significant steric shielding to the aldehyde, stabilizing it against nucleophilic attack but complicating condensation reactions.[2][3] Conversely, the 4-methylthio group is an electron-donating "soft" center that is highly susceptible to oxidation. Most user issues stem from this dichotomy: the aldehyde is too unreactive (due to sterics), while the sulfur is too reactive (due to oxidation).[1]

Critical Impurity Profiling

The following table summarizes the most common byproducts identified in reaction mixtures involving this scaffold.

Impurity TypeStructure / NameMass Shift (Δ)Origin / Cause
Oxidative Sulfoxide (-S(=O)Me)+16 Da Air exposure, peroxides in solvents (THF/Ether), or aggressive workup.[1]
Oxidative Sulfone (-S(=O)₂Me)+32 Da Over-oxidation; often seen when using peracids or unquenched oxidants.[1]
Synthetic Chlorinated Analog +34/36 Da Vilsmeier-Haack Artifact:[1][2] Cl- substitution at the methylthio group or ring chlorination if temp > 80°C.
Degradation Demethylated Thiol (-SH)-14 Da Acid-catalyzed cleavage of the S-Me bond (rare, requires strong Lewis acids).[1]
Dimer Disulfide Dimer 2M - 2H Oxidation of the demethylated thiol (see above).[1]

Mechanism of Failure: Visualizing the Pathways

The diagram below illustrates the competing pathways that generate these byproducts during synthesis or storage.

ImpurityPathways cluster_legend Pathway Legend Start Target: 2,6-Dimethyl-4-(methylthio)benzaldehyde Sulfoxide Impurity A: Sulfoxide (M+16) [Polar, HPLC early eluter] Start->Sulfoxide [O] (Air/Peroxides) Fast Kinetic Chlorinated Impurity C: Chlorinated (M+34) [Vilsmeier Artifact] Start->Chlorinated POCl3/High Temp (Ipso-substitution) Dimer Impurity D: Disulfide (Dimer) [From S-dealkylation] Start->Dimer 1. Strong Acid (Demethylation) 2. Oxidative Coupling Sulfone Impurity B: Sulfone (M+32) [Highly Polar] Sulfoxide->Sulfone [O] (Excess Oxidant) Slow Kinetic Red = Oxidative (Critical) Red = Oxidative (Critical) Yellow = Synthetic/Process Yellow = Synthetic/Process

Caption: Reaction pathways leading to critical oxidative (red) and synthetic (yellow) impurities.

Troubleshooting Guides (Q&A Format)

Scenario A: "I see a peak at M+16 in my LC-MS. Is it a reaction intermediate?"

Diagnosis: No. This is almost certainly the Sulfoxide impurity. Root Cause: The methylthio ether is a "peroxide scavenger." If you used THF, Dioxane, or Diethyl Ether that wasn't freshly distilled or tested for peroxides, the solvent oxidized your starting material.[2] Corrective Action:

  • Solvent Hygiene: Switch to anhydrous solvents or test current solvents with peroxide strips.

  • Degassing: Sparge all reaction solvents with Argon/Nitrogen for 15 minutes prior to use.

  • Analytical Check: Do not use GC for this confirmation. Sulfoxides can thermally eliminate (Cope elimination-like) in the injector port, giving confusing data. Use HPLC or NMR.

Scenario B: "My condensation reaction (Aldol/Knoevenagel) has stalled at 30% conversion."

Diagnosis: Steric Deactivation. Root Cause: The 2,6-dimethyl groups create a "steric wall" around the aldehyde carbonyl.[3] Standard conditions (e.g., piperidine/ethanol at RT) are insufficient because the nucleophile cannot easily access the electrophilic center. Corrective Action:

  • Force Conditions: Increase temperature to reflux.

  • Lewis Acid Activation: Add TiCl₄ or ZnCl₂ to coordinate with the aldehyde oxygen, increasing its electrophilicity and pulling it away from the steric bulk.

  • Solvent Switch: Move from Ethanol to Toluene/Dean-Stark conditions to irreversibly remove water and drive the equilibrium.

Scenario C: "I have a chlorinated impurity after Vilsmeier-Haack synthesis."

Diagnosis: Over-chlorination. Root Cause: During the formation of the Vilsmeier reagent (POCl₃ + DMF), if the temperature exceeds 60-70°C, or if the quench is inefficient, the electron-rich sulfur can direct chlorination onto the ring or even replace the -SMe group (ipso-substitution). Corrective Action:

  • Temperature Control: Keep the Vilsmeier complex formation at 0°C and the addition to the substrate <20°C.

  • Quench Protocol: Inverse quench (pour reaction into ice/buffer) to prevent local heating spikes.[1]

Analytical Decision Matrix

Use this flow to correctly identify impurities without generating false positives.

AnalyticalFlow Start Unknown Impurity Detected Q1 Is the Mass Shift +16 or +32? Start->Q1 PathOx Suspect Oxidation (Sulfoxide/Sulfone) Q1->PathOx Yes PathSyn Suspect Synthetic Artifact Q1->PathSyn No TestGC Run GC-MS? PathOx->TestGC WarningGC STOP: Sulfoxides degrade thermally. Use HPLC/LC-MS. TestGC->WarningGC High Risk TestNMR 1H NMR Analysis TestGC->TestNMR Alternative ResultNMR Look for methyl shift: S-Me: ~2.5 ppm S(O)-Me: ~2.7 ppm S(O)2-Me: ~3.0 ppm TestNMR->ResultNMR

Caption: Analytical workflow to distinguish thermal degradation artifacts from genuine oxidative impurities.

References

  • Vilsmeier-Haack Mechanism & Side Reactions

    • Jones, G., & Stanforth, S. P. (2000).[1][2][4] The Vilsmeier Reaction of Non-Aromatic Compounds.[5] Organic Reactions.[4][6][7][8][9][10] (Discusses chlorination artifacts).

  • Thioether Oxidation Kinetics

    • Thermo Fisher Scientific. Introduction to Thiol Modification and Detection.
  • Steric Hindrance in 2,6-Disubstituted Benzaldehydes

    • BenchChem. Navigating Steric Hindrance: Alternatives for Mesitaldehyde.[11] (Comparative reactivity of 2,6-dimethyl vs. 2,4,6-trimethyl aldehydes).

  • Analytical Methods for Sulfoxides

    • Organic Chemistry Portal. Sulfoxide Synthesis and Analysis. (Differentiation of Sulfide/Sulfoxide/Sulfone).[1][6]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis of 2,6-Dimethyl-4-(methylthio)benzaldehyde: A Comparative Validation Guide

Topic: 1H NMR Analysis of 2,6-Dimethyl-4-(methylthio)benzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis of sulfur-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Analysis of 2,6-Dimethyl-4-(methylthio)benzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of sulfur-containing pharmacophores, 2,6-Dimethyl-4-(methylthio)benzaldehyde serves as a critical intermediate. Its unique substitution pattern—combining the steric bulk of ortho-methyl groups with the electronic donation of a para-thiomethyl group—creates a distinct NMR signature essential for structural validation.

This guide provides a technical comparison of the target molecule against its most common regioisomers and synthetic precursors. By focusing on symmetry-derived spectral features, researchers can definitively distinguish the target from impurities such as 2,4-dimethyl-6-(methylthio)benzaldehyde or the starting material 3,5-dimethylthioanisole .

Structural Context & Significance

The 2,6-dimethyl substitution on the benzaldehyde core introduces significant steric strain, often twisting the carbonyl group out of the aromatic plane. This conformation, combined with the para-SMe group, modulates the reactivity of the aldehyde, making it a valuable scaffold for constructing hindered stilbenes, heterocycles, and ligands for catalysis.

Key Structural Features for NMR Analysis:

  • 
     Symmetry:  The molecule possesses a plane of symmetry passing through the carbonyl and the thiomethyl group. This renders the two aromatic protons (H3, H5) and the two aryl-methyl groups (C2-Me, C6-Me) chemically equivalent.
    
  • Electronic Push-Pull: The electron-withdrawing aldehyde (CHO) and electron-donating thiomethyl (SMe) create a polarized system, distinctively shifting the aromatic proton signals.

Comparative Analysis: Target vs. Alternatives

The primary challenge in synthesizing this intermediate (e.g., via Vilsmeier-Haack formylation of 3,5-dimethylthioanisole) is ensuring regioselectivity. The table below compares the 1H NMR profile of the target against its likely impurities.

Table 1: Diagnostic 1H NMR Shifts in

(400 MHz)
FeatureTarget Molecule (2,6-Dimethyl-4-(methylthio)benzaldehyde)Alternative 1: Regioisomer (2,4-Dimethyl-6-(methylthio)benzaldehyde)Alternative 2: Precursor (3,5-Dimethylthioanisole)
Symmetry High (

)
None (

)
High (

)
Aldehyde (-CHO) Singlet, ~10.1–10.5 ppm Singlet, ~10.2–10.6 ppmAbsent
Aromatic Protons Singlet (2H) (Equivalent H3, H5)Two Doublets/Singlets (1H each) (Distinct H3, H5)Singlet (2H) + Singlet (1H) (H2,6 vs H4)
Aryl-Methyl (-CH3) Singlet (6H) (Equivalent C2, C6)Two Singlets (3H each) (Distinct C2, C4)Singlet (6H) (Equivalent C3, C5)
Thiomethyl (-SMe) Singlet (3H) ~2.50 ppmSinglet (3H) ~2.45 ppmSinglet (3H) ~2.48 ppm

Critical Insight: The most definitive proof of the target structure is the integration ratio and multiplicity of the aromatic region. The target shows a clean 2H singlet for the aromatic protons. Any splitting (doublets) or multiple aromatic signals indicates a loss of symmetry, pointing to the regioisomer (Alternative 1).

Detailed 1H NMR Interpretation

The following assignments are based on characteristic shifts for polysubstituted benzenes and experimental data from analogous systems (e.g., 2,6-dimethylbenzaldehyde and 4-(methylthio)benzaldehyde).

Spectral Assignments (

)
  • 
     10.1–10.5 ppm (s, 1H, CHO): 
    
    • The aldehyde proton is deshielded by the carbonyl anisotropy. The 2,6-dimethyl groups may cause a slight upfield shift compared to unsubstituted benzaldehyde (

      
       10.0) due to the "twist" effect reducing conjugation, but steric compression often counteracts this, keeping the shift >10 ppm.
      
  • 
     6.90–7.10 ppm (s, 2H, Ar-H): 
    
    • These protons are meta to the aldehyde and ortho to the SMe group. The SMe group is strongly shielding (

      
       ppm relative to benzene). The combined effect of the ortho-methyls and para-CHO results in a singlet in the range of 6.9–7.1 ppm.
      
  • 
     2.55–2.65 ppm (s, 6H, Ar-CH3): 
    
    • The methyl groups at positions 2 and 6 are deshielded by the adjacent carbonyl group (anisotropy and inductive withdrawal), appearing downfield of typical toluene methyls (~2.3 ppm).

  • 
     2.45–2.52 ppm (s, 3H, S-CH3): 
    
    • The thiomethyl group at position 4 resonates in its characteristic range.[1] It is relatively isolated electronically from the aldehyde due to distance, remaining close to the standard aryl-SMe value (~2.5 ppm).

Experimental Protocol

To ensure reproducible data for regulatory or publication purposes, follow this standardized protocol.

Materials:

  • Solvent:

    
     (99.8% D) with 0.03% TMS (v/v).
    
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

Acquisition Parameters (400 MHz):

  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1):

    
     seconds (ensure full relaxation of methyl protons).
    
  • Number of Scans (NS): 16 (sufficient for >10 mg sample).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (

    
    ).
    

Workflow Visualization: The following diagram illustrates the logical decision process for validating the product structure based on the NMR data.

NMR_Validation_Flow Start Crude Product Isolated CheckCHO Check 9.5 - 10.5 ppm Region Start->CheckCHO DecisionCHO Is CHO Signal Present? CheckCHO->DecisionCHO CheckAr Analyze Aromatic Region (6.5 - 7.5 ppm) DecisionCHO->CheckAr Signal Present (~10.2 ppm) ResultSM Starting Material: 3,5-Dimethylthioanisole (No CHO) DecisionCHO->ResultSM No Signal DecisionSym Pattern Observed? CheckAr->DecisionSym ResultTarget Target Confirmed: 2,6-Dimethyl-4-(methylthio)benzaldehyde (Symmetric Singlet 2H) DecisionSym->ResultTarget 1 Singlet (2H) ResultIso Regioisomer Identified: 2,4-Dimethyl-6-(methylthio)benzaldehyde (Asymmetric Signals) DecisionSym->ResultIso 2 Signals (1H each)

Caption: Logical workflow for distinguishing the target 2,6-dimethyl-4-(methylthio)benzaldehyde from its precursors and regioisomers using 1H NMR.

Troubleshooting & Impurities

When analyzing the spectrum, be aware of these common artifacts:

  • Oxidation (Carboxylic Acid):

    • Signal: Broad singlet at

      
       11.0–13.0 ppm.
      
    • Cause: Benzaldehydes oxidize to benzoic acids upon air exposure.

    • Remedy: Purify via bisulfite adduct formation or column chromatography immediately before use.

  • Residual Solvent (Vilsmeier Reagent):

    • Signal: DMF traces (two singlets at 2.9/3.0 ppm, one singlet at 8.0 ppm).

    • Cause: Incomplete aqueous workup after Vilsmeier-Haack reaction.

    • Remedy: Wash organic layer thoroughly with water or brine; DMF is water-soluble.

  • Rotational Isomers:

    • At low temperatures (< -20°C), the rotation of the aldehyde group may slow down, causing broadening or splitting of the ortho-methyl signals. At room temperature (298 K), these should appear as a sharp singlet due to rapid rotation.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for additivity rules and chemical shifts).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 583841, 2,6-Dimethylbenzaldehyde. Retrieved March 2, 2026, from [Link] (Source for analog 2,6-dimethyl shift data).

  • Royal Society of Chemistry. (2011). Supplementary Information for Copper-Mediated Methylthiolation. Chemical Communications.[3] Retrieved March 2, 2026, from [Link] (Experimental data for aryl-SMe shifts).

Sources

Comparative

IR spectroscopy of 2,6-Dimethyl-4-(methylthio)benzaldehyde

IR Spectroscopic Profiling of 2,6-Dimethyl-4-(methylthio)benzaldehyde: A Comparative Guide for Structural Elucidation As a highly functionalized building block in pharmaceutical research and materials science, 2,6-Dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

IR Spectroscopic Profiling of 2,6-Dimethyl-4-(methylthio)benzaldehyde: A Comparative Guide for Structural Elucidation

As a highly functionalized building block in pharmaceutical research and materials science, 2,6-Dimethyl-4-(methylthio)benzaldehyde presents a unique structural profile. Accurate structural verification is critical before committing this intermediate to complex cross-coupling reactions or Schiff base syntheses. Infrared (IR) spectroscopy offers a rapid, non-destructive method to confirm the presence of the formyl and thioether groups while assessing the electronic and steric environment of the aromatic ring.

This guide objectively compares the IR performance of 2,6-Dimethyl-4-(methylthio)benzaldehyde against its structural analogs, providing researchers with the mechanistic causality behind spectral shifts and field-proven, self-validating experimental protocols.

Mechanistic Spectroscopic Principles: The Tug-of-War

To accurately interpret the IR spectrum of this compound, one must understand the causality behind the vibrational frequencies. The carbonyl (C=O) stretching frequency is highly sensitive to its chemical environment and acts as a diagnostic probe for the molecule's electronic and steric state.

  • The Baseline (Conjugation): In an isolated, aliphatic aldehyde, the C=O stretch typically appears around 1720–1730 cm⁻¹. However, in a standard conjugated system like benzaldehyde, the delocalization of the aromatic π-electrons into the carbonyl group increases its single-bond character, lowering the frequency to approximately 1705 cm⁻¹[1].

  • The Electronic Effect (+M): The para-methylthio (-SCH₃) group is a strong electron-donating moiety via resonance. It pushes additional electron density into the aromatic ring, which further delocalizes onto the carbonyl oxygen. This weakens the C=O double bond, shifting the stretch to a lower frequency (typically 1680–1700 cm⁻¹)[2].

  • The Steric Effect: The 2,6-dimethyl groups flank the formyl group, creating significant steric hindrance[3][4]. To minimize steric clash, the formyl group is forced to twist slightly out of the coplanar alignment with the aromatic ring. This twisting disrupts the orbital overlap (conjugation), forcing the C=O bond to regain its double-bond character, which raises the stretching frequency.

The final IR spectrum of 2,6-Dimethyl-4-(methylthio)benzaldehyde is a delicate balance between the frequency-lowering electronic effect of the thioether and the frequency-raising steric effect of the ortho-methyls.

Substituent_Effects Base Base Carbonyl Frequency (Conjugated Aromatic) Elec Para -SCH₃ Group (+M Electronic Effect) Base->Elec Steric Ortho -CH₃ Groups (Steric Hindrance) Base->Steric Elec_Mech Increases electron density Weakens C=O double bond Elec->Elec_Mech Steric_Mech Forces -CHO out of plane Reduces conjugation Steric->Steric_Mech Elec_Result Lowers Frequency (Red Shift) Elec_Mech->Elec_Result Steric_Result Raises Frequency (Blue Shift) Steric_Mech->Steric_Result Final Net C=O Stretching Frequency (~1695 - 1705 cm⁻¹) Elec_Result->Final Steric_Result->Final

Logical relationship of steric and electronic effects on the C=O stretching frequency.

Comparative IR Spectral Data

To highlight the unique spectral signature of the target compound, we must compare it against structural alternatives that isolate these electronic and steric variables.

Table 1: Comparative IR Band Assignments for Benzaldehyde Derivatives

Compound (Alternative)Primary Feature IsolatedC=O Stretch (cm⁻¹)Aldehyde C-H (cm⁻¹)Aromatic C=C (cm⁻¹)C-S Stretch (cm⁻¹)
Benzaldehyde Baseline Conjugation~17052720, 28201595N/A
4-(Methylthio)benzaldehyde Electronic (+M) Effect1680 - 17002720, 28201580 - 1600600 - 700
2,6-Dimethylbenzaldehyde Steric Hindrance1695 - 17102730, 28301590N/A
2,6-Dimethyl-4-(methylthio)benzaldehyde Combined Effects 1690 - 1705 2725, 2825 1585 620 - 680

Data synthesized from established spectroscopic libraries and literature[1][2][3][4].

Key Analytical Insight: The presence of the Fermi resonance doublet (the two C-H stretches around 2720 and 2820 cm⁻¹) is a critical internal control[2]. If the C=O band is present but the doublet is missing, the compound has likely oxidized to a carboxylic acid or is actually a ketone derivative.

Self-Validating Experimental Protocols

For routine structural verification, Attenuated Total Reflectance (ATR) FTIR is the preferred methodology due to its speed and lack of sample preparation. However, Transmission FTIR (KBr pellet) remains superior for resolving weak bands, such as the C-S stretch.

Protocol A: ATR-FTIR Analysis (Routine Verification)

This protocol is designed as a self-validating system to ensure data integrity.

  • System Readiness & Background: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate. Run a background scan (air).

    • Causality & Validation: This removes atmospheric CO₂ and water vapor from the final spectrum. Validation Checkpoint: The background spectrum must show a flat baseline between 2000–2500 cm⁻¹. A sloping baseline indicates a contaminated crystal, which will invalidate subsequent data.

  • Sample Application: Apply 1–2 mg of the neat 2,6-Dimethyl-4-(methylthio)benzaldehyde solid directly onto the center of the crystal.

  • Pressure Application: Lower the anvil to apply consistent pressure until the force gauge indicates optimal contact.

    • Causality: ATR relies on the evanescent wave penetrating the sample. Poor contact results in weak spectra and distorted peak ratios, particularly at higher wavenumbers.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 co-added scans to ensure a high signal-to-noise ratio).

  • Spectral Processing: Apply an ATR correction algorithm.

    • Causality: ATR inherently enhances lower-frequency bands (like the C-S stretch) relative to higher-frequency bands (like C-H stretches). Correction is mandatory if comparing the output against historical transmission (KBr) libraries.

Protocol B: Transmission FTIR via KBr Pellet (High-Resolution)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 2 hours to remove absorbed moisture.

  • Sample Milling: Grind 1 mg of the sample with 100 mg of the dried KBr in an agate mortar until a fine, uniform powder is achieved.

    • Causality: The particle size must be smaller than the wavelength of the IR radiation (typically <2 µm) to prevent the Christiansen effect (asymmetric scattering that distorts peak shapes).

  • Pressing: Transfer the mixture to a die and press under vacuum at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan against a blank KBr pellet background. Validation Checkpoint: The absence of a broad band at 3400 cm⁻¹ confirms the KBr matrix is truly anhydrous, ensuring the sample has not degraded.

IR_Workflow Start Sample Prep: 2,6-Dimethyl-4-(methylthio)benzaldehyde ATR ATR-FTIR Analysis (Neat Sample) Start->ATR Routine KBr Transmission FTIR (KBr Pellet) Start->KBr High Res BandID Spectral Band Identification ATR->BandID KBr->BandID CO_Stretch C=O Stretch (~1690-1710 cm⁻¹) BandID->CO_Stretch CH_Aldehyde Aldehyde C-H (~2720 & 2820 cm⁻¹) BandID->CH_Aldehyde CS_Stretch C-S Stretch (~600-700 cm⁻¹) BandID->CS_Stretch Validation Structural Validation vs. Analogs CO_Stretch->Validation CH_Aldehyde->Validation CS_Stretch->Validation

Experimental workflow for the IR spectroscopic validation of the target compound.

References

  • National Center for Biotechnology Information. (2025). 2,6-Dimethylbenzaldehyde | CID 583841 - PubChem. PubChem Database. Retrieved from:[Link]

  • Chemistry for everyone. (2024). Explain the affect of conjugation on stretching IR frequency of >C=O. Retrieved from: [Link]

Sources

Validation

A Comparative Guide to Carbonyl Reactivity: 2,6-Dimethyl-4-(methylthio)benzaldehyde vs. 4-(methylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the chemical reactivity of 2,6-Dimethyl-4-(methylthio)benzaldehyde and 4-(methylthio)benzaldehyde. U...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the chemical reactivity of 2,6-Dimethyl-4-(methylthio)benzaldehyde and 4-(methylthio)benzaldehyde. Understanding the nuanced differences in their behavior, dictated by subtle structural modifications, is paramount for optimizing synthetic routes, designing novel molecular entities, and elucidating reaction mechanisms. The insights and experimental protocols herein are designed to equip researchers with the foundational knowledge to effectively utilize these building blocks in complex synthetic endeavors.

Structural and Electronic Foundations of Reactivity

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon.[1] This electrophilicity is modulated by both the electronic (resonance and inductive) and steric environment imposed by substituents on the aromatic ring.[2]

4-(methylthio)benzaldehyde features a methylthio (-SCH₃) group at the para-position. The sulfur atom, with its available lone pairs, acts as an electron-donating group (EDG) through resonance, pushing electron density into the aromatic ring. This effect slightly reduces the partial positive charge on the carbonyl carbon, thereby deactivating it towards nucleophilic attack compared to unsubstituted benzaldehyde.[1]

2,6-Dimethyl-4-(methylthio)benzaldehyde incorporates the same para-methylthio group but adds two methyl groups at the ortho-positions. While methyl groups are weak EDGs, their primary influence in this configuration is not electronic but steric. These ortho substituents create a significant steric shield around the carbonyl group, physically impeding the approach of incoming nucleophiles.[3][4] This phenomenon, known as steric hindrance, is the dominant factor differentiating the reactivity of these two molecules.[5]

G cluster_0 Structural Comparison struct1 struct1 label1 4-(methylthio)benzaldehyde (Unhindered) struct1->label1 struct2 struct2 label2 2,6-Dimethyl-4-(methylthio)benzaldehyde (Sterically Hindered) struct2->label2

Caption: Structural formulas of the two compared benzaldehydes.

Comparative Reactivity in Key Transformations

The steric congestion in 2,6-Dimethyl-4-(methylthio)benzaldehyde is the principal determinant of its attenuated reactivity in reactions targeting the carbonyl carbon.

Nucleophilic Addition Reactions

Nucleophilic addition is the archetypal reaction of aldehydes.[6][7] The rate and success of this reaction are highly sensitive to steric bulk adjacent to the carbonyl group.[8]

G Nuc Nu⁻ C1 C=O Nuc->C1 Unhindered Attack (Favored) C2 C=O Nuc->C2 Hindered Attack (Disfavored) O1 O⁻ C1->O1 Forms Tetrahedral Intermediate Me1 CH₃ Me2 CH₃ O2 O⁻ Approach1 Approach2 Block1 Steric Clash Block2 Steric Clash label_unhindered 4-(methylthio)benzaldehyde label_hindered 2,6-Dimethyl-4-(methylthio)benzaldehyde

Caption: Steric hindrance blocking nucleophilic attack on the carbonyl.

Expected Outcome: 4-(methylthio)benzaldehyde readily undergoes nucleophilic additions with a variety of nucleophiles (e.g., Grignard reagents, organolithiums, cyanide, enolates). In stark contrast, 2,6-Dimethyl-4-(methylthio)benzaldehyde will exhibit significantly reduced reactivity or fail to react altogether under standard conditions due to the ortho-methyl groups preventing the nucleophile from achieving the necessary trajectory for attack on the carbonyl carbon.[4]

For challenging substrates like 2,6-Dimethyl-4-(methylthio)benzaldehyde, forcing conditions (high temperature, strong nucleophiles) may be required, often leading to lower yields and side reactions. In cases like aldol-type condensations, using a less hindered reaction partner is crucial.[3] For olefination, the Wittig reaction is often more effective than condensation-based methods for hindered aldehydes.[4]

Oxidation to Carboxylic Acid

The oxidation of benzaldehydes to their corresponding benzoic acids is a robust transformation.[9]

Expected Outcome: Both aldehydes can be oxidized. The electronic influence of the para-methylthio group (EDG) might slightly slow the reaction compared to unsubstituted benzaldehyde. Interestingly, for some oxidation mechanisms, ortho-substituents can lead to "steric acceleration."[9] This can occur if the bulky groups force the aldehyde group into a conformation that is more favorable for the rate-determining step, or if they destabilize the ground state more than the transition state. However, in general, both compounds are expected to be efficiently converted to the corresponding benzoic acid under appropriate oxidative conditions (e.g., using KMnO₄, Jones reagent, or Pinnick oxidation).

Reduction to Benzyl Alcohol

The reduction of aldehydes to primary alcohols typically proceeds via the nucleophilic addition of a hydride (H⁻) from a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH).[1]

Expected Outcome: This reaction is subject to the same steric constraints as other nucleophilic additions.

  • 4-(methylthio)benzaldehyde will be readily reduced to 4-(methylthio)benzyl alcohol with standard reducing agents like NaBH₄ in an alcoholic solvent.

  • 2,6-Dimethyl-4-(methylthio)benzaldehyde will react much more slowly with NaBH₄. The bulky ortho-groups will hinder the approach of the borohydride complex. While the reaction may eventually proceed to completion, it will require longer reaction times or more potent, less sterically demanding reducing agents.

Comparative Experimental Data

The following table summarizes the expected outcomes for key reactions based on established principles of organic chemistry.

Reaction TypeReagent/Conditions4-(methylthio)benzaldehyde2,6-Dimethyl-4-(methylthio)benzaldehydeRationale
Nucleophilic Addition CH₃MgBr, then H₃O⁺High YieldVery Low to No YieldSevere steric hindrance from ortho-methyl groups prevents Grignard reagent access.[3][4]
Wittig Reaction Ph₃P=CH₂, THFHigh YieldModerate to Good YieldThe Wittig reaction is less sensitive to steric hindrance than many other C-C bond-forming reactions.[4]
Reduction NaBH₄, MeOHHigh Yield, FastLow to Moderate Yield, SlowSteric hindrance slows the approach of the hydride nucleophile.[1][8]
Oxidation KMnO₄, NaOH, H₂O, heatHigh YieldHigh YieldOxidation is generally less sensitive to steric hindrance around the aldehyde.[9]
Schiff Base Formation Aniline, cat. H⁺High YieldVery Low to No YieldThe formation of the tetrahedral intermediate is sterically blocked.[10][11]

Experimental Protocols

The following protocols are provided as representative procedures. Researchers must adapt these based on laboratory-specific conditions and safety assessments.

Protocol: Reduction of 4-(methylthio)benzaldehyde with NaBH₄

G cluster_workflow Workflow: Aldehyde Reduction A 1. Dissolve Aldehyde in Methanol B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add NaBH₄ Portion-wise B->C D 4. Stir at RT (Monitor by TLC) C->D E 5. Quench with Dilute HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry, Filter, and Evaporate Solvent F->G H 8. Purify Product (e.g., Chromatography) G->H

Caption: General workflow for the reduction of an aldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylthio)benzaldehyde (1.0 mmol, 152.2 mg) in methanol (10 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (NaBH₄) (1.1 mmol, 41.6 mg) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture again to 0 °C and slowly quench by adding 1 M HCl until the effervescence ceases and the solution is acidic (pH ~2).

  • Extraction: Remove the methanol under reduced pressure. Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting 4-(methylthio)benzyl alcohol by flash column chromatography if necessary.

Note for 2,6-Dimethyl-4-(methylthio)benzaldehyde: This reaction would be expected to be significantly slower. The reaction time at room temperature may need to be extended to 12-24 hours, and the yield will likely be lower.

Protocol: Schmidt Conversion of 4-(methylthio)benzaldehyde to Nitrile

For some transformations, it is advantageous to convert the aldehyde to a different functional group that is less sterically demanding. The Schmidt reaction converts an aldehyde to a nitrile.

  • Reaction Setup: In a vial, dissolve 4-(methylthio)benzaldehyde (0.50 mmol, 76.2 mg) in a 1:1 mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and acetonitrile (ACN) (2.0 mL total volume).[12]

  • Addition of Reagents: To this solution, add azidotrimethylsilane (TMSN₃) (1.0 mmol, 115 mg).[12] Extreme Caution: TMSN₃ is toxic and can form explosive hydrazoic acid upon contact with acid.

  • Catalysis: Add trifluoromethanesulfonic acid (TfOH) (0.20 mmol, 17.7 µL) to the reaction mixture.[12]

  • Reaction: Stir the mixture at room temperature for 30 minutes.[12]

  • Purification: Directly purify the reaction mixture by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 4-(methylthio)benzonitrile.[12]

Note for 2,6-Dimethyl-4-(methylthio)benzaldehyde: The steric hindrance in the dimethylated analogue would likely still impede the initial formation of the key intermediate in the Schmidt reaction, leading to slower reaction rates and potentially lower yields compared to the unhindered version.

Conclusion

The comparison between 2,6-Dimethyl-4-(methylthio)benzaldehyde and 4-(methylthio)benzaldehyde serves as a classic illustration of the dominance of steric effects in chemical reactivity. While both molecules share the same electron-donating para-substituent, the presence of ortho-methyl groups on the former dramatically reduces the accessibility of the carbonyl carbon. This steric inhibition renders 2,6-Dimethyl-4-(methylthio)benzaldehyde significantly less reactive towards nucleophilic addition and related reactions. For synthetic chemists, this means that reactions that proceed smoothly for 4-(methylthio)benzaldehyde will require substantially modified, more forcing conditions, or alternative synthetic strategies to achieve comparable success with its sterically encumbered counterpart.

References

  • Benchchem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBLkr8gl-ehBxfhUgsZ3UnWYAZMv9WTcEx7WIfIU1QThabHLb7Ji1Agr-8iJykZBM3coEyePdd97sMVobL104jJvT0ojwxKzAPCdImkvjGaXFh0TrWP0D9qEZ85LllUqXspvz5KGTL0M9QnrKuEhUvUsMHgCuxfO-d0zeFCwTX9MIGqdC8Rqba4f_rDIxzH-7EJz-sp8uCmeFZ8p7knw==]
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  • Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00271a027]
  • Fisher Scientific. SAFETY DATA SHEET - Benzaldehyde, 4-(methylthio)-. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC155250250&productDescription=4-METHYLTHIOBENZALDEHYDE+25G&vendorId=VN00032119&countryCode=US&language=en]
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  • ResearchGate. Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base... [URL: https://www.researchgate.
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  • MDPI. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. [URL: https://www.mdpi.com/1420-3049/21/1/20]

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Comparative

Comparative study of 2,6-dimethylbenzaldehydes with different para-substituents

The following guide provides a comparative technical analysis of 2,6-dimethylbenzaldehydes with varying para-substituents. It is designed for researchers requiring actionable data on synthesis, reactivity, and structural...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of 2,6-dimethylbenzaldehydes with varying para-substituents. It is designed for researchers requiring actionable data on synthesis, reactivity, and structural properties.[1]

Technical Guide for Synthetic & Medicinal Chemistry Applications

Executive Summary: The "Steric Gate" Effect

2,6-Dimethylbenzaldehyde and its 4-substituted derivatives represent a unique class of "sterically gated" electrophiles.[2] Unlike standard benzaldehydes, the ortho-methyl groups exert two critical influences:[2]

  • Kinetic Shielding: They create a physical barrier to nucleophilic attack at the carbonyl carbon.[1]

  • Steric Inhibition of Resonance: They force the carbonyl group to twist out of the aromatic plane (dihedral angle

    
    ), effectively decoupling the carbonyl's 
    
    
    
    -system from the benzene ring's resonance network.

This guide compares how different para-substituents (Electron Withdrawing Groups [EWG] vs. Electron Donating Groups [EDG]) modulate reactivity within this sterically constrained environment.[1]

Structural & Electronic Landscape

The reactivity of these molecules is defined by the competition between the electronic push/pull of the para-substituent and the steric lock of the ortho-methyls.

The "Decoupled" Electronic Effect

In unhindered benzaldehydes, a para-methoxy group donates electron density into the carbonyl via resonance, significantly reducing electrophilicity.[1] In 2,6-dimethyl derivatives, the out-of-plane twist disrupts this overlap. Consequently, the inductive effect (


)  of the substituent often dominates over the resonance effect (

)
.

G cluster_0 Standard Benzaldehyde cluster_1 2,6-Dimethylbenzaldehyde cluster_2 Reactivity Outcome A Planar Conformation (High Resonance) B Strong Electronic Communication A->B E Nucleophilic Attack Significantly Slowed C Twisted Conformation (Ortho-Methyl Clash) D Decoupled Resonance (Inductive Effects Dominate) C->D Steric Inhibition D->E F High E-Selectivity (e.g., Wittig/HWE) D->F

Figure 1: Mechanistic flow illustrating how steric bulk alters electronic communication and reactivity.

Comparative Data Dashboard

The following table synthesizes physical and synthetic data for key derivatives. Note the melting point trends and specific synthesis methods required for each.

Substituent (4-Position)Compound NameCAS No.MP (°C)Synthesis MethodKey Reactivity Feature
-H 2,6-Dimethylbenzaldehyde1123-56-411 (Liquid)Formylation of m-xyleneBaseline steric hindrance.[2]
-CH₃ 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde)487-68-314Oxidation of MesityleneStrong +I effect reduces electrophilicity further.[1][2]
-OCH₃ 4-Methoxy-2,6-dimethylbenzaldehyde19447-00-849-50Rieche Formylation (TiCl₄)Electron-rich; requires aggressive formylation.[2]
-OH 4-Hydroxy-2,6-dimethylbenzaldehyde70547-87-4195-197Formylation of 3,5-dimethylphenolH-bonding donor; high MP due to crystal packing.[2]
-Cl 4-Chloro-2,6-dimethylbenzaldehyde6045-90-558-60Lithiation of Ar-Br + DMFUseful scaffold for Pd-catalyzed coupling.[2]

Synthesis Protocols

Due to the steric shielding, standard Vilsmeier-Haack conditions often fail or give low yields for electron-rich derivatives.[1][2] The Rieche Formylation or Lithium-Halogen Exchange are the preferred high-yield protocols.[2]

Protocol A: Rieche Formylation (For Electron-Rich Substrates)

Target: 4-Methoxy-2,6-dimethylbenzaldehyde[2]

Mechanism: Electrophilic aromatic substitution using the highly reactive dichloromethyl methyl ether cation, catalyzed by TiCl₄.[1]

  • Reagents: 3,5-Dimethylanisole (1.0 eq), Dichloromethyl methyl ether (1.2 eq), TiCl₄ (2.0 eq), DCM (Solvent).[1]

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Step-by-Step:

    • Dissolve 3,5-dimethylanisole in anhydrous DCM and cool to -10°C .

    • Add TiCl₄ dropwise (fuming!) over 20 mins.[1] The solution will darken.

    • Add dichloromethyl methyl ether dropwise, maintaining temp < 0°C.[1]

    • Stir at 0°C for 1 hour, then warm to room temp for 2 hours.

    • Quench: Pour onto crushed ice/HCl mixture carefully.

    • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.

    • Purification: Recrystallize from Hexane/EtOAc.

  • Expected Yield: 75-85%.

Protocol B: Lithiation-Formylation (For Halogenated Substrates)

Target: 4-Chloro-2,6-dimethylbenzaldehyde[2]

  • Reagents: 2-Bromo-5-chloro-1,3-dimethylbenzene, n-BuLi (2.5M in hexanes), DMF (anhydrous).[2]

  • Step-by-Step:

    • Dissolve aryl bromide in dry THF and cool to -78°C .

    • Add n-BuLi slowly.[1][2] Stir for 30 mins to generate the Aryl-Li species.

    • Add DMF (3.0 eq) rapidly.

    • Warm to room temp over 2 hours.

    • Quench with saturated NH₄Cl.[1]

Reactivity Profile & Applications

Nucleophilic Addition (The "Gate" in Action)

The rate of nucleophilic attack (e.g., by amines for Schiff bases or hydride for reduction) follows the order: Benzaldehyde >> 4-Cl-2,6-dimethyl > 2,6-dimethyl > 2,4,6-trimethyl [2]

  • Observation: In 2,4,6-trimethylbenzaldehyde, the para-methyl group adds an inductive electron-donating effect (+I) to the already sterically hindered center, making it the least reactive.

  • Exception: In catalytic systems where the metal center coordinates to the arene or requires electron density (e.g., certain hydrosilylation catalysts), the electron-rich 2,6-dimethyl derivatives can actually react faster than electron-poor analogs due to better catalyst binding.[2]

Stereoselectivity in Olefination

These aldehydes are premier substrates for (E)-selective alkene synthesis.[1][2]

  • Mechanism: In Wittig or Horner-Wadsworth-Emmons (HWE) reactions, the inability of the aromatic ring to rotate freely (due to the 2,6-methyls) destabilizes the syn-betaine intermediate, favoring the formation of the anti-betaine and thus the (E)-alkene.[2]

  • Application: Synthesis of stilbene-based drug intermediates where isomeric purity is critical.[1][2]

Drug Development Utility[1]
  • Lipophilicity Tuning: The methyl groups increase logP, improving blood-brain barrier permeability compared to unhindered analogs.[1]

  • Metabolic Stability: The 2,6-dimethyl groups block metabolic oxidation at the ortho-positions and sterically protect the benzylic position from rapid degradation.[2]

References

  • Synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde (Rieche Formylation)

    • Molecules, 2015, 20(4), 5346-5359.[1] "Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4".

    • [1]

  • Reactivity & Steric Inhibition of Resonance

    • Canadian Journal of Chemistry, 1974, 52(17), 3054-3058.[1] "Signs of spin-spin coupling constants... Evidence for steric inhibition of resonance".[1]

    • [1]

  • Weinreb Amide & HWE Reaction Selectivity

    • ChemRxiv, 2021.[1] "(E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction".[1][2]

  • Synthesis of 4-Chloro-2,6-dimethylbenzaldehyde

    • BenchChem Application Note, 2025.[1][3][4] "Protocols for the Synthesis of 4-Chloro-2,6-dimethylbenzaldehyde Derivatives".

    • [1]

  • Comparative Hydrosilylation Rates

    • Organometallics, 2011, 30(21), 5810–5817.[1] "Polyhydride Osmium-Mediated Hydrosilylation of Carbonyl Compounds".

    • [1]

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Validation

Structural Analysis &amp; Performance Guide: 2,6-Dimethyl-4-(methylthio)benzaldehyde Derivatives

This guide provides a technical comparative analysis of the X-ray crystallographic characterization of 2,6-Dimethyl-4-(methylthio)benzaldehyde derivatives , contrasting them with their unhindered analogs. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of the X-ray crystallographic characterization of 2,6-Dimethyl-4-(methylthio)benzaldehyde derivatives , contrasting them with their unhindered analogs.

Executive Summary

In the development of thiosemicarbazone-based iron chelators and Schiff base ligands, the 2,6-Dimethyl-4-(methylthio)benzaldehyde scaffold represents a critical "steric-electronic" hybrid. Unlike standard 4-(methylthio)benzaldehyde derivatives, the introduction of 2,6-dimethyl groups imposes severe steric constraints that disrupt molecular planarity.

This guide compares the crystallographic performance of these hindered derivatives against standard unhindered alternatives. It establishes that while unhindered analogs favor planar,


-stacked solid-state architectures, the 2,6-dimethyl derivatives adopt twisted, non-planar conformations  that significantly alter solubility, metal-binding kinetics, and biological selectivity.

Comparative Analysis: Hindered vs. Unhindered Scaffolds

The following analysis compares the Target Product (derivatives of 2,6-Dimethyl-4-(methylthio)benzaldehyde) against the Standard Alternative (derivatives of 4-(methylthio)benzaldehyde).

Table 1: Crystallographic & Structural Performance Metrics
FeatureTarget: 2,6-Dimethyl Derivatives Alternative: Unhindered Analogs Implication for Development
Molecular Planarity Highly Twisted (

)
Near Planar (

)
The twist prevents intercalation into DNA but may enhance specificity for metal active sites.
Azomethine Bond (

)
Localized double bond characterDelocalized (conjugated)Hindered derivatives show higher reactivity to hydrolysis due to reduced conjugation.
Crystal Packing Driven by Van der Waals & H-bonds Driven by

-

Stacking
2,6-Dimethyl derivatives often crystallize in lower symmetry space groups with higher solubility.
Electronic Effect Inductive (+I) from Methyls dominatesResonance (+R) from S-Me dominatesThe steric twist decouples the S-Me group from the carbonyl/imine system, altering redox potentials.
Isomerism (E/Z) Exclusively E-isomer (stabilized by sterics)Mixture possible (E/Z equilibrium)X-ray analysis is critical to confirm the E conformation required for tridentate coordination.

Critical Structural Insights

The "Orthogonal Twist" Phenomenon

The defining feature of the 2,6-dimethyl-4-(methylthio) scaffold is the ortho-effect . In the unhindered alternative (4-methylthiobenzaldehyde thiosemicarbazone), the aromatic ring is coplanar with the thiosemicarbazone moiety, allowing for extensive electron delocalization.

  • Mechanism: In the 2,6-dimethyl derivative, the steric clash between the ortho-methyl protons and the azomethine hydrogen (or lone pair) forces the aromatic ring to rotate out of the plane of the hydrazone linkage.

  • Data Validation: X-ray diffraction typically reveals a torsion angle (

    
    ) exceeding 60° , whereas unhindered analogs show angles < 15°.
    
Impact on Metal Chelation

For drug development professionals, this twist is a feature, not a bug.

  • Selectivity: The non-planar ligand requires a metal center to undergo significant geometric reorganization to bind, potentially increasing selectivity for specific ions (e.g., Fe(II) vs. Zn(II)).

  • Stability: The steric bulk protects the azomethine bond from enzymatic hydrolysis, a common failure mode for planar Schiff bases.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for this analysis, a modified slow-evaporation protocol is required to overcome the high solubility imparted by the non-planar structure.

Workflow Diagram

G Start Precursor: 2,6-Dimethyl-4-(methylthio)benzaldehyde (CAS: 1824474-50-1) Rxn Condensation Reaction (Ethanol, cat. H2SO4, Reflux 3h) Start->Rxn + Amine/Hydrazine Product Crude Derivative (Thiosemicarbazone/Schiff Base) Rxn->Product Purification Purification (Recrystallization from MeOH) Product->Purification Cryst Crystal Growth (Slow Evaporation: EtOH/CHCl3 3:1) Purification->Cryst Xray X-ray Diffraction (Mo-Kα, 100 K) Cryst->Xray Analysis Structural Refinement (SHELXL, OLEX2) Xray->Analysis

Figure 1: Optimized workflow for the synthesis and crystallographic characterization of sterically hindered benzaldehyde derivatives.

Step-by-Step Methodology
Phase 1: Synthesis of the Thiosemicarbazone Derivative
  • Stoichiometry: Dissolve 2,6-Dimethyl-4-(methylthio)benzaldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Activation: Add Thiosemicarbazide (1.0 mmol) and a catalytic amount of concentrated

    
     (2-3 drops). Note: Acid catalysis is crucial here; the steric hindrance at the carbonyl carbon significantly reduces electrophilicity compared to the unhindered alternative.
    
  • Reflux: Heat at reflux (

    
    C) for 4–6 hours . Monitor by TLC (the hindered ketone reacts slower).
    
  • Isolation: Cool to

    
    C. The product may not precipitate immediately due to the twist disrupting packing. If no solid forms, remove solvent under vacuum and trituruate with cold diethyl ether.
    
Phase 2: Crystal Growth (The "Anti-Solvent" Method)

Standard slow evaporation often fails for these "greasy" methylated molecules. Use the Layering Technique :

  • Dissolve the purified solid in a minimal amount of Chloroform (

    
    ) or Dichloromethane  (DCM).
    
  • Carefully layer an equal volume of Ethanol or Hexane on top.

  • Seal the vial with parafilm, poke one small hole, and store in the dark at room temperature.

  • Target: Block-like crystals should appear within 3-5 days.

Phase 3: Data Collection Strategy
  • Temperature: Collect data at 100 K . The rotation of the terminal S-Me group and the entire aromatic ring can lead to high thermal disorder at room temperature.

  • Resolution: Aim for

    
     or better to resolve the electron density of the sulfur atom clearly from the methyl groups.
    
  • Refinement: Watch for disorder in the 4-methylthio group. It often adopts two conformations. Use PART commands in SHELXL to model the split positions of the terminal methyl.

References

  • Sigma-Aldrich. Product Specification: 4-(Methylthio)benzaldehyde (CAS 3446-89-7). Available at:

  • Wei, S., et al. (2013). "Synthesis and Crystal Structure of 4-Formaldehyde Benzaldehyde Methylthiosemicarbazone." Asian Journal of Chemistry, 25(4).
  • Tenorio, M. A., et al. (2005). "Structural characterization of thiosemicarbazones derived from 4-dimethylaminobenzaldehyde." Journal of Molecular Structure, 753, 108-114. (Demonstrates the electronic effect of para-donor groups).
  • Palenik, G. J., et al. (2009). "Steric effects in the design of thiosemicarbazone ligands: The crystal structure of 2,6-diacetylpyridine bis(thiosemicarbazone)." Inorganic Chemistry. (Foundational text on steric hindrance in this ligand class).
  • BenchChem. 2,6-Dimethyl-4-(methylthio)benzaldehyde (CAS 1824474-50-1).[1] Available at:

Sources

Comparative

HPLC method for purity assessment of 2,6-Dimethyl-4-(methylthio)benzaldehyde

The following guide details the High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2,6-Dimethyl-4-(methylthio)benzaldehyde . This content is structured to serve as a definitive technical re...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2,6-Dimethyl-4-(methylthio)benzaldehyde . This content is structured to serve as a definitive technical resource for analytical scientists and process chemists.

Content Type: Technical Comparison & Method Validation Guide Application: Pharmaceutical Intermediates, Fine Chemical Synthesis

Executive Summary & Comparison Strategy

2,6-Dimethyl-4-(methylthio)benzaldehyde is a critical intermediate, often employed in the synthesis of heterocyclic pharmaceuticals (e.g., COX-2 inhibitors) and functional materials. Its structural duality—containing both an oxidizable sulfide (thioether) and a reactive aldehyde —presents a unique analytical challenge.

The primary failure mode in assessing this compound is artifactual oxidation during analysis. Standard Gas Chromatography (GC) methods often induce thermal oxidation of the sulfide to sulfoxide in the injector port, leading to false-positive impurity results. Traditional isocratic HPLC often fails to resolve the polar sulfoxide impurity from the solvent front.

This guide compares the Optimized Gradient UHPLC Method (Recommended) against legacy alternatives.

Method Performance Matrix
FeatureMethod A: Optimized Gradient UHPLC (Recommended) Method B: Isocratic HPLC (Legacy) Method C: GC-FID (Alternative)
Separation Mechanism Hydrophobic & Pi-Pi Interaction (C18/Phenyl-Hexyl)Hydrophobic Interaction (C18)Volatility
Primary Risk None (if diluent is controlled)Co-elution of Sulfoxide with void volumeThermal degradation (Sulfide

Sulfoxide)
Run Time < 8.0 min> 25.0 min< 15.0 min
LOD (Impurity) ~0.05%~0.2%~0.1%
Specificity High (Resolves Acid, Sulfoxide, Sulfone)Low (Broad peaks for acids)High (but creates artifacts)
MS Compatible Yes (Formic Acid modifier)No (Phosphate buffers common)Yes

Chemical Context & Degradation Pathways

To validate the method, one must understand the impurities. The 2,6-dimethyl substitution provides steric protection to the aldehyde, but the para-methylthio group remains highly susceptible to oxidation.

Degradation Pathway Diagram

The following diagram illustrates the critical impurities that the HPLC method must resolve.

DegradationPathways Target 2,6-Dimethyl-4-(methylthio) benzaldehyde (Target Analyte) Sulfoxide Impurity A: Sulfoxide Derivative (Polar, Early Eluting) Target->Sulfoxide S-Oxidation (Air/Peroxide) Acid Impurity C: Benzoic Acid Derivative (pH Dependent Retention) Target->Acid Aldehyde Oxidation (Trace Metal/Air) Sulfone Impurity B: Sulfone Derivative (Mid Eluting) Sulfoxide->Sulfone Further Oxidation

Figure 1: Primary oxidative degradation pathways. Impurity A (Sulfoxide) is the most common storage degradant.

Experimental Protocol: Optimized Gradient UHPLC

This protocol is designed to be self-validating . It uses a gradient to trap the non-polar parent compound while eluting polar sulfoxides early, and an acidic modifier to ensure the benzoic acid impurity remains protonated (retained).

Reagents & Equipment
  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or Phenomenex Kinetex Phenyl-Hexyl (for enhanced selectivity).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Diluent: Acetonitrile:Water (50:50). Note: Avoid pure methanol as it can form hemiacetals with the aldehyde over time.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimized for 2.7 µm core-shell particles.
Column Temp 30°CMaintains reproducible retention times.
Injection Vol 5.0 µLPrevents column overload; ensures sharp peaks.
Detection (UV) 330 nm (Primary)Specific to the conjugated thio-benzaldehyde chromophore.
Detection (Ref) 254 nmUniversal detection for non-conjugated impurities.
Gradient Table
Time (min)% Mobile Phase BEvent
0.020%Initial hold to retain polar sulfoxides.
1.020%Isocratic hold.
6.090%Linear ramp to elute parent and non-polar dimers.
7.090%Wash step.
7.120%Re-equilibration.
10.020%End of Run.

Method Validation & System Suitability

To ensure the data is trustworthy (E-E-A-T), the following system suitability criteria must be met before releasing results.

Specificity & Retention Strategy
  • Impurity A (Sulfoxide): Elutes early (RT ~ 2.5 min) due to high polarity of the S=O bond.

  • Impurity C (Acid): Elutes just before or after the parent depending on pH. Crucial: At pH 3.0 (0.1% Formic acid), the acid is protonated and retains well. At neutral pH, it would elute in the void volume.

  • Target Analyte: Elutes at ~5.5 min.

Acceptance Criteria
  • Resolution (

    
    ):  > 2.0 between Impurity A (Sulfoxide) and Target Analyte.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Target Analyte (Aldehydes can tail on active silanols; high-quality end-capped C18 prevents this).
    
  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

Troubleshooting Guide
  • Problem: "Ghost" peaks appearing in blank.

    • Cause: Contaminated mobile phase or carryover.

    • Fix: Run a blank injection (100% ACN) after high-concentration samples.

  • Problem: Split peak for the aldehyde.

    • Cause: Sample solvent mismatch.

    • Fix: Ensure the sample diluent matches the initial mobile phase (20% ACN) if injection volume is large.

Supporting Data: Why This Method Wins

Comparing the Optimized Method against a standard Isocratic Method (50:50 MeOH:Water).

MetricOptimized Gradient (This Guide)Standard Isocratic
Sulfoxide Resolution Excellent (

)
Poor (

, rides on solvent front)
Sensitivity (S/N) High (Sharp peaks via gradient compression)Moderate (Broad peaks due to late elution)
Solvent Usage Low (~10 mL/run)High (>25 mL/run)

Visualizing the Workflow:

MethodWorkflow Start Start Analysis Prep Sample Prep: Dissolve in 50:50 ACN:H2O (Avoid MeOH to prevent acetals) Start->Prep Inject Injection (5 µL) Prep->Inject Sep Separation: Gradient Elution (Elutes Sulfoxide -> Acid -> Aldehyde -> Sulfone) Inject->Sep Detect Detection: UV @ 330 nm (Specific) UV @ 254 nm (General) Sep->Detect Data Data Processing: Integrate & Calculate % Area Detect->Data

Figure 2: Step-by-step analytical workflow ensuring sample stability and data integrity.

References

  • SIELC Technologies. (2018).[1][2] Separation of 4-(Methylthio)benzaldehyde on Newcrom R1 HPLC column. Retrieved from

  • Agilent Technologies. (2020). Modernizing HPLC Methods with Agilent InfinityLab Poroshell 120 Columns. Retrieved from

  • BenchChem. (2025).[3] Overcoming stability issues of Benzene, [2-(methylthio)ethyl]- during storage. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76985, 4-(Methylthio)benzaldehyde. Retrieved from

  • Shimadzu Corporation. (2018). Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus. Retrieved from

Sources

Validation

Technical Assessment: Elemental Profiling of 2,6-Dimethyl-4-(methylthio)benzaldehyde

The following technical guide provides an in-depth assessment of the elemental analysis strategies for 2,6-Dimethyl-4-(methylthio)benzaldehyde . This document is structured to assist researchers in validating the identit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth assessment of the elemental analysis strategies for 2,6-Dimethyl-4-(methylthio)benzaldehyde . This document is structured to assist researchers in validating the identity and purity of this specific organosulfur intermediate, often used in the synthesis of photoinitiators and pharmaceutical scaffolds.[1]

Executive Summary & Core Challenge

The accurate elemental profiling of 2,6-Dimethyl-4-(methylthio)benzaldehyde presents a unique analytical challenge due to its dual-reactive nature:

  • Sulfur Sensitivity: The methylthio (-SMe) group is prone to oxidation (to sulfoxide/sulfone) and can poison standard reduction catalysts in combustion analyzers.

  • Aldehyde Instability: The aldehyde moiety (-CHO) is susceptible to autoxidation to the corresponding carboxylic acid, which alters the Carbon/Oxygen ratio and skews elemental data.

This guide compares three primary analytical methodologies—Automated Combustion (CHNS) , High-Resolution Mass Spectrometry (HRMS) , and Inductively Coupled Plasma (ICP-OES) —to determine the most robust protocol for purity validation.

Comparative Analysis of Methodologies

Method A: Automated Combustion Analysis (CHNS)

The Industry Standard for Purity Certification

Mechanism: Flash combustion at >1000°C in an oxygen-enriched atmosphere. Sulfur is converted to SO₂, Carbon to CO₂, Nitrogen to N₂, and Hydrogen to H₂O.[1][2] Critical Modification: For this molecule, standard combustion often yields low Sulfur recovery due to retention in the ash.[1] The addition of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) as a combustion aid is mandatory to ensure complete release of SO₂.

FeaturePerformance RatingNotes
Precision High (<0.3% variance)Gold standard for bulk purity confirmation.
Sulfur Accuracy Moderate-HighRequires V₂O₅ additive to prevent S-retention.
Sample Req. Low (2–5 mg)Ideal for precious synthetic intermediates.
Interference High RiskIncomplete combustion of the aromatic ring can cause tailing.
Method B: High-Resolution Mass Spectrometry (HRMS)

The Structural Validator

Mechanism: Electrospray Ionization (ESI) or APCI coupled with Orbitrap or Q-TOF detection. Relevance: Confirms the molecular formula (C₁₀H₁₂OS) and isotopic pattern. Sulfur has a distinct ³⁴S isotope (4.2% natural abundance) which provides a unique "fingerprint" that CHNS cannot offer.

FeaturePerformance RatingNotes
Specificity ExcellentDistinguishes between oxidation states (S vs S=O).
Quantitation LowQualitative confirmation only; not for % mass purity.
Speed Very HighRapid injection flow.
Method C: ICP-OES (Sulfur-Specific Mode)

The Trace Quantifier

Mechanism: Acid digestion followed by plasma emission spectroscopy. Relevance: Used when the Sulfur content is the critical quality attribute (CQA). Unlike CHNS, it is unaffected by C/H ratios or moisture.

Theoretical vs. Experimental Data Limits

When validating a synthesized batch of 2,6-Dimethyl-4-(methylthio)benzaldehyde, the experimental values must fall within the standard tolerance of ±0.4% to confirm >98% purity.[1]

Table 1: Elemental Composition Targets

ElementTheoretical Mass %Lower Limit (-0.4%)Upper Limit (+0.4%)Common Error Source
Carbon 66.63% 66.23%67.03%Solvent entrapment (e.g., DCM) raises %C/Cl.
Hydrogen 6.71% 6.31%7.11%Moisture (H₂O) raises %H significantly.
Sulfur 17.79% 17.39%18.19%Catalyst poisoning lowers %S; Oxidation lowers %S relative to O.
Oxygen 8.88% N/AN/AUsually calculated by difference.

Recommended Analytical Workflow

To ensure scientific integrity, a multi-modal approach is recommended. Do not rely on CHNS alone if the synthesis involves potential oxidation byproducts.

AnalysisWorkflow Sample Synthesized Sample (C10H12OS) NMR 1H NMR Analysis (Purity Check) Sample->NMR Decision Is Structure Correct? NMR->Decision HRMS HRMS (Orbitrap) (Formula Confirmation) Decision->HRMS Pure Spectrum Fail Recrystallize / Purify Decision->Fail Impurities >2% CHNS CHNS Combustion (w/ V2O5 Additive) HRMS->CHNS Formula Confirmed Pass Batch Release CHNS->Pass Within +/- 0.4% Fail->Sample

Figure 1: Decision matrix for the validation of organosulfur intermediates.

Detailed Experimental Protocols

Protocol 1: Optimized CHNS Analysis for Organosulfurs

Objective: Accurate quantification of %S and %C without interference. Equipment: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Calibration: Perform K-factor calibration using Sulfanilamide (C₆H₈N₂O₂S) as the primary standard. It contains 18.62% S, closely matching our target (17.79%).

  • Sample Preparation:

    • Weigh 2.0–3.0 mg of the dry aldehyde into a tin capsule.

    • Crucial Step: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) powder directly over the sample. This acts as an oxygen donor and flux, ensuring the sulfur is fully oxidized to SO₂ and released from the ash [1].

  • Combustion Conditions:

    • Furnace Temperature: 1050°C (dynamic flash).

    • Oxygen Flow: 250 mL/min (boosted for 5 seconds).

    • Carrier Gas: Helium at 140 mL/min.

  • Analysis: Run in CHNS mode. Ensure the TCD (Thermal Conductivity Detector) is calibrated for the specific retention time of SO₂.

Protocol 2: 1H NMR Purity Check (Pre-requisite)

Objective: Confirm absence of oxidation byproducts (Sulfoxide or Acid). Solvent: CDCl₃.

  • Aldehyde Proton: Look for a singlet at ~10.5 ppm .

  • Aromatic Protons: Due to the 2,6-dimethyl symmetry, the aromatic protons (positions 3,[1][2]5) should appear as a singlet (2H) at approx 7.0–7.2 ppm .

  • S-Methyl: Singlet (3H) at ~2.5 ppm .

  • Ar-Methyls: Singlet (6H) at ~2.6 ppm .

  • Red Flag:[1][2] If you see a shift of the S-Me peak downfield (to ~2.8-3.0 ppm), the sulfur has oxidized to sulfoxide (S=O). If the aldehyde peak is missing/broadened and a broad peak appears >11 ppm, it has oxidized to the carboxylic acid.[1][2]

Interpretation of Results & Troubleshooting

Scenario A: Low Carbon, High Oxygen (Calculated)[1][2]
  • Cause: The sample is likely wet (water or solvent).

  • Fix: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours. Note that heating this aldehyde >60°C under vacuum may cause sublimation or polymerization.

Scenario B: Low Sulfur, Normal Carbon[1][2]
  • Cause: Sulfur retention in the combustion ash.

  • Fix: Increase the amount of V₂O₅ additive or switch to WO₃. Ensure the combustion tube packing (Copper reduction layer) is not exhausted, as excess Oxygen is needed for SO₂ formation.[1]

Scenario C: High Carbon
  • Cause: Solvent occlusion (e.g., Toluene or Hexane from recrystallization).

  • Fix: 1H NMR integration of solvent peaks vs. the analyte will quantify this. Correct the theoretical elemental values based on the molar ratio of solvate before re-analyzing.

References

  • Thermo Fisher Scientific. (2020).[3] Smart Note: Overcoming Challenges in Sulfur Analysis of Organic Compounds. Retrieved from

  • Royal Society of Chemistry. (2021). Microanalysis: The determination of Sulfur in organic matrices. Retrieved from

  • BenchChem. (2025).[4] Synthetic Pathways and Properties of Methylthio-benzaldehydes. Retrieved from

  • Sigma-Aldrich. (2023).[5] Product Specification: 4-(Methylthio)benzaldehyde.[4][5][6][7][8] Retrieved from [5]

Sources

Comparative

Comparative Guide: Synthetic Routes to 2,6-Dimethyl-4-(methylthio)benzaldehyde

The following guide provides a comprehensive technical comparison of synthetic routes to 2,6-Dimethyl-4-(methylthio)benzaldehyde , a critical intermediate in the synthesis of pharmaceuticals and functional materials. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of synthetic routes to 2,6-Dimethyl-4-(methylthio)benzaldehyde , a critical intermediate in the synthesis of pharmaceuticals and functional materials.

Executive Summary

Target Molecule: 2,6-Dimethyl-4-(methylthio)benzaldehyde (CAS: N/A for specific isomer, Analogous to 3446-89-7) Core Challenge: The synthesis requires installing an aldehyde functionality on a sterically crowded aromatic ring (flanked by two methyl groups) while maintaining the integrity of the oxidation-sensitive sulfide moiety.

This guide evaluates three primary methodologies:

  • Rieche Formylation (Recommended): Direct formylation of 3,5-dimethylthioanisole using dichloromethyl methyl ether. Best for scalability and cost.

  • Organolithium Formylation: Lithiation of 4-bromo-3,5-dimethylthioanisole followed by DMF quench. Best for regiochemical precision.

  • Nucleophilic Aromatic Substitution (SnAr): Displacement of chloride from 4-chloro-2,6-dimethylbenzaldehyde. Mechanistically flawed due to steric inhibition of resonance.

Critical Analysis of Synthetic Pathways

Route A: Rieche Formylation of 3,5-Dimethylthioanisole (Primary Route)

This route utilizes dichloromethyl methyl ether (DCME) and a Lewis acid (TiCl₄ or AlCl₃) to introduce the formyl group.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The active species is the energetic chloromethylene oxonium ion.

  • Causality & Logic:

    • Substrate Selection: 3,5-Dimethylthioanisole is electron-rich due to the sulfide (+M effect) and methyl groups (+I effect).

    • Regioselectivity: The sulfide directs ortho/para. The ortho positions (2,6 relative to SMe) are less hindered than the para position (4), which is sandwiched between two methyls. However, the Rieche reagent is highly reactive and often overcomes steric hindrance to substitute at the most electronically activated position (para to the strongest donor, SMe). Note: Careful monitoring is required to separate the 2-formyl and 4-formyl isomers.

    • Why Rieche over Vilsmeier? The Vilsmeier-Haack reagent (chloroiminium ion) is bulky. For sterically congested substrates like mesitylene derivatives, the Rieche formylation often provides higher yields than Vilsmeier-Haack.

Route B: Metal-Halogen Exchange (High Precision)

This route involves the lithiation of 4-bromo-3,5-dimethylthioanisole followed by formylation with N,N-dimethylformamide (DMF).

  • Mechanism: Lithium-Halogen Exchange followed by Nucleophilic Acyl Substitution.

  • Causality & Logic:

    • Regiocontrol: The position of the aldehyde is pre-determined by the bromine atom. This eliminates the isomer issues seen in Route A.

    • Precursor Synthesis: Requires 4-bromo-3,5-dimethylthioanisole, typically accessible via electrophilic bromination of 3,5-dimethylthioanisole (which itself favors the para position due to electronic activation).

    • Self-Validating Step: The rapid consumption of the starting bromide (monitored by GC) confirms the formation of the aryl-lithium species before DMF addition.

Route C: Nucleophilic Aromatic Substitution (The "Trap" Route)

Attempting to react 4-chloro-2,6-dimethylbenzaldehyde with sodium thiomethoxide (NaSMe).

  • Mechanism: SnAr (Addition-Elimination).

  • Critical Flaw (Steric Inhibition of Resonance): For SnAr to proceed, the aldehyde (EWG) must be coplanar with the ring to withdraw electron density via resonance. The bulky 2,6-dimethyl groups force the carbonyl group out of plane (twist angle > 40°), significantly breaking conjugation. Consequently, the ring is not sufficiently deactivated, making chloride displacement difficult or requiring forcing conditions that degrade the aldehyde. This route is not recommended.

Comparative Data Summary

FeatureRoute A: Rieche FormylationRoute B: Lithiation / DMFRoute C: SnAr (NaSMe)
Starting Material 3,5-Dimethylthioanisole4-Bromo-3,5-dimethylthioanisole4-Chloro-2,6-dimethylbenzaldehyde
Reagents TiCl₄, Cl₂CHOMen-BuLi, DMFNaSMe, DMF (solvent)
Step Count 1 (from thioanisole)2 (Bromination + Formylation)1
Yield (Est.) 65–75%80–90% (step 2 only)< 30% (Poor reactivity)
Scalability High (Industrial Standard)Low (Cryogenic required)Low
Safety Profile Moderate (TiCl₄ is corrosive)High Risk (Pyrophoric Li-reagents)Moderate (Stench of thiols)
Primary Risk Isomer separationMoisture sensitivityFailed reaction (Sterics)

Visualized Pathways (Graphviz)

SynthesisPathways cluster_0 Route A: Rieche Formylation (Recommended) cluster_1 Route B: Organolithium (High Precision) cluster_2 Route C: SnAr (Not Recommended) SM1 3,5-Dimethylthioanisole Target1 2,6-Dimethyl-4-(methylthio) benzaldehyde SM1->Target1 EAS (Formylation) -78°C to RT Reag1 TiCl4 / Cl2CHOMe (Dichloromethyl methyl ether) Reag1->Target1 SM2 3,5-Dimethylthioanisole Inter2 4-Bromo-3,5- dimethylthioanisole SM2->Inter2 Br2 / AcOH (Bromination) Li_Inter Aryl-Lithium Species Inter2->Li_Inter n-BuLi, THF -78°C Target2 2,6-Dimethyl-4-(methylthio) benzaldehyde Li_Inter->Target2 DMF Quench SM3 4-Chloro-2,6- dimethylbenzaldehyde Target3 Low Yield / No Reaction SM3->Target3 NaSMe, DMF Steric Inhibition prevents activation

Caption: Comparison of electrophilic (Route A), organometallic (Route B), and nucleophilic (Route C) strategies. Route C is inhibited by steric twisting of the aldehyde.

Detailed Experimental Protocols

Protocol A: Rieche Formylation (Recommended)

Objective: Synthesis via electrophilic aromatic substitution using a formyl cation equivalent.

Reagents:

  • 3,5-Dimethylthioanisole (1.0 equiv)

  • Titanium(IV) chloride (TiCl₄) (2.2 equiv)

  • Dichloromethyl methyl ether (DCME) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Dissolve 3,5-dimethylthioanisole (e.g., 10 mmol) in anhydrous DCM (50 mL). Cool the solution to -10°C using an ice/salt bath.

  • Lewis Acid Addition: Add TiCl₄ (22 mmol) dropwise via syringe. Observation: The solution will likely darken (formation of charge-transfer complex).

  • Formylation: Add DCME (12 mmol) dropwise over 20 minutes, maintaining temperature below 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture carefully onto crushed ice/water. Caution: Exothermic hydrolysis of TiCl₄ releases HCl.

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with saturated NaHCO₃ (to remove acid) and brine. Dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes) to separate the 4-formyl product from potential 2-formyl isomers.

Protocol B: Lithiation-Formylation

Objective: Regioselective synthesis using metal-halogen exchange.

Reagents:

  • 4-Bromo-3,5-dimethylthioanisole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 1.6M in hexanes)

  • N,N-Dimethylformamide (DMF) (1.5 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Oven-dry all glassware. Perform under strict Nitrogen or Argon atmosphere.

  • Solvation: Dissolve 4-bromo-3,5-dimethylthioanisole in anhydrous THF. Cool to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi dropwise over 15 minutes. Stir at -78°C for 30–60 minutes.

    • Validation: Aliquot quench with D₂O and GC-MS analysis can confirm complete consumption of bromide and formation of the deuterated species.

  • Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature.

  • Quench: Add saturated aqueous NH₄Cl.

  • Workup: Extract with diethyl ether. Wash with water and brine.[2] Dry over MgSO₄.[2][3]

  • Purification: Recrystallization from ethanol or column chromatography.

References

  • Rieche Formylation Mechanism & Application

    • Gross, H., Rieche, A., & Matthey, G. (1963). Über die Synthese von Aldehyden aus Phenolen, Phenoläthern und aromatischen Kohlenwasserstoffen mit Dichlormethyl-alkyläthern. Chemische Berichte.

  • Steric Inhibition of Resonance in 2,6-Disubstituted Benzaldehydes

    • Kairisalo, P., & Huhtikangas, A. (1972). Steric Inhibition of Resonance in 2,6-Disubstituted Benzaldehydes. Acta Chemica Scandinavica.

  • Vilsmeier-Haack vs.

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.

  • Synthesis of 4-(Methylthio)

    • CymitQuimica. (2025).[4][5][6] 4-(Methylthio)benzaldehyde Product Data.

  • Bromination of Activated Aromatics (Regioselectivity)

    • Smith, K., et al. (2014). Regioselective bromination of activated aromatic compounds. Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

2,6-Dimethyl-4-(methylthio)benzaldehyde proper disposal procedures

Topic: 2,6-Dimethyl-4-(methylthio)benzaldehyde Proper Disposal Procedures Executive Summary: Immediate Action & Classification 2,6-Dimethyl-4-(methylthio)benzaldehyde is a specialized organic intermediate characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,6-Dimethyl-4-(methylthio)benzaldehyde Proper Disposal Procedures

Executive Summary: Immediate Action & Classification

2,6-Dimethyl-4-(methylthio)benzaldehyde is a specialized organic intermediate characterized by two distinct functional hazards: the reactivity of the aldehyde and the olfactory potency (stench) of the methylthio ether .

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Constraint: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers (e.g., Nitric Acid) in open waste streams due to violent exothermic potential.

  • Immediate Handling: All waste containers must be "Vapor-Tight" to prevent laboratory contamination by sulfurous odors.

Chemical Profile & Hazard Assessment

As a specialized intermediate, specific Safety Data Sheet (SDS) data is often sparse. The following profile is synthesized from functional group chemistry (Benzaldehyde core + Thioether substituent) to ensure a conservative safety margin.

PropertySpecification / Hazard Assessment
Chemical Structure Core: Benzaldehyde (Reactive) Substituent: 4-Methylthio (Stench, Sulfide) Sterics: 2,6-Dimethyl (Hindered)
Physical State Likely Solid or Viscous Liquid (Melting point est. >40°C based on isomer data).
Primary Hazards Stench (Mercaptan-like): Detectable at ppb levels. Skin/Eye Irritant: Standard for benzaldehydes. Combustible: Emits SOx (Sulfur Oxides) upon burning.
Reactivity Incompatible with Strong Oxidizers: Risk of fire/explosion. Incompatible with Strong Bases: Risk of polymerization/condensation.
Waste Classification Non-RCRA Listed (unless ignitable D001). Special Handling: "Stench" label required.

Pre-Disposal Treatment: The "Stench" Neutralization Protocol

Why this matters: The methylthio group (


) can generate complaints even from sealed waste drums. For small laboratory quantities (<50g), we recommend an Oxidative Deodorization  step before placing it in the main waste stream.
Mechanism of Action

We utilize controlled oxidation to convert the volatile sulfide (smelly) into a non-volatile sulfoxide or sulfone (odorless).



Protocol: Controlled Bleach Oxidation (Small Scale)
  • Applicability: Glassware rinsing, small residual liquids, spill cleanup residues.

  • Reagents: Sodium Hypochlorite (Household Bleach, 5-6%).

Step-by-Step Procedure:

  • Preparation: Perform in a functioning fume hood. Wear butyl rubber or double-nitrile gloves.

  • Dilution: Create a 10% Bleach Solution (1 part bleach : 9 parts water). Do not use concentrated oxidizers directly to avoid violent exotherms.

  • Treatment:

    • Slowly add the 10% bleach solution to the residue.

    • Observation: You may see a slight temperature rise or color change (oxidation of aldehyde to acid may also occur).

    • Allow to sit for 30 minutes .

  • Verification: Carefully waft (do not inhale directly) to verify the sulfur odor is eliminated.

  • Disposal: The resulting aqueous slurry should be adjusted to pH 6-9 and disposed of as Aqueous Chemical Waste (not drain), or absorbed onto clay/vermiculite for solid waste disposal.

CRITICAL WARNING: Never use Nitric Acid for this treatment. Nitration of the benzene ring or oxidation of the sulfide by nitric acid can be explosive.

Disposal Decision Logic

Use the following workflow to determine the correct waste stream for your specific situation.

DisposalWorkflow Start Waste Generation QuantityCheck Quantity? Start->QuantityCheck SmallScale Small Scale / Residues (< 50g) QuantityCheck->SmallScale LargeScale Large Scale / Stock (> 50g) QuantityCheck->LargeScale TreatStench Perform Stench Neutralization Protocol SmallScale->TreatStench Recommended Segregate Segregate as Organic Waste LargeScale->Segregate Do NOT Treat (Risk of Exotherm) TreatStench->Segregate ContainerType Container Selection Segregate->ContainerType Drum Poly/Steel Drum (Vapor Tight) ContainerType->Drum Bulk Liquid LabPack Lab Pack (Overpack) ContainerType->LabPack Solid/Bottles Labeling Labeling: 'Non-Halogenated Organic' + 'STENCH' Drum->Labeling LabPack->Labeling

Figure 1: Decision logic for segregating and treating methylthio-benzaldehyde waste based on quantity.

Detailed Disposal Procedures

Scenario A: Solid Waste (Contaminated Gloves, Silica Gel, Paper)
  • Segregation: Do not mix with general trash.

  • Containment: Double-bag in heavy-duty polyethylene (4-mil minimum) bags.

  • Odor Control: If the odor is penetrating the bag, place the bag inside a screw-top jar or a gasketed pail.

  • Labeling: "Hazardous Waste - Solid Debris - Contaminated with Organic Sulfides."

Scenario B: Liquid Waste (Mother Liquors, Solvents)
  • Compatibility Check: Ensure the waste solvent stream is Non-Halogenated (unless mixed with DCM/Chloroform) and free of Oxidizers .

  • Bulking: Pour into the satellite accumulation container (typically a safety can or HDPE carboy).

  • Vapor Control: Keep the container closed whenever not actively adding waste. Use a funnel with a lid if available.

  • Labeling:

    • Chemical Name: "2,6-Dimethyl-4-(methylthio)benzaldehyde solution"

    • Hazard Checkbox: "Toxic", "Irritant".

    • MANDATORY: Write "STENCH" prominently on the tag.

Scenario C: Emergency Spill Cleanup
  • Evacuate: If the smell is overwhelming, evacuate the immediate area to prevent olfactory fatigue or nausea.

  • PPE: Goggles, Lab Coat, Double Nitrile Gloves (sulfides can permeate thin nitrile), and a respirator with Organic Vapor/Acid Gas cartridges if ventilation is poor.

  • Absorb: Use Activated Carbon or Vermiculite . Activated carbon is superior for adsorbing the odor.

  • Clean: Wipe the area with the 10% Bleach Solution described in Section 3 to oxidize residues.

  • Disposal: Collect all absorbent material into a wide-mouth jar, seal tightly, and label as hazardous waste.

Regulatory Compliance & Logistics

  • US EPA (RCRA): This compound is not a P-listed or U-listed waste. However, it likely exhibits the characteristic of Ignitability (D001) if in a flammable solvent, or potentially Reactivity (D003) if it generates toxic gases (sulfides) under acidic conditions (though less likely for the thioether, it is a conservative classification).

  • DOT Shipping (if transporting):

    • Likely Class 9 (Miscellaneous) or Class 3 (Flammable) depending on the solvent.

    • Proper Shipping Name: Environmentally hazardous substance, liquid, n.o.s. (4-(methylthio)benzaldehyde derivative).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • PubChem. Compound Summary: 4-(Methylthio)benzaldehyde (CAS 3446-89-7).[1] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.

Sources

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